molecular formula C35H57N15O9 B12430512 (R)-CDK2 degrader 6

(R)-CDK2 degrader 6

货号: B12430512
分子量: 831.9 g/mol
InChI 键: MSJILSSAIKNNOL-YJJSATQUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

H-His-His-Ala-Ser-Pro-Arg-Lys-OH is a synthetic peptide provided for research purposes. The sequence features two N-terminal histidine residues, which are known to play critical roles in metal ion coordination in various metalloenzymes and model systems . The presence of a basic arginine residue can be crucial for interactions with negatively charged groups, such as phosphate backbones in nucleic acids or specific carboxylates in enzyme active sites . The combination of histidine, arginine, and lysine residues suggests potential for studying protein-protein interactions, enzyme kinetics, or as a component in the design of metal-chelating scaffolds. Researchers can utilize this peptide to investigate its potential role in modulating biochemical pathways or as a standard in analytical method development. The peptide's properties, including its potential solubility and stability, should be empirically determined by the investigator for their specific experimental conditions. This product is strictly for research use in laboratory settings and is not intended for any diagnostic, therapeutic, or human use.

属性

分子式

C35H57N15O9

分子量

831.9 g/mol

IUPAC 名称

(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid

InChI

InChI=1S/C35H57N15O9/c1-19(45-31(55)25(13-21-15-41-18-44-21)48-29(53)22(37)12-20-14-40-17-43-20)28(52)49-26(16-51)33(57)50-11-5-8-27(50)32(56)46-23(7-4-10-42-35(38)39)30(54)47-24(34(58)59)6-2-3-9-36/h14-15,17-19,22-27,51H,2-13,16,36-37H2,1H3,(H,40,43)(H,41,44)(H,45,55)(H,46,56)(H,47,54)(H,48,53)(H,49,52)(H,58,59)(H4,38,39,42)/t19-,22-,23-,24-,25-,26-,27-/m0/s1

InChI 键

MSJILSSAIKNNOL-YJJSATQUSA-N

手性 SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CN=CN3)N

规范 SMILES

CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CN=CN3)N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (R)-CDK2 degrader 6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-CDK2 degrader 6 is a potent and selective molecular glue degrader that targets Cyclin-Dependent Kinase 2 (CDK2) for proteasomal degradation. By hijacking the body's natural protein disposal system, this compound offers a promising therapeutic strategy for cancers dependent on CDK2 activity, particularly in the context of breast cancer and resistance to CDK4/6 inhibitors. This guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on cellular signaling pathways, quantitative performance data, and detailed protocols for key experimental assays.

Core Mechanism of Action: A Molecular Glue Approach

This compound functions as a molecular glue, a type of small molecule that induces a novel interaction between two proteins that would not normally associate. In this case, this compound facilitates the formation of a ternary complex between CDK2 and Cereblon (CRBN), the substrate receptor of the Cullin-RING E3 ubiquitin ligase complex CRL4CRBN.

This induced proximity leads to the poly-ubiquitination of CDK2. Ubiquitin is a small regulatory protein that, when attached in a chain to a substrate protein, acts as a tag for degradation. The poly-ubiquitinated CDK2 is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. This targeted degradation of CDK2 effectively removes the protein from the cell, leading to the inhibition of its downstream signaling pathways.

cluster_0 Mechanism of this compound Degrader This compound Ternary_Complex Ternary Complex (CDK2 - Degrader - CRBN) Degrader->Ternary_Complex CDK2 CDK2 CDK2->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination of CDK2 Ternary_Complex->Ubiquitination Ubiquitin transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation CDK2 Degradation Proteasome->Degradation Proteolysis

Figure 1: Mechanism of Action of this compound.

Impact on Cellular Signaling: The CDK2/Cyclin E Pathway

CDK2, in complex with its regulatory partner Cyclin E, is a key driver of the G1/S phase transition in the cell cycle. The CDK2/Cyclin E complex phosphorylates several substrate proteins, most notably the Retinoblastoma protein (Rb).

In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for DNA replication and S-phase entry. Phosphorylation of Rb by CDK2/Cyclin E causes a conformational change in Rb, leading to the release of E2F. The now-active E2F transcription factors drive the expression of genes necessary for cell cycle progression.

By degrading CDK2, this compound effectively blocks this signaling cascade. The absence of CDK2 prevents the phosphorylation of Rb, which remains bound to E2F. This leads to a sustained G1 cell cycle arrest and a halt in tumor cell proliferation. This mechanism is particularly relevant in cancers that have developed resistance to CDK4/6 inhibitors, as these tumors often become dependent on the CDK2 pathway for cell cycle progression.

cluster_1 CDK2 Signaling Pathway and Inhibition Degrader This compound CDK2_CyclinE CDK2 / Cyclin E Complex Degrader->CDK2_CyclinE Degrades CDK2 Rb_E2F Rb-E2F Complex CDK2_CyclinE->Rb_E2F Phosphorylates Rb G1_Arrest G1 Cell Cycle Arrest CDK2_CyclinE->G1_Arrest Inhibition leads to pRb Phosphorylated Rb (pRb) Rb_E2F->pRb E2F Free E2F pRb->E2F Releases E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Cell_Cycle_Progression G1/S Transition & Cell Proliferation S_Phase_Genes->Cell_Cycle_Progression

Figure 2: CDK2 Signaling Pathway and its Inhibition.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound and related compounds.

Table 1: Degradation Potency and Selectivity

CompoundTargetDC50 (nM)[1]Dmax (%)E3 Ligase
This compound CDK2 27.0 >80 (inferred) CRBN
CDK2 degrader 1CDK2->80[2]CRBN
CDK2 degrader 5CDK2->50 - ≤80-

Note: Dmax for this compound is inferred from similar molecular glue degraders.

Table 2: Antiproliferative Activity

Cell LineCancer TypeKey FeatureIC50 (nM)
MKN1Gastric CancerCCNE1-amplified13 (for CDK2 degrader 7)[2]
TOV21GOvarian Cancer-17 (for CDK2 degrader 7)[2]
HCC1569Breast CancerCCNE1-amplified-

Note: Specific IC50 data for this compound in breast cancer cell lines is not publicly available. Data for a similar potent CDK2 degrader is provided for context.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the mechanism of action of this compound.

Western Blotting for CDK2 Degradation

Objective: To determine the extent of CDK2 protein degradation following treatment with this compound.

Materials:

  • Breast cancer cell lines (e.g., MCF7, T47D, or CCNE1-amplified lines like HCC1569)

  • This compound

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-CDK2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO for the desired time points (e.g., 4, 8, 12, 24 hours). For mechanism validation, pre-treat a set of cells with a proteasome inhibitor for 1-2 hours before adding the degrader.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-CDK2 and anti-GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the CDK2 signal to the loading control (GAPDH).

Start Seed and Treat Cells Lysis Cell Lysis Start->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-CDK2, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Figure 3: Western Blotting Experimental Workflow.

Cell Viability Assay (MTT or WST-1)

Objective: To assess the antiproliferative effect of this compound on breast cancer cell lines.

Materials:

  • Breast cancer cell lines

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO for a specified period (e.g., 72 hours).

  • Reagent Incubation:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and incubate until the formazan crystals are dissolved.

    • For WST-1: Add WST-1 reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To provide evidence for the formation of the CDK2-(R)-CDK2 degrader 6-CRBN ternary complex.

Materials:

  • Cells expressing tagged versions of CDK2 or CRBN (optional, but recommended)

  • This compound

  • DMSO

  • Co-IP lysis buffer

  • Antibody for immunoprecipitation (e.g., anti-CRBN or anti-tag)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blotting reagents

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or DMSO for a short period (e.g., 1-2 hours) to capture the transient complex. Lyse the cells with Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysates with magnetic beads.

    • Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.

    • Add Protein A/G magnetic beads to capture the antibody-protein complexes.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against CDK2 and CRBN (or the respective tags). The presence of CDK2 in the CRBN immunoprecipitate (or vice versa) in the degrader-treated sample, but not in the control, indicates the formation of the ternary complex.

Conclusion

This compound represents a promising therapeutic agent that leverages the principles of targeted protein degradation. Its mechanism of action, centered on the CRBN-mediated degradation of CDK2, leads to the inhibition of the CDK2/Cyclin E/Rb signaling axis and subsequent G1 cell cycle arrest. This makes it a particularly attractive strategy for treating cancers that are dependent on CDK2 for their proliferation, including those that have developed resistance to other therapies. The experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the efficacy of this and similar molecular glue degraders.

References

(R)-CDK2 degrader 6: A Selective Molecular Glue for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

(R)-CDK2 degrader 6 is a potent and selective small molecule designed to hijack the cell's natural protein disposal machinery to eliminate Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. This document provides a comprehensive technical overview of its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its evaluation, intended for researchers, scientists, and drug development professionals.

Core Concepts: Molecular Glues and Targeted Protein Degradation

Unlike traditional enzyme inhibitors that block the active site of a target protein, this compound functions as a "molecular glue." It induces proximity between CDK2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK2. This targeted protein degradation offers a novel therapeutic modality with the potential for enhanced selectivity and prolonged duration of action compared to conventional inhibitors. For many molecular glue degraders targeting CDK proteins, the E3 ligase recruited is Cereblon (CRBN)[1][2].

Quantitative Data Summary

The following tables summarize the currently available quantitative data for this compound and its racemic counterpart, CDK2 degrader 6.

Table 1: Degradation Potency

CompoundDC50 (24 h)Cell LineAssay Type
This compound27.0 nM[3][4]Not specifiedNot specified
CDK2 degrader 646.5 nM[5]Not specifiedNot specified

Table 2: Kinase Selectivity Profile of this compound (enantiomer 7) [6]

KinaseSelectivity Fold vs. CDK2
CDK142x
CDK9>5000x

In a broader kinase panel of 403 non-mutant kinases, treatment with 1 µM of this compound resulted in >90% inhibition of only 4 kinases, demonstrating its high selectivity.[6]

Mechanism of Action and Signaling Pathway

This compound facilitates the formation of a ternary complex between CDK2 and the E3 ligase Cereblon (CRBN), which is part of the CUL4-DDB1-CRBN-Rbx1 (CRL4CRBN) E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of CDK2, marking it for degradation by the 26S proteasome. The degradation of CDK2 disrupts the cell cycle, particularly at the G1/S transition, leading to cell cycle arrest and inhibition of cancer cell proliferation.

molecular_glue_mechanism cluster_CRL4_CRBN CRL4-CRBN E3 Ligase Complex cluster_Degradation Proteasomal Degradation CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 Ternary_Complex Ternary Complex (CDK2 - Degrader - CRBN) CRBN->Ternary_Complex Binds CUL4 CUL4 Rbx1 Rbx1 CUL4->Rbx1 DDB1->CUL4 Proteasome 26S Proteasome Amino Acids Amino Acids Proteasome->Amino Acids Recycled Ub_CDK2 Polyubiquitinated CDK2 Ub_CDK2->Proteasome Degradation CDK2 CDK2 CDK2->Ternary_Complex Binds Degrader This compound Degrader->Ternary_Complex Glues Ternary_Complex->Ub_CDK2 Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex

Caption: Mechanism of this compound as a molecular glue.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to evaluate CDK2 degraders. Specific conditions may need to be optimized for particular cell lines and antibodies.

CDK2 Degradation Assay by Western Blot

This protocol outlines the steps to determine the extent of CDK2 degradation in cancer cells following treatment with this compound.

Materials:

  • Cancer cell line of interest (e.g., breast cancer cell lines)

  • Complete growth medium

  • This compound

  • DMSO (vehicle control)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-CDK2 and anti-loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Compound Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time point (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against CDK2 and a loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the CDK2 band intensity to the loading control.

western_blot_workflow start Seed Cells treatment Treat with This compound start->treatment incubation Incubate (e.g., 24h) treatment->incubation lysis Cell Lysis & Protein Quantification incubation->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing transfer->probing detection Chemiluminescence Detection probing->detection analysis Data Analysis (Band Densitometry) detection->analysis end Results analysis->end

Caption: Experimental workflow for Western blot analysis.

Determination of DC50

The half-maximal degradation concentration (DC50) is a measure of the potency of a degrader. It can be determined from the data obtained in the Western blot experiment described above.

Procedure:

  • Data Collection: Obtain the normalized CDK2 protein levels at various concentrations of this compound from the Western blot analysis.

  • Data Analysis:

    • Plot the percentage of remaining CDK2 protein (relative to the vehicle control) against the logarithm of the degrader concentration.

    • Fit the data to a four-parameter dose-response curve using a suitable software (e.g., GraphPad Prism).

    • The DC50 value is the concentration of the degrader that results in 50% degradation of the target protein.

Cell Viability Assay

This protocol is to assess the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Complete growth medium

  • This compound

  • DMSO (vehicle control)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot the percentage of viability against the logarithm of the degrader concentration to determine the GI50 or IC50 value.

Conclusion

This compound is a highly selective and potent CDK2 molecular glue degrader. Its ability to induce the degradation of CDK2 presents a promising strategy for the treatment of cancers that are dependent on CDK2 activity, such as certain types of breast cancer. Further investigation into its efficacy in various cancer models and its in vivo pharmacokinetic and pharmacodynamic properties will be crucial for its clinical development.

References

An In-depth Technical Guide on the Role of CDK2 Degraders in Cell Cycle Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "(R)-CDK2 degrader 6" is limited in publicly accessible scientific literature. This guide provides a comprehensive overview of the role of Cyclin-Dependent Kinase 2 (CDK2) degraders in cell cycle regulation, utilizing data and protocols from well-characterized examples of this class of molecules. The principles and methodologies described herein are representative of the field and applicable to the study of novel CDK2 degraders.

Introduction: CDK2 as a Key Regulator of the Cell Cycle

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that plays a crucial role in the regulation of the cell cycle, particularly during the transition from the G1 to the S phase.[1][2][3] Its activity is governed by its association with regulatory subunits, primarily Cyclin E and Cyclin A.[1] The CDK2/Cyclin E complex is instrumental in initiating the G1/S transition by phosphorylating key substrates, including the Retinoblastoma protein (Rb), which in turn releases the E2F transcription factor to promote the expression of genes required for DNA replication.[3][4] Subsequently, the CDK2/Cyclin A complex is necessary for progression through the S phase.[1][3]

Given that uncontrolled cell proliferation is a hallmark of cancer, and that the CDK2 pathway is frequently dysregulated in various tumors (e.g., through overexpression of its binding partner Cyclin E), CDK2 has emerged as a significant target for therapeutic intervention.[1][2] While traditional small-molecule inhibitors have been developed to block the catalytic activity of CDK2, a newer and often more effective strategy is targeted protein degradation. This approach utilizes the cell's own ubiquitin-proteasome system to eliminate the CDK2 protein entirely, offering potential advantages in terms of potency, duration of action, and the ability to overcome inhibitor resistance.[5]

This guide will delve into the mechanisms of action of CDK2 degraders, present quantitative data for representative compounds, provide detailed experimental protocols for their evaluation, and illustrate key pathways and workflows.

Mechanisms of Targeted CDK2 Degradation

Targeted protein degradation of CDK2 is primarily achieved through two classes of small molecules: Proteolysis Targeting Chimeras (PROTACs) and molecular glues.

2.1 PROTACs

PROTACs are heterobifunctional molecules composed of three parts: a ligand that binds to the target protein (CDK2), a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker connecting the two.[5][6] By bringing CDK2 and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[6] This induced proximity leads to the poly-ubiquitination of CDK2 by the E3 ligase, marking it for recognition and degradation by the 26S proteasome.[7][6] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple CDK2 proteins.[6]

2.2 Molecular Glues

Molecular glues are smaller molecules that induce a novel interaction between a protein target and an E3 ligase by altering the surface of one of the proteins.[8][9][10] This induced "gluing" of the two proteins leads to the ubiquitination and subsequent degradation of the target. While many molecular glues have been discovered serendipitously, rational design is an emerging field.[9][10] For instance, the CDK inhibitor (R)-CR8 was identified as a molecular glue that induces the degradation of Cyclin K by promoting the interaction between CDK12 and the DDB1-CUL4 E3 ligase complex.[8][11] This demonstrates how a kinase inhibitor scaffold can be adapted to possess degrader properties. A similar principle could apply to a molecule like "this compound," where it might bind to CDK2 and induce a neo-surface that is recognized by an E3 ligase.

Data Presentation: Quantitative Analysis of Representative CDK2 Degraders

The efficacy of CDK2 degraders is quantified by their degradation concentration 50 (DC50), the concentration at which 50% of the target protein is degraded, and Dmax, the maximum percentage of degradation achieved. The inhibitory concentration 50 (IC50) measures the compound's ability to inhibit the kinase activity of its target.

Compound NameTypeTarget(s)IC50 (nM)DC50 (nM)Dmax (%)Cell LineReference
TMX-2172 PROTACCDK2, CDK5CDK2: 6.5, CDK5: 6.8Not explicitly stated>90% (at 250 nM)OVCAR8[12][13][14]
AZD5438-PROTAC-8 PROTACCDK2Not explicitly stated~100~50%HEI-OC1[15][16][17]
(R)-CR8 Molecular GlueCyclin K (via CDK12)CDK2/cyclin E: 41Not applicableNot applicableMultiple[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize CDK2 degraders.

4.1 Western Blot for Quantification of Protein Degradation

This protocol is used to measure the amount of CDK2 protein in cells after treatment with a degrader.[18]

  • 1. Cell Culture and Treatment:

    • Plate cells (e.g., OVCAR8, a human ovarian cancer cell line) at a suitable density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the CDK2 degrader (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, 24 hours).

  • 2. Cell Lysis:

    • After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[18]

    • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing periodically.[18]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[18]

    • Transfer the supernatant to a new tube.

  • 3. Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • 4. Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.[18]

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Include a molecular weight marker.

    • Run the gel until the dye front reaches the bottom.

  • 5. Protein Transfer and Immunoblotting:

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[18]

    • Incubate the membrane with a primary antibody against CDK2 (diluted in blocking buffer) overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

    • Wash the membrane three times with TBST.

  • 6. Detection and Analysis:

    • Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the CDK2 band intensity to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.

4.2 Cell Viability Assay (MTT/WST-1)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a CDK2 degrader.[19][20]

  • 1. Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • 2. Compound Treatment:

    • Treat cells with serial dilutions of the CDK2 degrader for a desired period (e.g., 72 hours). Include a vehicle control.

  • 3. Reagent Incubation (MTT Example):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19]

    • Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[19]

  • 4. Solubilization:

    • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[19]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21]

  • 5. Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

4.3 Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.[22][23]

  • 1. Cell Treatment and Harvesting:

    • Treat cells in 6-well plates with the CDK2 degrader at various concentrations for 24-48 hours.

    • Harvest the cells by trypsinization, collect them in a tube, and centrifuge at 200 x g for 5 minutes.[23]

  • 2. Fixation:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 0.5 mL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[22][24]

    • Incubate at -20°C for at least 2 hours (or overnight).[22]

  • 3. Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.[22]

    • Wash the cell pellet twice with PBS.

    • Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[23][25] PI intercalates with DNA, and RNase A removes RNA to prevent non-specific staining.

    • Incubate at room temperature for 30 minutes in the dark.[23]

  • 4. Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use software (e.g., ModFit LT, FlowJo) to gate on single cells and generate a histogram of PI fluorescence intensity.[24]

    • The histogram will show distinct peaks corresponding to cells in G0/G1 (2N DNA content), and G2/M (4N DNA content), with the S phase population located between these two peaks.

    • Quantify the percentage of cells in each phase of the cell cycle.

4.4 Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the PROTAC-induced interaction between CDK2 and the recruited E3 ligase (e.g., CRBN).[26][27][28]

  • 1. Cell Treatment and Lysis:

    • Treat cells with the PROTAC, a negative control (e.g., vehicle), and potentially the individual ligands for a few hours.

    • Lyse the cells in a non-denaturing Co-IP lysis buffer (e.g., containing 1% NP-40) with protease inhibitors.[28]

  • 2. Immunoprecipitation:

    • Pre-clear the lysate with Protein A/G magnetic beads to reduce non-specific binding.[27]

    • Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or CDK2 overnight at 4°C with gentle rotation.[27]

    • Add fresh Protein A/G magnetic beads to capture the antibody-protein complexes. Incubate for 2-4 hours at 4°C.[27]

  • 3. Washing and Elution:

    • Pellet the beads using a magnetic stand and wash them three to five times with ice-cold wash buffer to remove non-specifically bound proteins.[27]

    • Elute the protein complexes from the beads by boiling in 1x Laemmli sample buffer.[27]

  • 4. Western Blot Analysis:

    • Run the eluted samples on an SDS-PAGE gel and perform a Western blot as described in Protocol 4.1.

    • Probe the membrane with antibodies against both CDK2 and the E3 ligase (e.g., CRBN).

    • A successful Co-IP will show the presence of CDK2 in the sample where the E3 ligase was immunoprecipitated (and vice-versa), specifically in the presence of the PROTAC degrader.

Visualizations: Pathways and Workflows

CDK2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli Cyclin_D_CDK46 Cyclin D-CDK4/6 Mitogenic_Stimuli->Cyclin_D_CDK46 activates Rb pRb Cyclin_D_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription Cyclin_A Cyclin A E2F->Cyclin_A promotes transcription CDK2_Cyclin_E CDK2-Cyclin E Cyclin_E->CDK2_Cyclin_E activates CDK2 CDK2_Cyclin_E->Rb hyper-phosphorylates G1_S_Transition G1/S Transition (DNA Replication) CDK2_Cyclin_E->G1_S_Transition drives CDK2_Cyclin_A CDK2-Cyclin A Cyclin_A->CDK2_Cyclin_A activates CDK2 S_Phase_Progression S Phase Progression CDK2_Cyclin_A->S_Phase_Progression drives

Caption: CDK2 Signaling Pathway in G1/S Phase Transition.

PROTAC_Mechanism PROTAC CDK2 PROTAC (Degrader) Ternary Ternary Complex (CDK2-PROTAC-E3) PROTAC->Ternary CDK2 CDK2 Protein CDK2->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN) E3->Ternary PolyUb Poly-ubiquitinated CDK2 Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled

Caption: Mechanism of Action for a CDK2 PROTAC Degrader.

Experimental_Workflow start Start: Synthesize/Obtain CDK2 Degrader treat Treat Cancer Cell Lines (e.g., OVCAR8) with Degrader start->treat biochem Biochemical Assays treat->biochem cellular Cellular Assays treat->cellular wb Western Blot: Quantify CDK2 Degradation (DC50, Dmax) biochem->wb coip Co-Immunoprecipitation: Confirm Ternary Complex biochem->coip end End: Characterize Degrader Efficacy & MoA wb->end coip->end viability Cell Viability Assay: Determine Anti-proliferative Effect (IC50) cellular->viability facs Flow Cytometry: Analyze Cell Cycle Arrest cellular->facs viability->end facs->end

Caption: Experimental Workflow for Characterizing a CDK2 Degrader.

Conclusion

The targeted degradation of CDK2 represents a promising therapeutic strategy, particularly for cancers that have become dependent on its activity for proliferation. By harnessing the cell's ubiquitin-proteasome system, CDK2 degraders, whether operating as PROTACs or molecular glues, can induce potent and sustained elimination of the CDK2 protein. This approach can lead to profound cell cycle arrest and inhibition of tumor growth. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of novel CDK2 degraders, enabling researchers and drug developers to thoroughly characterize their mechanism of action and therapeutic potential. As our understanding of targeted protein degradation deepens, the rational design of highly selective and potent CDK2 degraders will continue to be a key focus in the development of next-generation cancer therapies.

References

Structural Basis for (R)-CDK2 Degrader 6 Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-CDK2 degrader 6 is a selective molecular glue degrader that potently and specifically induces the degradation of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. This document provides an in-depth technical overview of the structural basis for its activity, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular mechanisms. By hijacking the cellular ubiquitin-proteasome system, this compound facilitates the formation of a ternary complex between CDK2 and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK2. This targeted protein degradation approach offers a promising therapeutic strategy for cancers dependent on CDK2 activity, particularly in the context of resistance to conventional CDK4/6 inhibitors.

Introduction

Cyclin-Dependent Kinase 2 (CDK2) plays a pivotal role in the G1/S phase transition of the cell cycle. Its dysregulation is a hallmark of various cancers, making it an attractive therapeutic target. While traditional small-molecule inhibitors of CDK2 have been developed, they often suffer from off-target effects and the development of resistance. Targeted protein degradation, utilizing molecules like this compound, offers an alternative therapeutic modality. These "molecular glues" do not inhibit the target protein's enzymatic activity directly but instead induce its degradation. This compound functions by creating a novel protein-protein interface between CDK2 and the substrate receptor of the CUL4-DDB1-CRBN-RBX1 (CRL4CRBN) E3 ubiquitin ligase complex, leading to the selective destruction of CDK2. This guide will delve into the structural and mechanistic details that underpin the activity of this potent degrader.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its stereoisomer.

CompoundTargetAssayValueCell Line/SystemReference
This compoundCDK2DC5027.0 nM (24 h)Breast Cancer Cells[1][2]
(S)-CDK2 degrader 6CDK2DC50166.7 nM (24 h)Breast Cancer Cells[3]
CDK2 degrader 6 (racemic)CDK2DC5046.5 nMBreast Cancer Cells[4]

DC50: Half-maximal degradation concentration.

Mechanism of Action: Ternary Complex Formation

The activity of this compound is contingent upon its ability to induce and stabilize a ternary complex comprising the degrader, the target protein (CDK2), and the E3 ligase (CRBN). This process is illustrated in the signaling pathway below.

cluster_0 Cellular Environment CDK2 CDK2 Ternary_Complex CDK2-(R)-degrader 6-CRBN Ternary Complex CDK2->Ternary_Complex Binding R_CDK2_degrader_6 This compound R_CDK2_degrader_6->Ternary_Complex Binding CRBN CRL4-CRBN E3 Ligase CRBN->Ternary_Complex Binding Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation CDK2 Degradation Proteasome->Degradation Mediates Cell_Cycle_Arrest G1/S Cell Cycle Arrest Degradation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis cluster_workflow Degrader Characterization Workflow A Compound Synthesis (this compound) B Cellular Degradation Assay (Western Blot) A->B C Determine DC50 & Dmax B->C D Biochemical Ternary Complex Formation Assay (AlphaLISA, SPR, ITC) C->D Potent Degraders F Cell-Based Phenotypic Assays (Proliferation, Cell Cycle Analysis) C->F Potent Degraders E Structural Studies (X-ray Crystallography / Cryo-EM) D->E Confirm Ternary Complex H Mechanism of Action Elucidation E->H Structural Basis G In Vivo Efficacy Studies (Xenograft Models) F->G Active in vitro G->H Demonstrate in vivo activity

References

An In-depth Technical Guide on the Effect of (R)-CDK2 Degrader 6 on CDK2-Cyclin E Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-CDK2 degrader 6 is a potent and selective molecular glue degrader that targets Cyclin-Dependent Kinase 2 (CDK2) for proteasomal degradation. This guide elucidates the mechanism of action of this compound, with a specific focus on its impact on the CDK2-Cyclin E complex, a critical regulator of the G1/S phase transition in the cell cycle. The dysregulation of the CDK2-Cyclin E pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention. This document provides a comprehensive overview of the quantitative effects, relevant experimental protocols, and visual representations of the signaling pathways and mechanisms involved.

Introduction to this compound and the CDK2-Cyclin E Complex

The cell cycle is a tightly regulated process, and its deregulation is a fundamental characteristic of cancer. The transition from the G1 phase to the S phase is a critical checkpoint, primarily governed by the activity of CDK2 in complex with Cyclin E. This complex phosphorylates a variety of substrates, including the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the initiation of DNA replication. In numerous cancers, amplification of the CCNE1 gene (encoding Cyclin E) leads to hyperactivation of the CDK2-Cyclin E complex, driving uncontrolled cell proliferation.

This compound is a small molecule designed to function as a "molecular glue," a novel class of protein degraders. Unlike traditional inhibitors that block the active site of an enzyme, molecular glues induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound selectively targets CDK2, offering a promising therapeutic strategy for cancers dependent on CDK2 activity. A key feature of many CDK2-directed molecular glue degraders is their ability to induce the co-degradation of both CDK2 and its binding partner, Cyclin E, leading to a more profound and sustained inhibition of the pathway.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and other relevant CDK2 molecular glue degraders. It is important to note that while specific data for the co-degradation of Cyclin E by this compound is not publicly available, the data from analogous compounds strongly suggest a similar mechanism and efficacy.

Table 1: Degradation Potency of CDK2 Molecular Glue Degraders

CompoundTargetDC50Cell LineTime PointCitation
This compound CDK227.0 nMNot Specified24 h[1]
CDK2 degrader 6 (racemic)CDK246.5 nMNot SpecifiedNot Specified[2]
MRT-51443CDK2Potent (exact value not specified)MDA-MB-15724 h

DC50 (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein.

Table 2: Anti-proliferative Activity of CDK2 Molecular Glue Degraders in CCNE1-Amplified Cancer Cell Lines

CompoundCell LineIC50NotesCitation
MRT-51443MDA-MB-157 (Breast Cancer)Potent (exact value not specified)CDK2-dependent cell line
MRT-51443Kuramochi (Ovarian Cancer)Potent (exact value not specified)CDK2-dependent cell line

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: Effect of CDK2 Degradation on Cell Cycle Progression

CompoundCell LineEffectCitation
MRT-51443MDA-MB-157G1 phase arrest
MRT-51443KuramochiG1 phase arrest
General CDK2 DegradersCCNE1-amplified cancer cellsPotent inhibition of RB phosphorylation and cell cycle arrest[3]

Mechanism of Action: Co-degradation of the CDK2-Cyclin E Complex

This compound functions by inducing the formation of a ternary complex between CDK2, the Cereblon (CRBN) E3 ubiquitin ligase, and itself. This induced proximity facilitates the transfer of ubiquitin molecules to CDK2, marking it for degradation by the proteasome. A crucial aspect of this mechanism is the observed co-degradation of Cyclin E. This is thought to occur because Cyclin E is in a stable complex with CDK2, and upon ubiquitination of CDK2, the entire complex is targeted for degradation.

The degradation of both components of the active complex leads to a potent and durable inhibition of the G1/S transition. This dual action is a significant advantage over traditional CDK2 inhibitors, which may be overcome by cellular mechanisms that upregulate the expression of CDK2 or Cyclin E.

Mandatory Visualizations

Signaling Pathway

CDK2_CyclinE_Pathway cluster_G1_Phase G1 Phase cluster_G1S_Transition G1/S Transition cluster_Degrader_Action Action of this compound Mitogenic_Signals Mitogenic Signals Cyclin_D_CDK46 Cyclin D-CDK4/6 Mitogenic_Signals->Cyclin_D_CDK46 activates Rb Rb Cyclin_D_CDK46->Rb phosphorylates Cyclin_D_CDK46->Rb releases E2F E2F Rb->E2F inhibits Cyclin_E_Gene Cyclin E Gene (CCNE1) E2F->Cyclin_E_Gene activates transcription S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription Cyclin_E Cyclin E Cyclin_E_Gene->Cyclin_E CDK2_Cyclin_E CDK2-Cyclin E Complex Cyclin_E->CDK2_Cyclin_E CDK2 CDK2 CDK2->CDK2_Cyclin_E CDK2_Cyclin_E->Rb hyper-phosphorylates Proteasome Proteasome CDK2_Cyclin_E->Proteasome targeted to pRb p-Rb pRb->E2F releases DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Degrader This compound Degrader->CDK2_Cyclin_E binds CRBN CRBN E3 Ligase Degrader->CRBN recruits CRBN->CDK2_Cyclin_E ubiquitinates Degradation Degradation Proteasome->Degradation

Caption: CDK2-Cyclin E signaling pathway and the intervention by this compound.

Experimental Workflow

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Analysis Downstream Analysis cluster_Data_Output Data Output start Seed CCNE1-amplified cancer cells (e.g., MDA-MB-157) treat Treat with this compound (various concentrations and time points) start->treat western Western Blotting (CDK2, Cyclin E, p-Rb, Rb) treat->western coip Co-Immunoprecipitation (CDK2-Cyclin E complex) treat->coip facs Flow Cytometry (Cell Cycle Analysis - PI Staining) treat->facs western_data Protein degradation levels (DC50) Phosphorylation status western->western_data coip_data Integrity of CDK2-Cyclin E complex coip->coip_data facs_data Cell cycle distribution (% G1, S, G2/M) facs->facs_data

Caption: A typical experimental workflow to assess the effects of this compound.

Molecular Glue Mechanism

Caption: The "molecular glue" mechanism of action for this compound.

Detailed Experimental Protocols

The following are standard protocols that can be adapted to study the effects of this compound on the CDK2-Cyclin E complex.

Western Blotting for Protein Degradation and Phosphorylation Status

Objective: To quantify the levels of CDK2, Cyclin E, total Rb, and phosphorylated Rb (p-Rb) in cells treated with this compound.

Materials:

  • CCNE1-amplified cancer cell line (e.g., MDA-MB-157)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-CDK2, anti-Cyclin E, anti-Rb, anti-p-Rb (e.g., Ser807/811), and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time points (e.g., 6, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein levels.

Co-Immunoprecipitation (Co-IP) for CDK2-Cyclin E Complex Integrity

Objective: To assess whether this compound disrupts the interaction between CDK2 and Cyclin E.

Materials:

  • Cell lysates from treated and untreated cells

  • Co-IP lysis buffer (a milder buffer than RIPA, e.g., containing 1% NP-40)

  • Primary antibody for immunoprecipitation (e.g., anti-CDK2 or anti-Cyclin E)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Cell Lysis: Lyse cells in Co-IP lysis buffer.

  • Pre-clearing: Incubate the lysates with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.

  • Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both CDK2 and Cyclin E. A decrease in the co-immunoprecipitated protein in the treated samples indicates a disruption of the complex.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and count them.

  • Fixation: Resuspend the cells in PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI/RNase A staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase would indicate a G1 arrest.

Conclusion

This compound represents a promising therapeutic agent that targets the CDK2-Cyclin E complex through a novel mechanism of induced protein degradation. The ability to promote the co-degradation of both CDK2 and Cyclin E offers a significant advantage, leading to a robust and sustained inhibition of the G1/S cell cycle transition. This is particularly relevant for the treatment of cancers that are dependent on the hyperactivation of this pathway, such as those with CCNE1 amplification. The experimental protocols and data presented in this guide provide a framework for researchers and drug developers to further investigate and characterize the effects of this compound and similar molecules. Further studies are warranted to fully elucidate the quantitative impact of this specific degrader on Cyclin E and its broader effects on the cellular proteome.

References

Unlocking New Therapeutic Avenues: A Technical Guide to (R)-CDK2 Degrader 6 in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning potential of (R)-CDK2 degrader 6, a selective molecular glue degrader of Cyclin-Dependent Kinase 2 (CDK2), as a promising therapeutic agent in the field of oncology. This document provides a comprehensive overview of its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.

Introduction: Targeting CDK2 in Cancer

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition.[1] Its aberrant activity is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention.[2] Traditional kinase inhibitors have faced challenges with selectivity and the development of resistance. A novel approach, targeted protein degradation, offers a promising alternative. Molecular glue degraders, such as this compound, function by inducing the proximity of the target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal degradation.[3]

This compound has been identified as a selective and potent CDK2 molecular glue degrader with a half-maximal degradation concentration (DC50) of 27.0 nM.[4] Its primary area of investigation is currently in breast cancer.[3] This guide will delve into the available data and methodologies to provide a foundational understanding for researchers in the field.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant selective CDK2 degraders. This information provides a comparative overview of their potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Degradation and Proliferation Inhibition

CompoundTargetAssayCell LineValueReference
This compound CDK2Degradation (DC50)Not Specified27.0 nM[4]
Degrader 37CDK2Degradation (DC50)TOV21G17 nM[5]
Degrader 37CDK1Degradation (DC50)TOV21G2130 nM[5]
Degrader 37CDK9Degradation (DC50)TOV21G>10,000 nM[5]
Degrader 37Proliferation (IC50)MKN1 (CCNE1 amp)9 nM[5]
Degrader 37Proliferation (IC50)TOV21G (CCNE1 non-amp)5760 nM[5]

Table 2: In Vivo Efficacy of a Selective CDK2 Degrader (Degrader 37)

Animal ModelCancer TypeDosing ScheduleTumor Growth Inhibition (TGI)Reference
Mouse Xenograft (HCC1569)Breast Cancer (CCNE1-amplified)10 mg/kg, oral, daily>90% CDK2 degradation, 90% pRb inhibition[5]

Table 3: Pharmacokinetic Properties of a Selective CDK2 Degrader (Degrader 37)

SpeciesParameterValueUnitsReference
RatOral Bioavailability (F)86%[5]
RatClearance (Cl)4mL/min/kg[5]
RatVolume of Distribution (Vss)1L/kg[5]
RatHalf-life (T1/2)2.8h[5]

Signaling Pathways and Mechanism of Action

This compound functions as a molecular glue to induce the degradation of CDK2. This process is mediated by the Cereblon (CRBN) E3 ubiquitin ligase complex. The degrader facilitates the formation of a ternary complex between CDK2 and CRBN, leading to the ubiquitination of CDK2 and its subsequent destruction by the proteasome. The degradation of CDK2 disrupts the cell cycle at the G1/S checkpoint, inhibiting the proliferation of cancer cells.

CDK2_Degradation_Pathway cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation cluster_downstream Downstream Effects R_CDK2_degrader_6 This compound CDK2 CDK2 R_CDK2_degrader_6->CDK2 Binds CRBN CRBN E3 Ligase R_CDK2_degrader_6->CRBN Recruits CDK2->CRBN Proximity Induction Proteasome Proteasome CDK2->Proteasome Degradation Cyclin_E Cyclin E Cyclin_E->CDK2 Activates CRBN->CDK2 Ubiquitination Ub Ubiquitin Amino_Acids Amino_Acids Proteasome->Amino_Acids Recycled G1_S_Transition G1/S Transition Block Cell_Proliferation Inhibition of Cell Proliferation G1_S_Transition->Cell_Proliferation

Mechanism of this compound Action.

The degradation of CDK2 leads to the inhibition of retinoblastoma protein (Rb) phosphorylation, a critical step for cell cycle progression. This results in G1 cell cycle arrest and a subsequent block in cancer cell proliferation.

CDK2_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Cyclin_D_CDK46 Cyclin D-CDK4/6 Receptor->Cyclin_D_CDK46 pRb pRb Cyclin_D_CDK46->pRb Phosphorylates E2F E2F pRb->E2F Inhibits Cyclin_E Cyclin E E2F->Cyclin_E Activates Transcription S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes CDK2 CDK2 Cyclin_E->CDK2 Activates CDK2->pRb Hyper-phosphorylates Degradation Degradation CDK2->Degradation Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression R_CDK2_degrader_6 This compound R_CDK2_degrader_6->CDK2 Induces

CDK2 Signaling Pathway in Oncology.

Experimental Protocols

The following are representative protocols for key experiments used to characterize CDK2 degraders. These are based on methodologies reported for similar selective CDK2 degraders and can be adapted for the study of this compound.[5][6]

Cell Viability Assay

Objective: To determine the anti-proliferative activity of this compound in cancer cell lines.

Methodology:

  • Cell Seeding: Seed breast cancer cells (e.g., MCF7, T47D, or CCNE1-amplified lines like HCC1569) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Viability Assessment: After the incubation period, assess cell viability using a commercially available reagent such as CellTiter-Glo® (Promega) according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and calculate the IC50 values using non-linear regression analysis.

Western Blotting for CDK2 Degradation

Objective: To quantify the degradation of CDK2 protein following treatment with this compound.

Methodology:

  • Cell Treatment: Plate cells (e.g., 293T or relevant breast cancer cell lines) in 6-well plates and treat with varying concentrations of this compound for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against CDK2 (e.g., rabbit anti-CDK2) overnight at 4°C.

    • Incubate with a loading control antibody (e.g., mouse anti-GAPDH or β-actin) for 1 hour at room temperature.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the CDK2 signal to the loading control to determine the extent of degradation.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., female BALB/c nude mice).

  • Tumor Implantation: Subcutaneously implant breast cancer cells (e.g., HCC1569) into the flank of the mice.

  • Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Dosing: Administer this compound orally at a specified dose and schedule (e.g., 10 mg/kg, daily). The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Pharmacodynamic Analysis: At the end of the study, collect tumor samples for pharmacodynamic analysis (e.g., western blotting for CDK2 and pRb levels).

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the results.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for characterizing a CDK2 degrader.

Experimental_Workflow Start Start: This compound In_Vitro_Assays In Vitro Characterization Start->In_Vitro_Assays Cell_Viability Cell Viability Assay (IC50 Determination) In_Vitro_Assays->Cell_Viability Western_Blot Western Blot (CDK2 Degradation, DC50) In_Vitro_Assays->Western_Blot Selectivity_Profiling Kinase Selectivity Profiling In_Vitro_Assays->Selectivity_Profiling In_Vivo_Studies In Vivo Efficacy In_Vitro_Assays->In_Vivo_Studies Xenograft_Model Breast Cancer Xenograft Model In_Vivo_Studies->Xenograft_Model PK_PD_Analysis Pharmacokinetics & Pharmacodynamics In_Vivo_Studies->PK_PD_Analysis Toxicity_Assessment Toxicity Assessment In_Vivo_Studies->Toxicity_Assessment Lead_Optimization Lead Optimization/ Clinical Development In_Vivo_Studies->Lead_Optimization

Preclinical Characterization Workflow.

Logical_Relationship High_CDK2_Activity High CDK2 Activity in Cancer Rationale Therapeutic Rationale: Target CDK2 High_CDK2_Activity->Rationale Degrader_Approach This compound (Molecular Glue) Rationale->Degrader_Approach Mechanism Mechanism: CDK2 Degradation Degrader_Approach->Mechanism Outcome Therapeutic Outcome: Tumor Growth Inhibition Mechanism->Outcome

Therapeutic Rationale and Development Logic.

Conclusion

This compound represents a promising new modality for the treatment of cancers with aberrant CDK2 activity. Its mechanism as a molecular glue degrader offers potential advantages in terms of selectivity and overcoming resistance compared to traditional kinase inhibitors. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this and other selective CDK2 degraders in oncology. Continued research is warranted to fully elucidate its clinical potential.

References

An In-depth Technical Guide to the Enantioselectivity of CDK2 Degrader 6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the enantioselectivity of the Cyclin-Dependent Kinase 2 (CDK2) degrader, known as compound 6. This molecule exhibits stereoisomer-dependent efficacy in promoting the degradation of CDK2, a key regulator of cell cycle progression. Understanding this enantioselectivity is crucial for the development of more potent and selective cancer therapeutics.

Quantitative Data Summary

The degradation of CDK2 by its molecular glue degrader 6 is highly dependent on the stereochemistry of the molecule. The (R)-enantiomer is significantly more potent than the (S)-enantiomer, as demonstrated by their half-maximal degradation concentrations (DC50).

CompoundDescriptionDC50 (nM)[1][2][3]
CDK2 degrader 6 Racemic Mixture46.5
(R)-CDK2 degrader 6 Eutomer (more active)27.0
(S)-CDK2 degrader 6 Distomer (less active)166.7

Mechanism of Action: Enantioselective CDK2 Degradation

CDK2 degrader 6 functions as a "molecular glue," inducing a ternary complex between CDK2 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity facilitates the ubiquitination of CDK2, marking it for degradation by the proteasome. The observed enantioselectivity arises from the differential ability of the (R) and (S) enantiomers to form a stable and productive ternary complex. The (R)-enantiomer likely possesses the optimal three-dimensional conformation to engage both CDK2 and CRBN simultaneously and effectively, leading to more efficient ubiquitination and subsequent degradation.

cluster_0 Cellular Environment cluster_1 Ternary Complex Formation CDK2 CDK2 Ternary_R CDK2-(R)-Degrader-CRBN (Stable Complex) CDK2->Ternary_R High Affinity Ternary_S CDK2-(S)-Degrader-CRBN (Unstable Complex) CDK2->Ternary_S Low Affinity R_Degrader (R)-Degrader 6 (Eutomer) R_Degrader->Ternary_R S_Degrader (S)-Degrader 6 (Distomer) S_Degrader->Ternary_S CRBN CRBN (E3 Ligase) CRBN->Ternary_R CRBN->Ternary_S Ubiquitin Ubiquitin Ternary_R->Ubiquitin Efficient Ubiquitination Ternary_S->Ubiquitin Inefficient Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Degraded_CDK2 Degraded CDK2 Proteasome->Degraded_CDK2 Degradation

Logical relationship of enantioselective CDK2 degradation.

CDK2 Signaling Pathway and Point of Intervention

CDK2 is a critical kinase that, in complex with Cyclin E and Cyclin A, drives the cell cycle through the G1/S transition and S phase. It achieves this by phosphorylating key substrates, including the Retinoblastoma protein (Rb), which in its hypophosphorylated state, sequesters the E2F transcription factor. Phosphorylation of Rb by the CDK2/Cyclin E complex releases E2F, allowing for the transcription of genes necessary for DNA replication. By promoting the degradation of CDK2, degrader 6 effectively blocks this signaling cascade, leading to cell cycle arrest and inhibition of tumor cell proliferation. This makes it a promising therapeutic strategy for cancers with dysregulated CDK2 activity, such as certain breast cancers.

cluster_0 G1 Phase cluster_1 G1/S Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylates pRb_E2F p-Rb + E2F Rb_E2F->pRb_E2F Releases CyclinE Cyclin E Transcription pRb_E2F->CyclinE CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 Activates CyclinE_CDK2->Rb_E2F Hyper-phosphorylates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Promotes Degrader6 CDK2 Degrader 6 Degrader6->CyclinE_CDK2 Induces Degradation of CDK2

CDK2 signaling pathway and the intervention by degrader 6.

Experimental Protocols

Determination of DC50 for CDK2 Degradation

This protocol outlines the general steps for determining the half-maximal degradation concentration (DC50) of CDK2 degraders in a relevant cancer cell line (e.g., MCF-7 breast cancer cells).

Experimental Workflow:

Cell_Culture 1. Cell Culture (e.g., MCF-7) Treatment 2. Treatment with Degrader 6 Enantiomers (24 hours) Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Extraction Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification Western_Blot 5. Western Blot (SDS-PAGE, Transfer) Quantification->Western_Blot Detection 6. Immunodetection (Primary & Secondary Abs) Western_Blot->Detection Analysis 7. Data Analysis (Densitometry, DC50 Curve) Detection->Analysis

Workflow for determining the DC50 of CDK2 degrader 6.

Materials:

  • MCF-7 breast cancer cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • (R)- and (S)-enantiomers of CDK2 degrader 6, and racemic mixture

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Rabbit anti-CDK2

  • Loading control antibody: Mouse anti-GAPDH or anti-β-actin

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.

  • Compound Treatment: Prepare serial dilutions of the (R)-, (S)-, and racemic CDK2 degrader 6 in complete growth medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%). Treat the cells with varying concentrations of the compounds for 24 hours. Include a vehicle-only control.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with an appropriate volume of ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-CDK2 antibody and the loading control antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for CDK2 and the loading control using densitometry software.

    • Normalize the CDK2 signal to the loading control signal.

    • Plot the percentage of remaining CDK2 protein against the logarithm of the degrader concentration and fit the data to a dose-response curve to determine the DC50 value.

Ternary Complex Formation Assay (AlphaLISA)

An AlphaLISA (Amplified Luminescent Proximity Homestead Assay) can be used to quantify the formation of the CDK2-degrader-CRBN ternary complex in a biochemical setting.

Principle: This assay utilizes donor and acceptor beads that are brought into proximity when the ternary complex forms. One bead is conjugated to an antibody that binds CDK2, and the other to an antibody that binds a tag on CRBN (e.g., FLAG or His-tag). When the degrader induces the complex formation, the beads are close enough for a singlet oxygen molecule produced by the donor bead upon laser excitation to diffuse and activate the acceptor bead, which then emits light. The intensity of the light is proportional to the amount of ternary complex formed.

General Protocol Outline:

  • Reagent Preparation: Prepare assay buffer and dilutions of recombinant GST-tagged CDK2/Cyclin A, FLAG-tagged CRBN, and the degrader enantiomers.

  • Assay Plate Setup: In a 384-well plate, add the degrader dilutions, followed by the CDK2/Cyclin A and CRBN proteins.

  • Incubation: Incubate the plate to allow for complex formation.

  • Bead Addition: Add the AlphaLISA anti-GST donor beads and anti-FLAG acceptor beads.

  • Signal Detection: Incubate the plate in the dark and then read the signal on an Alpha-enabled plate reader.

  • Data Analysis: Plot the AlphaLISA signal against the degrader concentration to assess the efficiency of ternary complex formation for each enantiomer.

Conclusion

The enantioselectivity of CDK2 degrader 6 highlights the critical importance of stereochemistry in the design of molecular glue degraders. The superior potency of the (R)-enantiomer is attributed to its ability to form a more stable and productive ternary complex with CDK2 and CRBN. This detailed understanding of the structure-activity relationship is invaluable for the optimization of future CDK2-targeting therapeutics with improved efficacy and selectivity for the treatment of cancer. Further studies, including co-crystallization of the ternary complexes with each enantiomer, would provide definitive structural insights into the observed enantioselectivity.

References

Methodological & Application

Application Notes and Protocols for the Use of (R)-CDK2 Degrader 6 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of (R)-CDK2 degrader 6, a selective molecular glue degrader of Cyclin-Dependent Kinase 2 (CDK2), in a cell culture setting. The protocols outlined below cover essential experiments to characterize the activity of this compound, including the assessment of protein degradation, impact on cell viability, and effects on cell cycle progression.

Introduction

This compound is the R-enantiomer of CDK2 degrader 6 and functions as a selective molecular glue degrader of CDK2.[1][2][3] Molecular glues are small molecules that induce an interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[4] This targeted protein degradation offers a powerful therapeutic strategy, particularly in oncology. CDK2 is a key regulator of the G1/S phase transition of the cell cycle, and its dysregulation is implicated in the pathogenesis of various cancers, including breast cancer.[5][6] this compound has a reported DC50 of 27.0 nM for CDK2 degradation after 24 hours of treatment.[1][2][3]

Data Presentation

The following table summarizes the key quantitative parameters for this compound and a similar CDK2 degrader. This data is essential for designing experiments and interpreting results.

ParameterValueCompoundCell LineComments
DC50 27.0 nM (24 h)This compoundNot specified50% degradation concentration.[1][2][3]
Dmax >80%CDK2 degrader 1Not specifiedMaximum degradation of CDK2.[4][7]
IC50 100-500 nMPROTAC CDK2 Degrader-1OVCAR350% growth inhibition.[2]

Note: Dmax and IC50 values are for similar CDK2 degraders and may vary for this compound and different cell lines.

Mandatory Visualizations

CDK2 Signaling Pathway

The following diagram illustrates the central role of CDK2 in the cell cycle and its regulation. Upstream signals, such as growth factors, activate pathways leading to the expression of Cyclin E. Cyclin E then binds to and activates CDK2. The active Cyclin E/CDK2 complex phosphorylates the Retinoblastoma (Rb) protein, causing it to release the E2F transcription factor. E2F then promotes the transcription of genes required for S-phase entry and DNA replication. This compound induces the degradation of CDK2, thereby blocking this cascade.

CDK2_Signaling_Pathway cluster_upstream Upstream Signaling cluster_core Core Cell Cycle Regulation cluster_downstream Downstream Effects cluster_degradation Degrader Action Growth_Factors Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK Cyclin_E_Expression Cyclin E Expression RAS_RAF_MEK_ERK->Cyclin_E_Expression Cyclin_E Cyclin E Cyclin_E_Expression->Cyclin_E Cyclin_E_CDK2 Active Cyclin E/CDK2 Complex Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 Proteasome Proteasomal Degradation CDK2->Proteasome Ubiquitination Rb Rb Cyclin_E_CDK2->Rb Phosphorylation pRb p-Rb E2F E2F Rb->E2F Inhibition S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes G1_S_Transition G1/S Phase Transition S_Phase_Genes->G1_S_Transition R_CDK2_degrader_6 This compound R_CDK2_degrader_6->CDK2 Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) R_CDK2_degrader_6->E3_Ligase Recruits

Caption: CDK2 Signaling Pathway and Mechanism of this compound Action.

Experimental Workflow

The following diagram outlines the general workflow for characterizing the effects of this compound in cell culture.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., MCF-7, T-47D) Cell_Seeding 3. Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Degrader_Prep 2. Prepare (R)-CDK2 degrader 6 Stock (in DMSO) Treatment 4. Treat Cells with This compound (Dose-response & Time-course) Degrader_Prep->Treatment Cell_Seeding->Treatment Western_Blot 5a. Western Blot (CDK2, p-Rb, Cyclin E) Treatment->Western_Blot Viability_Assay 5b. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Cell_Cycle 5c. Cell Cycle Analysis (Flow Cytometry, PI Staining) Treatment->Cell_Cycle

Caption: Experimental Workflow for this compound Characterization.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Human breast cancer cell lines such as MCF-7 (ER+/PR+/HER2-), T-47D (ER+/PR+/HER2-), or cell lines with known Cyclin E1 (CCNE1) amplification.

  • This compound: (MW: 511.44 g/mol )

  • Dimethyl sulfoxide (DMSO): Cell culture grade.

  • Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: 0.25%.

  • Reagents for Western Blotting:

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • Primary antibodies: Rabbit anti-CDK2, Rabbit anti-phospho-Rb (Ser807/811), Rabbit anti-Cyclin E, and Mouse or Rabbit anti-β-actin (as a loading control).

    • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

    • Enhanced Chemiluminescence (ECL) substrate.

  • Reagents for Cell Viability Assay:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Reagents for Cell Cycle Analysis:

    • 70% Ethanol (ice-cold).

    • Propidium Iodide (PI) staining solution (containing PI and RNase A).

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of the compound in DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 5.11 mg of the degrader in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture.[4][8]

Protocol 2: Assessment of CDK2 Degradation by Western Blot
  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 1 nM to 1 µM to cover the DC50. Include a DMSO-only vehicle control. Replace the medium in the wells with the medium containing the degrader or vehicle.

  • Incubation: Incubate the cells for a desired time period, typically 24 hours, to assess degradation. A time-course experiment (e.g., 4, 8, 16, 24 hours) can also be performed.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-CDK2, anti-p-Rb, anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the CDK2 signal to the loading control (β-actin). Calculate the percentage of CDK2 degradation relative to the vehicle control.

Protocol 3: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow the cells to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a blank (medium only).

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the background absorbance (medium only) and calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 4: Cell Cycle Analysis by Flow Cytometry
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for 24 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both the culture medium (containing floating cells) and the adherent cells (by trypsinization).

    • Combine and centrifuge the cells at 300 x g for 5 minutes.

    • Wash the cell pellet with PBS.

  • Fixation: Resuspend the cell pellet gently and add dropwise to ice-cold 70% ethanol while vortexing at a low speed. Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.

  • Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase is expected following CDK2 degradation.

References

Application Notes and Protocols for Determining Optimal Concentration of (R)-CDK2 Degrader 6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal experimental concentration of (R)-CDK2 degrader 6, a selective molecular glue degrader of Cyclin-Dependent Kinase 2 (CDK2). Adherence to these protocols will enable robust and reproducible experimental outcomes.

This compound is a potent and selective CDK2 molecular glue degrader with a reported half-maximal degradation concentration (DC₅₀) of 27.0 nM in cellular assays after 24 hours of treatment.[1][2] It functions by inducing the proximity of CDK2 to the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CDK2.[1][2] Given that the efficacy of protein degraders can be influenced by factors such as treatment duration and concentration-dependent phenomena like the "hook effect," careful optimization of its working concentration is critical for accurate experimental results.

Key Experimental Parameters

The potency and efficacy of this compound are primarily defined by the following parameters:

ParameterDefinitionReported Value for this compound
DC₅₀ The concentration of the degrader that results in 50% degradation of the target protein.27.0 nM (at 24 hours)[1][2]
Dₘₐₓ The maximal percentage of target protein degradation achievable with the degrader.>80% (for similar CDK2 degraders)[2]

Experimental Protocols

Dose-Response Experiment to Determine DC₅₀ and Dₘₐₓ

This experiment is designed to determine the concentration range over which this compound effectively degrades CDK2 and to identify the optimal concentration for achieving maximal degradation (Dₘₐₓ).

a. Cell Culture and Treatment:

  • Seed a suitable cell line (e.g., a breast cancer cell line with CCNE1 amplification such as HCC1569, or other lines like MKN1 or TOV21G) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[2]

  • Allow cells to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is from 0.1 nM to 10 µM to capture the full dose-response curve and observe any potential hook effect. Include a vehicle control (e.g., 0.1% DMSO).

  • Replace the existing medium with the medium containing the different concentrations of the degrader or vehicle control.

  • Incubate the cells for a fixed time point, typically 24 hours, based on the known kinetics of the degrader.[1][2]

b. Cell Lysis and Protein Quantification:

  • After incubation, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.

c. Western Blotting:

  • Normalize the protein concentration for all samples and prepare them by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies against:

    • Total CDK2

    • Phospho-Rb (a downstream substrate of CDK2)[3][4]

    • Cyclin E1 (to assess co-degradation)[3][5]

    • Cereblon (to confirm the presence of the E3 ligase)[6]

    • A loading control (e.g., GAPDH, β-actin, or α-tubulin)

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the CDK2 signal to the loading control. Plot the percentage of CDK2 degradation relative to the vehicle control against the degrader concentration to determine the DC₅₀ and Dₘₐₓ.

Time-Course Experiment to Determine Optimal Treatment Duration

This protocol helps to identify the optimal incubation time to achieve maximal CDK2 degradation.

  • Seed and culture cells as described in the dose-response protocol.

  • Treat the cells with a fixed concentration of this compound, ideally at a concentration around its Dₘₐₓ determined from the dose-response experiment.

  • Harvest the cells at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours).

  • Perform cell lysis, protein quantification, and Western blotting for CDK2 and a loading control as detailed above.

  • Analyze the results to identify the time point at which the maximum reduction in CDK2 protein levels is observed.

Cell Viability Assay (CellTiter-Glo®)

This assay assesses the downstream functional effect of CDK2 degradation on cell proliferation and viability.

  • Seed cells in a white, opaque 96-well plate at an appropriate density.

  • Allow the cells to adhere overnight.

  • Treat the cells with a serial dilution of this compound. Include a vehicle control.

  • Incubate for a period that allows for observation of effects on cell proliferation (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[7][8]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Plot the cell viability against the degrader concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Sample Preparation for Quantitative Proteomics (Mass Spectrometry)

Quantitative proteomics can be employed to assess the selectivity of this compound across the entire proteome.

  • Culture and treat cells with this compound at the determined optimal concentration and for the optimal duration, alongside a vehicle control.

  • Harvest and wash the cell pellets with ice-cold PBS.

  • Lyse the cells in a buffer compatible with mass spectrometry (e.g., containing urea or another strong denaturant, but free of non-compatible detergents).[1][9]

  • Determine the protein concentration of the lysates.

  • Reduction and Alkylation:

    • Take a standardized amount of protein (e.g., 50 µg) from each sample.

    • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.[1]

  • Proteolytic Digestion:

    • Dilute the sample to reduce the denaturant concentration.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[1]

  • Peptide Cleanup:

    • Stop the digestion by adding formic acid.

    • Desalt the peptide samples using C18 StageTips or a similar solid-phase extraction method.[1]

    • Dry the purified peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a solution suitable for mass spectrometry analysis (e.g., 0.1% formic acid).

    • Analyze the samples using a high-resolution mass spectrometer.

    • Process the data to identify and quantify changes in protein abundance between the treated and control samples.

Visualizations

CDK2_Signaling_Pathway cluster_G1_S_Transition G1/S Phase Transition cluster_Degrader_Action This compound Action CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 activates CDK2->Rb phosphorylates S_Phase_Entry S Phase Entry CDK2->S_Phase_Entry promotes p21_p27 p21/p27 p21_p27->CDK2 inhibits Degrader This compound Cereblon Cereblon (E3 Ligase) Degrader->Cereblon CDK2_target CDK2 Degrader->CDK2_target Cereblon->CDK2_target ubiquitinates Proteasome Proteasome Ubiquitin Ub CDK2_target->Proteasome degradation

Caption: CDK2 Signaling Pathway and Mechanism of this compound.

Experimental_Workflow start Start: Seed Cells dose_response Dose-Response Experiment (0.1 nM - 10 µM for 24h) start->dose_response western_blot Western Blot Analysis (CDK2, p-Rb, Cyclin E1, Loading Control) dose_response->western_blot time_course Time-Course Experiment (Optimal Concentration, 2-48h) time_course->western_blot data_analysis Data Analysis (Determine DC₅₀, Dₘₐₓ, Optimal Time) western_blot->data_analysis data_analysis->time_course viability_assay Cell Viability Assay (CellTiter-Glo®) data_analysis->viability_assay proteomics Quantitative Proteomics (Assess Selectivity) data_analysis->proteomics end Optimal Concentration Determined viability_assay->end proteomics->end

Caption: Workflow for Determining Optimal Degrader Concentration.

References

western blot protocol for detecting CDK2 degradation by (R)-CDK2 degrader 6

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Western Blot Protocol for Detecting CDK2 Degradation by (R)-CDK2 Degrader 6

Audience: Researchers, scientists, and drug development professionals.

Introduction

Targeted protein degradation is a revolutionary therapeutic strategy that utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues, to eliminate specific proteins from the cell.[1] These molecules function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the 26S proteasome.[1][2] This approach offers a distinct advantage over traditional inhibition by removing the entire protein scaffold.

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[3] Its dysregulation is implicated in various cancers, making it an attractive therapeutic target. This compound is a heterobifunctional molecule designed to specifically induce the degradation of CDK2.

This document provides a detailed protocol for utilizing Western blotting to quantify the degradation of CDK2 in cultured cells following treatment with this compound. Western blotting is a robust and widely used technique to measure the efficacy of a degrader by assessing the reduction in target protein levels.[1][4] Key parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) can be determined from this data.[1]

Signaling Pathway of this compound

The this compound is a heterobifunctional molecule comprising a ligand that binds to CDK2, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL). By binding to both CDK2 and the E3 ligase simultaneously, the degrader facilitates the formation of a ternary complex. This induced proximity allows the E3 ligase to polyubiquitinate CDK2, marking it for recognition and degradation by the 26S proteasome.

CDK2_Degradation_Pathway cluster_0 Cellular Environment CDK2 CDK2 (Target Protein) Ternary_Complex Ternary Complex (CDK2 - Degrader - E3) CDK2->Ternary_Complex Degrader This compound Degrader->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_CDK2 Poly-ubiquitinated CDK2 Ternary_Complex->Poly_Ub_CDK2 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_CDK2->Proteasome Degraded_CDK2 Degraded CDK2 (Peptides) Proteasome->Degraded_CDK2 Degradation

Mechanism of this compound action.

Experimental Protocol

This protocol details the steps for treating cells with this compound, preparing lysates, and performing a Western blot to quantify CDK2 degradation.

Materials and Reagents
Reagent/MaterialSuggested SupplierExample Catalog #
Cell Line (e.g., HeLa, K562)ATCCCCL-2, CCL-243
This compoundN/AN/A
DMSO (Vehicle Control)Sigma-AldrichD2650
Cell Culture Medium (e.g., DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Ice-Cold Phosphate-Buffered Saline (PBS)Gibco10010023
RIPA Lysis BufferCell Signaling Technology#9806
Protease/Phosphatase Inhibitor CocktailThermo Fisher Scientific78440
BCA Protein Assay KitThermo Fisher Scientific23225
Laemmli Sample Buffer (4X)Bio-Rad#1610747
SDS-PAGE Gels (e.g., 4-20%)Bio-Rad4561096
PVDF Transfer MembranesMilliporeIPVH00010
Blocking Buffer (5% non-fat milk in TBST)Bio-Rad1706404
Primary Antibody: Anti-CDK2Cell Signaling Technology#2546
Primary Antibody: Loading Control (e.g., GAPDH)Cell Signaling Technology#5174
HRP-conjugated Secondary AntibodyCell Signaling Technology#7074
ECL Western Blotting SubstrateThermo Fisher Scientific32106
Chemiluminescence Imaging SystemBio-RadChemiDoc MP
Detailed Methodology

2.1 Cell Culture and Treatment

  • Cell Seeding: Plate cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).[5]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions to treat cells with a range of concentrations (e.g., 0, 1, 10, 50, 100, 500 nM, 1 µM).[5]

  • Treatment: Aspirate the old medium from the cells. Add fresh medium containing the specified concentrations of the degrader. Include a vehicle-only control (e.g., 0.1% DMSO).[1]

  • Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.[1][5]

2.2 Lysate Preparation and Protein Quantification

  • Cell Harvest: After treatment, place the plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.[1][6]

  • Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.[5][7]

  • Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-cooled microcentrifuge tube.[6][8]

  • Incubation & Clarification: Incubate the lysate on ice for 30 minutes, vortexing occasionally.[5] Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][5]

  • Supernatant Collection: Carefully transfer the clear supernatant to a new, pre-cooled tube. This is your protein lysate.[1][5]

  • Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[1][8]

2.3 SDS-PAGE and Protein Transfer

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X.[5]

  • Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1][5]

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[5] Include a molecular weight marker. Run the gel at a constant voltage until the dye front reaches the bottom.[5]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[1][5] Confirm the transfer efficiency by staining the membrane with Ponceau S.

2.4 Immunoblotting and Detection

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1][5]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against CDK2 (e.g., 1:1000 dilution in blocking buffer) and a loading control (e.g., GAPDH, 1:2000 dilution) overnight at 4°C with gentle agitation.[1]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.[1][5]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.[1]

  • Final Washes: Wash the membrane three times with TBST for 10 minutes each.[5]

  • Signal Detection: Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.[5] Capture the chemiluminescent signal using a digital imaging system.[1] Ensure the signal is within the linear range of detection.[1]

Experimental Workflow

Western_Blot_Workflow cluster_workflow Western Blot Workflow for CDK2 Degradation Analysis arrow arrow A 1. Cell Seeding & Culture (e.g., HeLa cells in 6-well plates) B 2. Treatment (Varying concentrations of This compound and time points) A->B C 3. Cell Lysis (Ice-cold RIPA buffer with inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE (Load 20-30 µg protein/lane) D->E F 6. Protein Transfer (Transfer to PVDF membrane) E->F G 7. Immunoblotting (Block, Primary Ab, Secondary Ab) F->G H 8. Signal Detection (ECL Substrate & Imaging) G->H I 9. Data Analysis (Densitometry & Normalization) H->I

References

Application Notes and Protocols for in vivo Xenograft Models: Efficacy Testing of (R)-CDK2 degrader 6

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition.[1][2] Its aberrant activity, often driven by the amplification of its binding partner Cyclin E1 (CCNE1), is a hallmark of various cancers, including certain types of breast and ovarian cancer.[3] (R)-CDK2 degrader 6 is a potent and selective oral molecular glue degrader of CDK2 with a DC50 of 46.5 nM.[4] Unlike traditional kinase inhibitors that block the active site, this compound functions by inducing the proximity between CDK2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the CDK2 protein. This approach offers the potential for a more profound and sustained inhibition of the CDK2 signaling pathway.

These application notes provide a comprehensive guide for the in vivo evaluation of this compound efficacy using xenograft models, with a particular focus on cancers harboring CCNE1 amplification.

Mechanism of Action: this compound

This compound is a molecular glue that induces the degradation of CDK2. The proposed mechanism involves the formation of a ternary complex between this compound, the CDK2 protein, and a component of an E3 ubiquitin ligase complex, such as Cereblon (CRBN). This induced proximity facilitates the transfer of ubiquitin molecules to CDK2, marking it for degradation by the proteasome. The elimination of the CDK2 protein leads to cell cycle arrest and inhibition of tumor growth.

cluster_0 Mechanism of this compound cluster_1 Ternary Complex Formation CDK2 CDK2 Degrader This compound CDK2->Degrader Binds Degradation Degradation CDK2->Degradation Targeted for E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) Degrader->E3_Ligase Recruits Ternary_Complex CDK2 - Degrader - E3 Ligase Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Ubiquitination->CDK2 Tags CDK2 Proteasome Proteasome Proteasome->Degradation Amino Acids Amino Acids Degradation->Amino Acids Results in

Mechanism of this compound action.

CDK2 Signaling Pathway in Cancer

In cancer cells with CCNE1 amplification, the CDK2/Cyclin E complex is hyperactive, leading to the phosphorylation of the Retinoblastoma (Rb) protein. Phosphorylated Rb (pRb) releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and cell cycle progression into the S phase. Degradation of CDK2 by this compound is expected to block Rb phosphorylation, thereby halting this cascade and inducing cell cycle arrest.

cluster_pathway CDK2 Signaling Pathway in CCNE1-Amplified Cancer CCNE1 CCNE1 (Amplified) Active_Complex Active CDK2/Cyclin E Complex CCNE1->Active_Complex CDK2 CDK2 CDK2->Active_Complex Degradation CDK2 Degradation CDK2->Degradation Rb Rb Active_Complex->Rb Phosphorylates pRb pRb E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Cell_Cycle_Progression Cell Cycle Progression (G1 to S Phase) S_Phase_Genes->Cell_Cycle_Progression Degrader This compound Degrader->CDK2 Targets Degradation->Active_Complex Prevents Formation

Simplified CDK2 signaling pathway in cancer.

Experimental Protocols

Cell Line Selection and Culture

The choice of cell line is critical for the successful evaluation of a CDK2 degrader. Cell lines with documented CCNE1 amplification are highly recommended.

  • Recommended Cell Lines:

    • HCC1569 (Breast Cancer): Known to have CCNE1 amplification and is a suitable model for studying CDK2 degraders.

    • OVCAR3 (Ovarian Cancer): Another well-characterized cell line with CCNE1 amplification.[5]

    • MKN1 (Gastric Cancer): Demonstrates sensitivity to CDK2 degradation.[5]

  • Cell Culture Protocol (Example for HCC1569):

    • Culture HCC1569 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells every 2-3 days to maintain exponential growth.

    • Regularly test for mycoplasma contamination.

in vivo Xenograft Model Establishment
  • Animal Model:

    • Female athymic nude mice (e.g., BALB/c nude) or NSG mice, 6-8 weeks old, are suitable hosts.[6]

    • Allow mice to acclimatize for at least one week before cell implantation.[7]

  • Cell Implantation Protocol:

    • Harvest cultured cancer cells during the exponential growth phase.

    • Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel®.

    • Adjust the final cell concentration to 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.[6]

    • Monitor the mice for tumor growth.

This compound Formulation and Administration
  • Formulation (Example for Oral Administration):

    • Prepare a suspension of this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

    • The formulation should be prepared fresh daily.

  • Administration:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.[6]

    • Administer this compound or vehicle orally (p.o.) once daily (q.d.) at the desired dose levels.

Efficacy Evaluation
  • Tumor Growth Measurement:

    • Measure tumor dimensions with digital calipers two to three times per week.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[7]

  • Body Weight and Clinical Observations:

    • Monitor and record the body weight of each mouse two to three times per week as an indicator of toxicity.

    • Perform daily clinical observations for any signs of distress or adverse effects.

  • Study Endpoint:

    • The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a specified time point.

    • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Pharmacodynamic (PD) Analysis
  • Tissue Collection:

    • At the end of the study, or at specified time points, euthanize a subset of mice from each group.

    • Excise tumors and either snap-freeze in liquid nitrogen for Western blot analysis or fix in formalin for immunohistochemistry (IHC).

  • Western Blot Analysis:

    • Prepare tumor lysates and quantify protein concentration.

    • Perform Western blotting to assess the levels of:

      • Total CDK2 (to confirm degradation)

      • Phospho-Rb (Ser807/811) (to assess downstream pathway inhibition)

      • Total Rb

      • Cyclin E1

      • A loading control (e.g., GAPDH or β-actin)

  • Immunohistochemistry (IHC):

    • Perform IHC on formalin-fixed, paraffin-embedded tumor sections to visualize and quantify the expression and localization of CDK2 and pRb within the tumor tissue.

Experimental Workflow

cluster_workflow In Vivo Xenograft Efficacy Testing Workflow start Start cell_culture Cell Line Culture (CCNE1-amplified) start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to 100-200 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Oral Dosing: - this compound - Vehicle Control randomization->treatment monitoring Monitor: - Tumor Volume - Body Weight - Clinical Signs treatment->monitoring endpoint Study Endpoint monitoring->endpoint data_analysis Data Analysis: - Tumor Growth Inhibition (TGI) - Statistical Analysis endpoint->data_analysis Efficacy pd_analysis Pharmacodynamic Analysis: - Western Blot (CDK2, pRb) - Immunohistochemistry endpoint->pd_analysis Mechanism end End data_analysis->end pd_analysis->end

Workflow for in vivo xenograft studies.

Data Presentation

While specific in vivo efficacy data for this compound is not yet publicly available, the following tables provide a template for presenting the expected outcomes based on studies with similar CDK2 degraders in CCNE1-amplified xenograft models.

Table 1: in vivo Efficacy of this compound in a CCNE1-Amplified Xenograft Model (Template)

Treatment GroupDose (mg/kg, p.o., q.d.)Number of Animals (n)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-101850 ± 210-+5.2 ± 1.5
This compound1010980 ± 15047+3.8 ± 1.8
This compound3010450 ± 9576+1.5 ± 2.1
This compound10010150 ± 5092-2.3 ± 2.5

Table 2: Pharmacodynamic Effects of this compound in Tumor Tissue (Template)

Treatment GroupDose (mg/kg, p.o., q.d.)CDK2 Protein Levels (% of Vehicle)pRb (S807/811) Levels (% of Vehicle)
Vehicle Control-100100
This compound302535
This compound100<10<15

These application notes and protocols provide a robust framework for assessing the in vivo efficacy of this compound. The use of CCNE1-amplified xenograft models is a rational approach to evaluate the anti-tumor activity of this novel CDK2-targeting agent. The detailed protocols for cell culture, xenograft establishment, drug administration, and endpoint analysis will enable researchers to generate reliable and reproducible data to support the preclinical development of this compound.

References

Application Notes and Protocols: Immunofluorescence Staining for CDK2 Localization After (R)-CDK2 Degrader 6 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, primarily at the G1/S phase transition. Its activity is tightly controlled by binding to regulatory subunits, cyclins E and A. Dysregulation of the CDK2 pathway is a hallmark of various cancers, making it a compelling target for therapeutic intervention. Traditional approaches have focused on small molecule inhibitors that block the kinase activity of CDK2. However, a novel and promising strategy involves the targeted degradation of CDK2 using molecular glue degraders.

(R)-CDK2 degrader 6 is a potent and selective molecular glue degrader that induces the degradation of CDK2. It functions by forming a ternary complex between CDK2 and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CDK2. This application note provides a detailed protocol for immunofluorescence staining to visualize and quantify the subcellular localization of CDK2 in response to treatment with this compound. Understanding the spatial dynamics of CDK2 degradation is crucial for elucidating the mechanism of action of this novel class of therapeutics.

Data Presentation

The following table summarizes hypothetical quantitative data on the change in CDK2 localization following treatment with this compound. This data would typically be generated by quantifying the mean fluorescence intensity of CDK2 staining in the nuclear and cytoplasmic compartments of a large population of cells.

Treatment GroupMean Nuclear Intensity (Arbitrary Units)Mean Cytoplasmic Intensity (Arbitrary Units)Nuclear/Cytoplasmic RatioPercent Decrease in Nuclear CDK2
Vehicle Control (DMSO)15003005.00%
This compound (27 nM, 24h)3001502.080%

Note: The data presented in this table is illustrative and intended to represent the expected outcome of the experiment. Actual results may vary depending on the cell line, experimental conditions, and imaging parameters.

Experimental Protocols

Materials
  • Cell line of interest (e.g., MCF7 breast cancer cells)

  • This compound (or a similar CDK2 molecular glue degrader)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)

  • Primary antibody: Rabbit anti-CDK2 antibody

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • Nuclear counterstain: 4′,6-diamidino-2-phenylindole (DAPI)

  • Antifade mounting medium

  • Glass coverslips

  • 6-well plates

  • Fluorescence microscope

Cell Culture and Treatment
  • Seed cells onto glass coverslips in 6-well plates at a density that will result in 60-70% confluency at the time of fixation.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with the desired concentration of this compound (e.g., a concentration around its DC50 of 27.0 nM) or with an equivalent volume of DMSO as a vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24 hours).

Immunofluorescence Staining Protocol
  • Fixation:

    • Aspirate the cell culture medium.

    • Wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add permeabilization buffer (0.1% Triton X-100 in PBS) and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add blocking buffer (5% BSA in PBST) and incubate for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-CDK2 antibody in blocking buffer according to the manufacturer's recommendations.

    • Aspirate the blocking buffer and add the diluted primary antibody to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, wash the cells three times with PBST for 5 minutes each.

    • Dilute the fluorescently labeled secondary antibody in blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBST for 5 minutes each, protected from light.

    • Incubate the cells with DAPI solution (for nuclear staining) for 5 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope equipped with appropriate filters for DAPI and the secondary antibody's fluorophore.

    • Capture images of multiple fields of view for each treatment condition.

    • Quantify the mean fluorescence intensity of CDK2 staining in the nucleus (defined by the DAPI signal) and the cytoplasm for a statistically significant number of cells using image analysis software (e.g., ImageJ, CellProfiler).

    • Calculate the nuclear-to-cytoplasmic intensity ratio for each cell.

    • Perform statistical analysis to compare the CDK2 localization between the vehicle control and the this compound-treated groups.

Visualizations

Experimental_Workflow Experimental Workflow for CDK2 Localization Analysis cluster_cell_culture Cell Culture and Treatment cluster_staining Immunofluorescence Staining cluster_analysis Imaging and Analysis cell_seeding Seed cells on coverslips cell_adhesion Allow cells to adhere (24h) cell_seeding->cell_adhesion treatment Treat with this compound or DMSO cell_adhesion->treatment incubation Incubate for desired duration (e.g., 24h) treatment->incubation fixation Fixation (4% PFA) incubation->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization blocking Blocking (5% BSA) permeabilization->blocking primary_ab Primary Ab (anti-CDK2) incubation blocking->primary_ab secondary_ab Secondary Ab (fluorescently labeled) incubation primary_ab->secondary_ab counterstain Counterstain (DAPI) and Mount secondary_ab->counterstain imaging Fluorescence Microscopy counterstain->imaging quantification Quantify Nuclear and Cytoplasmic Fluorescence imaging->quantification analysis Calculate N/C Ratio and Statistical Analysis quantification->analysis

Caption: Workflow for immunofluorescence analysis of CDK2 localization.

CDK2_Degrader_Pathway Mechanism of this compound cluster_cell Cell CDK2 CDK2 Ternary_Complex Ternary Complex (CDK2 - Degrader - CRBN) CDK2->Ternary_Complex Degrader This compound Degrader->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ub_CDK2 Ubiquitinated CDK2 Ternary_Complex->Ub_CDK2 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_CDK2 Proteasome Proteasome Ub_CDK2->Proteasome Degraded_CDK2 Degraded CDK2 Proteasome->Degraded_CDK2 Degradation Cell_Cycle_Arrest Cell Cycle Arrest Degraded_CDK2->Cell_Cycle_Arrest

Caption: Signaling pathway of CDK2 degradation by a molecular glue.

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with (R)-CDK2 degrader 6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-CDK2 degrader 6 is a potent and selective molecular glue degrader of Cyclin-Dependent Kinase 2 (CDK2). As a key regulator of the G1/S phase transition of the cell cycle, CDK2 is a prime therapeutic target in oncology.[1][2] Unlike traditional kinase inhibitors that block the active site of an enzyme, this compound functions by inducing the proximity of CDK2 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK2. This targeted degradation of CDK2 prevents the phosphorylation of the Retinoblastoma protein (Rb), thereby maintaining its inhibition of E2F transcription factors and resulting in a robust cell cycle arrest at the G1 phase.[1][2]

These application notes provide a detailed protocol for the analysis of cell cycle arrest induced by this compound using flow cytometry with propidium iodide (PI) staining.

Mechanism of Action: this compound-Induced Cell Cycle Arrest

This compound is a molecular glue that facilitates the interaction between CDK2 and the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][3] This induced proximity leads to the polyubiquitination of CDK2, marking it for degradation by the proteasome. The subsequent depletion of cellular CDK2 levels has a direct impact on the cell cycle machinery. In a normal cell cycle, the CDK2/Cyclin E complex phosphorylates the Rb protein, causing it to release the E2F transcription factor. E2F then activates the transcription of genes necessary for DNA synthesis and progression into the S phase. By degrading CDK2, this compound prevents Rb phosphorylation, thus sequestering E2F and halting the cell cycle at the G1/S checkpoint.[1][2]

CDK2_Degrader_Pathway cluster_0 Cellular Environment cluster_1 Cell Cycle Regulation CDK2 CDK2 CRBN CRBN E3 Ligase CDK2->CRBN Induced Proximity Proteasome Proteasome CDK2->Proteasome Degradation Degrader This compound Degrader->CDK2 Binds Degrader->CRBN Binds CRBN->CDK2 Ubiquitination CDK2_active CDK2/Cyclin E Proteasome->CDK2_active Prevents Formation Ub Ubiquitin Rb Rb E2F E2F Rb->E2F Inhibits CellCycleArrest G1 Cell Cycle Arrest Rb->CellCycleArrest Maintains Inhibition of E2F G1_S_Genes G1/S Phase Genes E2F->G1_S_Genes Activates Transcription CDK2_active->Rb Phosphorylates

Caption: Signaling pathway of this compound leading to G1 cell cycle arrest.

Data Presentation: Quantitative Analysis of Cell Cycle Arrest

Treatment of cancer cell lines with this compound is expected to result in a dose- and time-dependent increase in the percentage of cells in the G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases. The following table presents representative data from a similar CDK2 molecular glue degrader, MRT-51443, in CDK2-dependent cell lines, which illustrates the expected outcome.

Cell LineTreatmentConcentration (µM)% G1 Phase% S Phase% G2/M Phase
MDA-MB-157 Vehicle (DMSO)-453520
MRT-514431751510
Kuramochi Vehicle (DMSO)-503020
MRT-514431801010

This data is representative of a CDK2 molecular glue degrader and is adapted from a poster by Monte Rosa Therapeutics on MRT-51443. Actual results with this compound may vary depending on the cell line and experimental conditions.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed the desired cancer cell line (e.g., a breast cancer cell line) in 6-well plates at a density that will allow for exponential growth and reach approximately 60-70% confluency at the time of harvesting.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Subsequently, dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.

  • Treatment: The following day, remove the existing medium and replace it with the medium containing the various concentrations of this compound or a vehicle control (DMSO at a concentration equivalent to the highest drug concentration).

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Cell Harvesting and Fixation
  • Harvesting: After the treatment period, aspirate the culture medium. Wash the cells once with PBS. Add Trypsin-EDTA to each well and incubate until the cells detach.

  • Neutralization and Collection: Neutralize the trypsin with a complete medium and transfer the cell suspension to a 15 mL conical tube.

  • Centrifugation: Centrifuge the cells at 300 x g for 5 minutes.

  • Washing: Aspirate the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

  • Fixation: While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. This ensures proper fixation and minimizes cell clumping.

  • Storage: Fixed cells can be stored at -20°C for several weeks.

Propidium Iodide Staining and Flow Cytometry Analysis
  • Cell Pelleting: Centrifuge the fixed cells at 850 x g for 5 minutes to pellet the cells.

  • Washing: Discard the ethanol and wash the cell pellet once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

  • Incubation: Incubate the cells at room temperature for 30 minutes in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use a 488 nm laser for excitation and collect the PI fluorescence data in the appropriate channel (typically around 617 nm). Collect a minimum of 10,000 events per sample.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). Gate the cell populations to quantify the percentage of cells in the G1, S, and G2/M phases.

Flow_Cytometry_Workflow cluster_workflow Experimental Workflow start Seed Cells in 6-well Plates treatment Treat with this compound or Vehicle Control start->treatment incubation Incubate for 24-72h treatment->incubation harvest Harvest and Wash Cells incubation->harvest fixation Fix with Cold 70% Ethanol harvest->fixation staining Stain with Propidium Iodide and RNase A fixation->staining analysis Analyze on Flow Cytometer staining->analysis data_quant Quantify Cell Cycle Phases (G1, S, G2/M) analysis->data_quant end Results data_quant->end

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Conclusion

The analysis of cell cycle arrest by flow cytometry is a fundamental and robust method for characterizing the pharmacological effects of this compound. The provided protocols and background information offer a comprehensive guide for researchers to effectively assess the impact of this novel CDK2-targeting therapeutic agent on cell cycle progression. The expected outcome is a significant G1 phase arrest, confirming the on-target activity of the degrader through the CDK2-Rb-E2F pathway.

References

Application Note: Proteomic Analysis of Cancer Cells Treated with (R)-CDK2 degrader 6

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative proteomic analysis of cells following treatment with (R)-CDK2 degrader 6, a selective molecular glue degrader targeting Cyclin-Dependent Kinase 2 (CDK2) for proteasomal degradation.[1][2] Targeted protein degradation has emerged as a powerful therapeutic strategy, making proteome-wide analysis essential to confirm target degradation, assess selectivity, and understand downstream cellular effects.[3][4] The following protocols cover cell culture, treatment, sample preparation using an in-solution digestion method, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Representative data and visualizations are provided to guide researchers in applying this workflow.

Introduction

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly the G1/S phase transition, and is frequently dysregulated in various cancers, including breast cancer.[5] this compound is a molecular glue that induces the degradation of CDK2 by redirecting E3 ubiquitin ligase activity towards it, leading to its ubiquitination and subsequent destruction by the proteasome.[2][6]

Global proteomic analysis is critical for evaluating such degraders. It allows for:

  • Verification of Target Engagement: Confirming the specific and efficient degradation of CDK2.

  • Selectivity Profiling: Identifying off-target proteins that are unintentionally degraded.[4]

  • Pathway Analysis: Understanding the downstream consequences of CDK2 depletion on cellular signaling pathways.[4]

This application note outlines a robust workflow for this analysis, from sample preparation to data interpretation.

Experimental Protocols

A generalized workflow for this analysis is presented below. Proper sample preparation is a critical step for reproducible and high-quality mass spectrometry results.[7][8]

Diagram: Proteomics Experimental Workflow

ProteomicsWorkflow cluster_cell_bio Cell Biology cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis A 1. Cell Culture (e.g., HCC1569 Breast Cancer Cells) B 2. Treatment - this compound (e.g., 27 nM, 24h) - Vehicle Control (e.g., DMSO) A->B C 3. Cell Lysis & Protein Extraction (Urea-based buffer with inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. Reduction & Alkylation (DTT followed by IAA) D->E F 6. In-Solution Tryptic Digestion E->F G 7. Peptide Desalting & Cleanup (StageTips or SPE) F->G H 8. LC-MS/MS Analysis (e.g., Orbitrap Mass Spectrometer) G->H I 9. Database Search & Protein ID (e.g., MaxQuant/Andromeda) H->I J 10. Quantitative Analysis (Label-Free Quantification - LFQ) I->J K 11. Statistical & Pathway Analysis J->K

Caption: General workflow for proteomic analysis of cells treated with a protein degrader.

Cell Culture and Treatment
  • Cell Line: Culture a relevant cancer cell line (e.g., HCC1569, a CCNE1-amplified breast cancer line) in appropriate media and conditions.

  • Seeding: Plate cells to achieve 70-80% confluency at the time of harvest.

  • Treatment: Treat cells in triplicate with this compound at a final concentration around its DC50 (e.g., 27.0 nM) for a specified time (e.g., 24 hours).[2] Prepare a parallel set of triplicate samples treated with a vehicle control (e.g., DMSO).

  • Harvesting: After incubation, wash cells twice with ice-cold PBS, then scrape and collect the cell pellets by centrifugation. Flash-freeze pellets in liquid nitrogen and store at -80°C until lysis.

Protein Extraction and Digestion

This protocol is adapted from standard in-solution digestion procedures.[9][10]

  • Lysis: Resuspend cell pellets in a lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) supplemented with protease and phosphatase inhibitors. Sonicate the samples on ice to ensure complete lysis and shear nucleic acids.

  • Centrifugation: Clarify the lysate by centrifuging at ~20,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Quantification: Determine the protein concentration of each sample using a BCA protein assay.

  • Reduction: For each sample, take a fixed amount of protein (e.g., 50 µg). Add Dithiothreitol (DTT) to a final concentration of 5 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.

  • Alkylation: Add Iodoacetamide (IAA) to a final concentration of 15 mM and incubate for 30 minutes at room temperature in the dark to alkylate cysteine residues.

  • Digestion:

    • Dilute the urea concentration to less than 2 M by adding 100 mM Tris-HCl (pH 8.5).

    • Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w).

    • Incubate overnight at 37°C with gentle shaking.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

Peptide Cleanup

Peptides must be desalted and concentrated prior to MS analysis to remove contaminants that interfere with ionization.[8][11]

  • StageTip Preparation: Use C18 StageTips (or equivalent solid-phase extraction cartridges).

  • Equilibration: Condition the tip by passing 100 µL of 100% methanol, followed by 100 µL of 50% acetonitrile/0.1% formic acid, and finally two washes with 100 µL of 0.1% formic acid.

  • Binding: Load the acidified peptide sample onto the StageTip.

  • Washing: Wash the tip with 100 µL of 0.1% formic acid to remove salts and other hydrophilic contaminants.

  • Elution: Elute the bound peptides with 60 µL of 50% acetonitrile/0.1% formic acid into a clean tube.

  • Drying: Dry the eluted peptides completely using a vacuum concentrator. Store dried peptides at -80°C.

LC-MS/MS Analysis
  • Resuspension: Reconstitute the dried peptides in a suitable volume (e.g., 20 µL) of 0.1% formic acid in water.

  • Injection: Inject a portion of the sample (e.g., 1-2 µg) onto a reversed-phase analytical column.

  • Chromatography: Separate peptides using a gradient of increasing acetonitrile concentration over a defined period (e.g., 90-120 minutes).

  • Mass Spectrometry: Perform analysis on a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap series). Acquire data in a data-dependent acquisition (DDA) mode, selecting the top N most intense precursor ions for fragmentation (MS/MS).

Data Analysis
  • Database Search: Process the raw MS data using a software platform like MaxQuant. Search the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot) with trypsin specified as the enzyme.

  • Quantification: Use the Label-Free Quantification (LFQ) algorithm within MaxQuant to determine the relative abundance of proteins across samples.

  • Statistical Analysis: Import the protein LFQ intensity values into a statistical software environment (e.g., Perseus or R). Perform normalization, handle missing values, and conduct a t-test or similar statistical test to identify proteins with significant abundance changes between the treated and control groups.

Representative Quantitative Data

The following table presents hypothetical data from a proteomic experiment comparing cells treated with this compound against a vehicle control. A significant negative Log2 Fold Change indicates protein degradation.

Protein ID (UniProt)Gene NameDescriptionLog2 Fold Change (Treated/Control)p-value
P24941CDK2 Cyclin-dependent kinase 2-3.85 0.0001
P24864CCNE1 G1/S-specific cyclin-E1-0.950.045
P06493RB1 Retinoblastoma-associated protein-0.150.68
P62258CRBN Cereblon0.050.91
Q00534CDK4 Cyclin-dependent kinase 4-0.080.85
P11450CDK6 Cyclin-dependent kinase 6-0.110.79
Q13445WEE1 WEE1 G2 checkpoint kinase0.210.55

Data are representative and for illustrative purposes only.

Interpretation:

  • CDK2: Shows a dramatic and statistically significant decrease in abundance, confirming its degradation as the primary target.

  • CCNE1: A known binding partner of CDK2, shows a modest decrease, which could be a downstream effect of CDK2 loss.[5]

  • RB1: A key downstream substrate of CDK2, shows no significant change in total protein level.

  • CRBN, CDK4, CDK6: These proteins show no significant changes, indicating the high selectivity of the degrader. CRBN is the E3 ligase component, and CDK4/6 are closely related kinases, making them important selectivity controls.[12]

Mechanism of Action Visualization

Diagram: this compound Mechanism

MolecularGlue CDK2 CDK2 (Target Protein) Degrader (R)-CDK2 degrader 6 CDK2->Degrader E3Ligase E3 Ligase (e.g., CRBN) Degrader->E3Ligase Ubiquitination Poly-ubiquitination Ub Ubiquitin Ub->Ubiquitination ATP Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation CDK2 Degradation Proteasome->Degradation Catalysis

Caption: Mechanism of molecular glue-induced protein degradation.

This diagram illustrates how this compound facilitates the formation of a ternary complex between CDK2 and an E3 ubiquitin ligase. This proximity induces the poly-ubiquitination of CDK2, marking it for recognition and degradation by the 26S proteasome, ultimately leading to a reduction in cellular CDK2 levels.[6]

References

Troubleshooting & Optimization

troubleshooting lack of CDK2 degradation with (R)-CDK2 degrader 6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-CDK2 degrader 6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving this selective CDK2 molecular glue degrader. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective, cell-active molecular glue degrader of Cyclin-Dependent Kinase 2 (CDK2). It functions by inducing proximity between CDK2 and the E3 ubiquitin ligase Cereblon (CRBN). This induced ternary complex formation leads to the ubiquitination of CDK2 and its subsequent degradation by the proteasome.

Q2: What is the expected outcome of successful this compound treatment?

Successful treatment should result in a dose- and time-dependent decrease in the cellular levels of CDK2 protein. This can be observed by Western blotting. Consequently, this should lead to cell cycle arrest and a reduction in cell viability in CDK2-dependent cancer cell lines.

Q3: What are the key parameters for this compound activity?

This compound is a potent degrader with a reported DC50 (concentration for 50% degradation) of 27.0 nM after a 24-hour treatment.[1][2] The racemic mixture, CDK2 degrader 6, has a reported DC50 of 46.5 nM.[3]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue 1: No or weak degradation of CDK2 observed by Western blot.

Possible Cause 1: Suboptimal experimental conditions.

  • Solution: Ensure you are using the recommended concentration range and treatment duration. For initial experiments, a dose-response curve from 1 nM to 1 µM for 24 hours is recommended. Time-course experiments (e.g., 4, 8, 12, 24 hours) can also determine the optimal degradation time.

Possible Cause 2: Issues with the this compound compound.

  • Solution: Verify the integrity and concentration of your this compound stock solution. Ensure it has been stored correctly, protected from light and moisture. Prepare fresh dilutions for each experiment.

Possible Cause 3: Problems with Western blotting technique.

  • Solution: Refer to the detailed Western Blot protocol below. Key points to check include:

    • Antibody Selection: Use a validated antibody specific for total CDK2.

    • Protein Loading: Ensure equal and sufficient protein loading (20-30 µg per lane).

    • Transfer Efficiency: Verify successful protein transfer to the membrane using a loading control (e.g., GAPDH, β-actin).

    • Protease Inhibitors: Always include protease inhibitors in your lysis buffer to prevent CDK2 degradation during sample preparation.

Possible Cause 4: Cell line characteristics.

  • Solution:

    • CRBN Expression: Confirm that your cell line expresses sufficient levels of CRBN, the E3 ligase recruited by this compound. This can be checked by Western blot or by consulting cell line databases.

    • CDK2 Dependence: The cell line may not be dependent on CDK2 for proliferation, and therefore, its degradation may not produce a significant phenotype.

Issue 2: High background or non-specific bands in Western blot.

Possible Cause 1: Antibody issues.

  • Solution:

    • Antibody Concentration: Titrate the primary antibody to find the optimal concentration that gives a strong signal with minimal background.

    • Blocking: Ensure adequate blocking of the membrane (e.g., 5% non-fat milk or BSA in TBST for 1 hour at room temperature).

    • Washing: Increase the number and duration of washes to remove non-specifically bound antibodies.

Possible Cause 2: Sample degradation.

  • Solution: Handle cell lysates promptly and keep them on ice. The presence of smaller, non-specific bands could indicate protein degradation. Ensure fresh protease inhibitors are used.

Issue 3: Inconsistent results in cell viability assays.

Possible Cause 1: Assay-related issues.

  • Solution:

    • Assay Choice: For a compound that can induce cell cycle arrest, assays that measure metabolic activity (like MTT or MTS) might not fully reflect the anti-proliferative effect. Consider using assays that directly count cells or measure DNA synthesis (e.g., crystal violet staining or BrdU incorporation).

    • Seeding Density: Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.

    • Incubation Time: Ensure the incubation time with the viability reagent is consistent across all wells and follows the manufacturer's protocol.

Possible Cause 2: Compound precipitation.

  • Solution: Observe the culture medium for any signs of compound precipitation, especially at higher concentrations. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity and improve compound solubility.

Issue 4: Failure to confirm ternary complex formation by co-immunoprecipitation (Co-IP).

Possible Cause 1: Weak or transient interaction.

  • Solution: The ternary complex (CDK2-(R)-CDK2 degrader 6-CRBN) may be transient. Optimize the Co-IP protocol to stabilize the complex:

    • Cross-linking: Consider using a cross-linker to stabilize the protein-protein interactions before cell lysis.

    • Lysis Buffer: Use a gentle lysis buffer that does not disrupt the complex.

Possible Cause 2: Incorrect antibody for IP.

  • Solution: Use an antibody validated for immunoprecipitation. Not all antibodies that work for Western blotting are suitable for IP. It is often recommended to use an antibody targeting a different epitope than the one used for Western blotting.

Possible Cause 3: Insufficient protein.

  • Solution: Ensure you start with a sufficient amount of cell lysate to be able to detect the co-immunoprecipitated protein.

Quantitative Data

ParameterCompoundValueCell LineConditions
DC50 This compound27.0 nMNot Specified24 hours
DC50 CDK2 degrader 6 (racemate)46.5 nMNot SpecifiedNot Specified
Dmax CDK2 degrader 1>80%Not SpecifiedNot Specified
Ki (CRBN) CDK2 degrader 1>1 µMNot SpecifiedNot Specified

Experimental Protocols

Protocol 1: Western Blot Analysis of CDK2 Degradation
  • Cell Seeding and Treatment: Seed cells in a 6-well plate to reach 70-80% confluency on the day of treatment. Treat cells with a serial dilution of this compound (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against total CDK2 (diluted in blocking buffer) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with a loading control antibody (e.g., GAPDH, β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantification: Densitometry analysis can be performed to quantify the CDK2 band intensity, normalized to the loading control.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for the desired time (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_proteasome Proteasomal Degradation CDK2 CDK2 Degrader (R)-CDK2 degrader 6 CDK2->Degrader Proteasome Proteasome CDK2->Proteasome CRBN CRBN Degrader->CRBN Ub Ubiquitin Ub->CDK2 Ubiquitination Degraded_CDK2 Degraded CDK2 Proteasome->Degraded_CDK2

Caption: Mechanism of this compound action.

Experimental_Workflow start Start: Cell Culture treatment Treatment with This compound start->treatment wb Western Blot Analysis (CDK2 levels) treatment->wb ip Co-Immunoprecipitation (CDK2-CRBN interaction) treatment->ip via Cell Viability Assay (IC50 determination) treatment->via analysis Data Analysis and Interpretation wb->analysis ip->analysis via->analysis

Caption: General experimental workflow.

Troubleshooting_Logic start No CDK2 Degradation q1 Check Experimental Conditions? start->q1 q2 Verify Compound Integrity? q1->q2 No a1 Optimize concentration and time-course q1->a1 Yes q3 Troubleshoot Western Blot? q2->q3 No a2 Use fresh compound and dilutions q2->a2 Yes q4 Assess Cell Line Characteristics? q3->q4 No a3 Validate antibody, loading, and transfer q3->a3 Yes a4 Confirm CRBN expression and CDK2 dependency q4->a4 Yes

Caption: Troubleshooting decision tree.

References

Technical Support Center: Optimizing (R)-CDK2 Degrader 6 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (R)-CDK2 degrader 6. The information is designed to assist in optimizing experimental conditions, with a focus on incubation time, to achieve efficient and reproducible degradation of CDK2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective molecular glue degrader that targets Cyclin-Dependent Kinase 2 (CDK2) for degradation.[1][2][3] Unlike PROTACs which link the target protein to an E3 ligase via a linker, molecular glues like this compound induce a conformational change in the E3 ligase (often Cereblon) to recognize and bind to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[][5][6] This targeted degradation of CDK2, a key regulator of cell cycle progression, makes it a valuable tool for research in areas such as oncology.[1]

Q2: What is a typical starting concentration and incubation time for this compound?

This compound has a reported DC50 of 27.0 nM after a 24-hour incubation period.[1][2][3] For initial experiments, a concentration range of 1 nM to 1000 nM is recommended to determine the optimal concentration for your specific cell line and experimental conditions. A 24-hour incubation is a common starting point for assessing degradation.[7] However, the optimal incubation time can vary significantly between cell types and experimental goals.

Q3: How do I determine the optimal incubation time for CDK2 degradation?

To determine the optimal incubation time, a time-course experiment is essential. This involves treating your cells with a fixed, effective concentration of this compound (determined from a dose-response experiment) and harvesting cells at various time points (e.g., 0, 2, 4, 8, 16, 24, and 48 hours).[7] The level of CDK2 protein at each time point can then be assessed by Western blotting to identify the time at which maximal degradation occurs.

Q4: What is the "hook effect" and how can I avoid it?

The hook effect is a phenomenon observed with some protein degraders where the degradation efficiency decreases at very high concentrations.[8] This occurs when the degrader forms more binary complexes (degrader-target or degrader-E3 ligase) than the productive ternary complex (degrader-target-E3 ligase), thus inhibiting degradation. To avoid this, it is crucial to perform a full dose-response curve with a wide range of concentrations, including lower ones, to identify the optimal concentration for degradation.[8]

Q5: Should I expect complete degradation of CDK2?

Incomplete degradation can occur due to various factors, including the cell cycle-dependent nature of CDK2 activity and accessibility, or suboptimal ternary complex stability.[9][10] It is not uncommon to observe partial degradation, and the maximal degradation (Dmax) may not reach 100%.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low CDK2 degradation Incorrect concentration of this compound. Perform a dose-response experiment with a wide concentration range (e.g., 1 nM to 10 µM) to determine the optimal concentration (DC50).[7]
Suboptimal incubation time. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) to identify the time point of maximum degradation.[7]
Cell line is resistant to the degrader. Ensure the cell line expresses the necessary E3 ligase components (e.g., Cereblon). Consider testing different cell lines.
Issues with Western blot. Verify the specificity and sensitivity of your primary antibody for CDK2. Ensure proper protein transfer and blotting conditions. Use a positive control if available.[11]
Inconsistent degradation results Variability in cell culture conditions. Maintain consistent cell density, passage number, and growth conditions between experiments.
Inaccurate drug concentration. Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
Loading inaccuracies in Western blot. Quantify total protein concentration accurately (e.g., using a BCA assay) and ensure equal loading in each lane. Use a reliable loading control (e.g., GAPDH, β-actin).[12]
Cell toxicity observed Concentration of this compound is too high. Lower the concentration of the degrader. Perform a cell viability assay (e.g., MTT or CCK-8) to assess cytotoxicity at different concentrations.[13][14]
Off-target effects. While this compound is selective, high concentrations may lead to off-target effects. Correlate the timing of toxicity with the timing of CDK2 degradation.
Multiple bands or smears on Western blot Protein degradation during sample preparation. Always use fresh protease and phosphatase inhibitor cocktails in your lysis buffer. Keep samples on ice or at 4°C throughout the preparation process.[11]
Antibody is not specific. Use a well-validated primary antibody for CDK2. Run appropriate controls, such as lysates from CDK2 knockout cells if available.

Experimental Protocols

Protocol 1: Time-Course of CDK2 Degradation

This protocol outlines the steps to determine the optimal incubation time for this compound.

  • Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of harvesting.

  • Cell Treatment: The following day, treat the cells with a predetermined optimal concentration of this compound (e.g., the DC50 value). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 16, 24, and 48 hours).[7]

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]

  • Western Blot Analysis: Perform Western blotting to analyze the levels of CDK2 protein. Use a loading control (e.g., GAPDH or β-actin) to normalize the data.

Protocol 2: Dose-Response of CDK2 Degradation

This protocol is to determine the DC50 of this compound.

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Cell Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 1, 10, 30, 100, 300, 1000 nM) for a fixed incubation time (e.g., 24 hours).[7]

  • Cell Lysis and Protein Quantification: Follow steps 4 and 5 from Protocol 1.

  • Western Blot Analysis: Analyze CDK2 protein levels by Western blotting.

  • Data Analysis: Quantify the band intensities and plot the percentage of CDK2 remaining against the log of the degrader concentration to determine the DC50 value.

Visualizations

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E activates transcription CDK2 CDK2 Cyclin E->CDK2 binds CDK2_CyclinE CDK2/Cyclin E CDK2->CDK2_CyclinE DNA_Replication DNA Replication CDK2_CyclinE->DNA_Replication promotes

Caption: Simplified CDK2 signaling pathway in the G1/S phase transition.

Experimental_Workflow Start Start Dose_Response Dose-Response Experiment (0-1000 nM, 24h) Start->Dose_Response Determine_DC50 Determine DC50 Dose_Response->Determine_DC50 Time_Course Time-Course Experiment (DC50, 0-48h) Determine_DC50->Time_Course Optimal_Time Identify Optimal Incubation Time Time_Course->Optimal_Time Downstream_Assays Perform Downstream Assays Optimal_Time->Downstream_Assays

Caption: Workflow for optimizing this compound incubation time.

Troubleshooting_Logic Start No/Low CDK2 Degradation Check_Concentration Concentration Optimized? Start->Check_Concentration Dose_Response Perform Dose-Response Check_Concentration->Dose_Response No Check_Time Incubation Time Optimized? Check_Concentration->Check_Time Yes Dose_Response->Check_Time Time_Course Perform Time-Course Check_Time->Time_Course No Check_Western Western Blot Controls OK? Check_Time->Check_Western Yes Time_Course->Check_Western Optimize_Western Optimize Western Blot Protocol Check_Western->Optimize_Western No Consider_Resistance Consider Cell Line Resistance Check_Western->Consider_Resistance Yes Optimize_Western->Consider_Resistance

Caption: Troubleshooting logic for suboptimal CDK2 degradation.

References

minimizing off-target effects of (R)-CDK2 degrader 6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of (R)-CDK2 degrader 6.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective, orally active molecular glue degrader designed to target Cyclin-Dependent Kinase 2 (CDK2) for proteasomal degradation.[1][2] It functions by inducing proximity between CDK2 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent degradation of CDK2 by the proteasome.[2] This targeted protein degradation offers a distinct advantage over traditional kinase inhibitors by eliminating the entire protein, thereby affecting both its catalytic and scaffolding functions.[3]

Q2: What are the potential sources of off-target effects for this compound?

A2: Off-target effects with molecular glue degraders like this compound can arise from several sources:

  • Degradation-dependent off-targets: The degrader may induce the degradation of proteins other than CDK2. This can occur if other proteins have structural similarities to CDK2 or if the ternary complex forms non-selectively with other proteins.

  • Degradation-independent off-targets: The molecule itself might exert pharmacological effects independent of its degradation activity. These can be caused by the binding of the molecule to other cellular components.

  • CRBN-related off-targets: As this compound likely recruits Cereblon (CRBN), it may affect the degradation of endogenous CRBN substrates.

  • Pathway-related effects: The degradation of CDK2 can lead to downstream effects on various signaling pathways that may be misinterpreted as off-target effects.

Q3: How can I minimize the risk of off-target effects in my experiments?

A3: Minimizing off-target effects is crucial for accurate data interpretation. Here are some key strategies:

  • Concentration Optimization: Use the lowest effective concentration of this compound that achieves robust and selective CDK2 degradation. A thorough dose-response experiment is essential to identify the optimal concentration range and avoid the "hook effect," where higher concentrations can lead to reduced degradation efficiency.

  • Use of Controls: Employ appropriate controls to differentiate between on-target and off-target effects. This includes using a negative control compound that does not induce degradation and conducting experiments in cell lines with knocked-out or knocked-down CRBN.

  • Time-Course Experiments: Conduct time-course experiments to understand the kinetics of CDK2 degradation and distinguish immediate, direct effects from delayed, secondary consequences.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected Phenotype or Toxicity 1. Off-target protein degradation: The degrader may be degrading proteins other than CDK2. 2. Degradation-independent pharmacology: The compound itself may have biological activity unrelated to protein degradation. 3. CRBN-related effects: Alteration of endogenous CRBN substrate degradation.1. Proteomics Analysis: Perform unbiased mass spectrometry-based proteomics to identify all proteins that are degraded upon treatment with this compound. 2. Use a Non-degrading Control: Synthesize or obtain a control molecule (e.g., with a modification that prevents CRBN binding) to determine if the phenotype persists in the absence of degradation. 3. CRBN Knockout/Knockdown Cells: Test the effect of the degrader in cells lacking CRBN to identify CRBN-dependent off-target effects.
Inconsistent CDK2 Degradation 1. Suboptimal Concentration (Hook Effect): The concentration of the degrader may be too high, leading to the formation of non-productive binary complexes instead of the required ternary complex (CDK2-(R)-CDK2 degrader 6-CRBN). 2. Incorrect Incubation Time: The duration of treatment may be insufficient for degradation to occur. 3. Low E3 Ligase Expression: The cell line used may have low endogenous levels of CRBN.1. Dose-Response Curve: Perform a comprehensive dose-response experiment (e.g., from 1 nM to 10 µM) to identify the optimal concentration for CDK2 degradation. 2. Time-Course Experiment: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation time. 3. Confirm CRBN Expression: Verify the expression of CRBN in your cell line using Western blot or qPCR.
Discrepancy Between CDK2 Degradation and Phenotype 1. Redundant Pathways: Other kinases or cellular pathways may compensate for the loss of CDK2. 2. Cellular Context: The effect of CDK2 degradation can be highly dependent on the specific cell line and its genetic background.1. Pathway Analysis: Investigate related signaling pathways to identify potential compensatory mechanisms. 2. Test in Multiple Cell Lines: Validate your findings in a panel of different cell lines to ensure the observed phenotype is not cell-line specific.

Quantitative Data Summary

The following table summarizes the degradation potency of this compound and its racemate.

Compound DC50 (nM) Description
This compound27.0The R-enantiomer, a selective CDK2 molecular glue degrader.[2]
CDK2 degrader 6 (racemate)46.5A potent, orally active CDK2 molecular glue degrader.[1]

DC50: The concentration of the compound that results in 50% degradation of the target protein.

Experimental Protocols

Global Proteomics for Off-Target Profiling

This protocol outlines a general workflow for identifying off-target protein degradation using mass spectrometry-based proteomics.

1. Cell Culture and Treatment:

  • Culture your chosen cell line to ~80% confluency.

  • Treat cells with this compound at the desired concentration (and a vehicle control) for the determined optimal time.

  • Include a positive control (a known selective degrader) and a negative control (a non-degrading analog) if available.

2. Cell Lysis and Protein Digestion:

  • Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration using a standard method (e.g., BCA assay).

  • Reduce, alkylate, and digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).

3. Peptide Labeling and Fractionation (Optional but Recommended):

  • For quantitative proteomics, label the peptides with isobaric tags (e.g., TMT or iTRAQ) to allow for multiplexing and accurate relative quantification.

  • Fractionate the labeled peptides using high-pH reversed-phase chromatography to increase proteome coverage.

4. LC-MS/MS Analysis:

  • Analyze the peptide fractions using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

5. Data Analysis:

  • Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

  • Perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated samples compared to the control.

  • Proteins that show a dose-dependent decrease in abundance are potential off-targets.

Western Blotting for Target Validation

This protocol is for the targeted validation of CDK2 degradation and potential off-targets identified from proteomics.

1. Sample Preparation:

  • Treat cells with this compound as described above.

  • Lyse cells and quantify protein concentration.

2. SDS-PAGE and Protein Transfer:

  • Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for CDK2 or the potential off-target protein.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.

Visualizations

cluster_0 Mechanism of Action R_CDK2_degrader_6 This compound Ternary_Complex Ternary Complex (CDK2 - Degrader - CRBN) R_CDK2_degrader_6->Ternary_Complex CDK2 CDK2 (Target Protein) CDK2->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ubiquitination Ubiquitination of CDK2 Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation CDK2 Degradation Proteasome->Degradation

Caption: Mechanism of action of this compound.

cluster_1 Troubleshooting Workflow Start Unexpected Phenotype or Inefficient Degradation Check_Concentration Optimize Degrader Concentration (Dose-Response) Start->Check_Concentration Check_Time Optimize Incubation Time (Time-Course) Check_Concentration->Check_Time Concentration Optimized Proteomics Global Proteomics (LC-MS/MS) to Identify Off-Targets Check_Time->Proteomics Time Optimized Validate_Off_Targets Validate Potential Off-Targets (e.g., Western Blot) Proteomics->Validate_Off_Targets Use_Controls Use Negative Control and CRBN KO/KD Cells Validate_Off_Targets->Use_Controls Resolution Differentiate On-Target vs. Off-Target Effects Use_Controls->Resolution

Caption: Workflow for troubleshooting off-target effects.

References

Technical Support Center: Addressing In Vitro Solubility of (R)-CDK2 Degrader 6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address solubility challenges encountered with (R)-CDK2 degrader 6 and other similar targeted protein degraders in vitro.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating in my aqueous cell culture medium. What is the likely cause?

A1: Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. This is often due to the compound's low intrinsic aqueous solubility.[1][2] Many targeted protein degraders, including PROTACs and molecular glues, are large molecules that fall "beyond the Rule of Five," predisposing them to poor solubility and permeability.[3][4] When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer or cell culture medium, the compound can crash out of solution as it exceeds its solubility limit in the final aqueous environment.[5]

Q2: How does poor solubility affect my in vitro assay results?

A2: Poor solubility can significantly impact the reliability and interpretation of in vitro assay data.[6][7] If the compound precipitates, the actual concentration in solution will be lower and unknown, leading to an underestimation of its potency (e.g., higher IC50 or DC50 values).[6][7] Compound precipitation can also cause artifacts in cell-based assays and interfere with optical measurements in biochemical assays.[8]

Q3: What are the initial steps I should take to improve the solubility of my degrader for in vitro experiments?

A3: Start with simple formulation strategies. The use of co-solvents, pH adjustment, or the addition of surfactants can be effective first steps.[1] For cell-based assays, it's crucial to ensure the chosen excipients are non-toxic at the working concentrations.[5] It is also recommended to determine the kinetic solubility of your compound to understand its precipitation behavior under your specific assay conditions.[8][9]

Troubleshooting Guide

Issue: Compound Precipitation Upon Dilution into Aqueous Buffer/Medium

Table 1: Strategies to Enhance Solubility of this compound

StrategyDescriptionAdvantagesDisadvantages
Co-solvents Using water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) in the final assay medium.[1][2]Simple to implement; can significantly increase solubility.May cause cellular toxicity at higher concentrations; can affect protein stability.
pH Modification Adjusting the pH of the buffer to ionize the compound, which can increase its solubility.[1]Effective for ionizable compounds.Not applicable to neutral compounds; pH changes can affect cell health and assay performance.
Surfactants Using non-ionic surfactants like Tween-20 or Triton X-100 to form micelles that encapsulate the hydrophobic compound.[1][5]Effective at low concentrations.Can interfere with some assay readouts; may be cytotoxic at higher concentrations.
Cyclodextrins Using cyclodextrins to form inclusion complexes with the degrader, enhancing its solubility.[1][10]Generally low toxicity; can be highly effective.Can be expensive; may not be suitable for all compound structures.
Lipid-Based Formulations Formulating the degrader in lipid-based systems like emulsions or self-emulsifying drug delivery systems (SEDDS).[1][10][11]Can significantly improve solubility and bioavailability.More complex to prepare; may not be suitable for all in vitro assays.
Particle Size Reduction Reducing the particle size of the solid compound through techniques like sonication or milling to increase the dissolution rate.[1][11]Increases surface area for dissolution.May require specialized equipment; may not be sufficient for highly insoluble compounds.

Note: The effectiveness of each strategy is compound-dependent and requires empirical testing.

Issue: Inconsistent or Non-Reproducible Assay Results

This may be a downstream effect of poor solubility.

Troubleshooting Workflow

G A Inconsistent Assay Results B Visually Inspect for Precipitation in Assay Wells A->B C Precipitation Observed B->C Yes D No Precipitation Observed B->D No E Implement Solubility Enhancement Strategy (see Table 1) C->E G Consider Other Factors: - Compound Stability - Cell Health - Assay Protocol D->G H Determine Kinetic Solubility D->H F Re-evaluate Assay Performance E->F H->E G cluster_0 Cellular Machinery cluster_1 Degradation Process E3 E3 Ligase Ternary Ternary Complex (CDK2-Degrader-E3) E3->Ternary UPS Ubiquitin-Proteasome System CDK2 CDK2 UPS->CDK2 Degradation Degrader This compound Degrader->Ternary CDK2->Ternary Ub_CDK2 Ubiquitinated CDK2 Ternary->Ub_CDK2 Ubiquitination Ub_CDK2->UPS Targeting

References

Technical Support Center: Enhancing the In-vivo Stability of (R)-CDK2 degrader 6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with (R)-CDK2 degrader 6. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist in overcoming challenges related to the in vivo stability of this potent CDK2 molecular glue degrader.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary in vivo stability challenges?

This compound is a selective, orally active molecular glue degrader that targets Cyclin-Dependent Kinase 2 (CDK2) for proteasomal degradation.[1][2][3] Like many targeted protein degraders, its in vivo stability can be hampered by several factors, including poor aqueous solubility, limited cell permeability, and susceptibility to metabolic clearance.[4][5] These challenges can result in suboptimal pharmacokinetic profiles and diminished therapeutic efficacy in preclinical models.

Q2: How do the physicochemical properties of this compound influence its oral bioavailability?

The relatively high molecular weight and complex structure of this compound can contribute to poor solubility and permeability, which are critical for oral absorption.[4][5] Many targeted protein degraders do not adhere to Lipinski's "rule of five," making oral delivery challenging.[6] Strategies to overcome these limitations often focus on formulation improvements.[4][5][7]

Q3: What are the likely metabolic pathways that affect the in vivo stability of this compound?

While specific metabolic pathways for this compound are not extensively published, common metabolic routes for similar small molecules include oxidation by Cytochrome P450 (CYP) enzymes in the liver and hydrolysis of labile functional groups.[8] Identifying the metabolic "soft spots" on the molecule is a key step in improving its in vivo half-life.

Q4: Can formulation strategies significantly improve the in vivo performance of this compound?

Yes, formulation can dramatically enhance the in vivo stability and bioavailability of this compound. Techniques such as creating amorphous solid dispersions (ASDs) using methods like spray drying or hot-melt extrusion can improve the solubility of poorly soluble compounds.[4][5][7] Lipid-based formulations can also be employed to enhance both solubility and permeability.[7][9]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low in vivo efficacy despite good in vitro potency. Poor pharmacokinetic properties (e.g., low exposure, rapid clearance).1. Conduct pharmacokinetic (PK) studies to determine exposure levels. 2. Consider formulation strategies such as amorphous solid dispersions or lipid-based formulations to improve oral bioavailability.[4][5][7]
High metabolic instability observed in PK studies. Rapid clearance by metabolic enzymes (e.g., CYPs).1. Perform in vitro metabolic stability assays with liver microsomes to identify metabolic liabilities.[8] 2. If possible, synthetically modify the degrader to block sites of metabolism.
High variability in efficacy between animals in the same cohort. Inconsistent formulation or dosing.1. Ensure a homogenous and stable formulation. 2. For oral gavage, be mindful of the potential impact of the food effect on absorption.
Observed "hook effect" in vivo (reduced efficacy at higher doses). Saturation of the ternary complex formation at high concentrations.1. Perform a dose-response study to identify the optimal therapeutic window.[10]
Observed toxicity in animal models. Off-target effects of the degrader or its metabolites.1. Conduct a broad in vitro kinase screen to assess selectivity. 2. Characterize the major metabolites and test their activity and toxicity.

Data Presentation

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
Species Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg)
Human2527.7
Mouse1546.2
Rat1838.5
Table 2: Pharmacokinetic Parameters of this compound with Different Formulations in Mice (10 mg/kg, Oral Gavage)
Formulation Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Bioavailability (%)
Crystalline Suspension150260010
Amorphous Solid Dispersion (ASD)7501300050
Lipid-Based Formulation9001.5360060

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the intrinsic clearance of this compound in the presence of liver microsomes.

Materials:

  • This compound

  • Pooled human, mouse, or rat liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add phosphate buffer, the degrader solution (final concentration typically 1 µM), and liver microsomes.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.[8]

  • Calculate the half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Amorphous Solid Dispersion (ASD) Formulation for Improved Oral Bioavailability

Objective: To prepare an ASD of this compound to enhance its aqueous solubility and oral absorption.

Materials:

  • This compound

  • A suitable polymer (e.g., HPMCAS, PVP)

  • An organic solvent (e.g., dichloromethane, acetone)

  • Spray dryer or rotary evaporator

Procedure:

  • Dissolve both this compound and the chosen polymer in the organic solvent.

  • For spray drying: Spray the solution into a heated drying chamber to rapidly evaporate the solvent, leaving the degrader dispersed in the polymer matrix.

  • For rotary evaporation: Evaporate the solvent under vacuum to form a thin film of the degrader-polymer mixture. Further dry the film under high vacuum.

  • Characterize the resulting ASD for its solid state (e.g., using DSC to confirm amorphous nature), drug load, and dissolution properties in biorelevant media.

Mandatory Visualizations

CDK2_Degradation_Pathway cluster_cell Cell Degrader This compound Ternary_Complex Ternary Complex (CDK2-Degrader-E3) Degrader->Ternary_Complex Binds CDK2 CDK2 CDK2->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ub_CDK2 Ubiquitinated CDK2 Ternary_Complex->Ub_CDK2 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_CDK2->Proteasome Targeted Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

Caption: Mechanism of action for this compound.

Experimental_Workflow start Start: Poor in vivo stability of this compound step1 In Vitro Metabolic Stability Assay start->step1 step3 Formulation Development (e.g., ASD, Lipid-based) start->step3 step2 Identify Metabolic 'Soft Spots' step1->step2 step4 In Vivo Pharmacokinetic (PK) Study step2->step4 step3->step4 step5 Assess Efficacy in Xenograft Model step4->step5 end End: Optimized in vivo stable degrader step5->end

Caption: Experimental workflow for improving in vivo stability.

Troubleshooting_Tree start Issue: Low in vivo Efficacy q1 PK data available? start->q1 a1_yes Low Exposure? q1->a1_yes Yes a1_no Run PK Study q1->a1_no No a2_yes Improve Formulation a1_yes->a2_yes Yes a2_no High Clearance? a1_yes->a2_no No a1_no->q1 a2_yes->a1_no a3_yes Metabolic Stability Assay a2_no->a3_yes Yes a3_no Check Target Engagement in vivo a2_no->a3_no No

Caption: Troubleshooting decision tree for in vivo experiments.

References

Technical Support Center: Overcoming Resistance to (R)-CDK2 Degrader 6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to (R)-CDK2 degrader 6 in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective, orally active molecular glue degrader of Cyclin-Dependent Kinase 2 (CDK2).[1][2] It functions by inducing proximity between CDK2 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CDK2.[3][4][5] This targeted degradation of CDK2 inhibits cell cycle progression, making it a potential therapeutic agent for cancers dependent on CDK2 activity, such as breast cancer.[1][2]

Q2: What are the common reasons for observing resistance to this compound?

Resistance to this compound can arise from several mechanisms, broadly categorized as:

  • Target-related alterations:

    • Mutations in the CDK2 protein that prevent the binding of the degrader.

    • Loss or significant downregulation of CDK2 expression, making the cells independent of this kinase.

  • E3 ligase machinery alterations:

    • Mutations in Cereblon (CRBN) that disrupt the formation of the ternary complex (CDK2-(R)-CDK2 degrader 6-CRBN).

    • Downregulation of CRBN expression.

  • Activation of bypass signaling pathways:

    • Upregulation of Cyclin E1, the activating partner of CDK2, which can sometimes overcome the effects of CDK2 degradation.

    • Activation of parallel signaling pathways that promote cell cycle progression independently of CDK2, such as the RTK/RAS/E2F pathway.[6][7]

  • Increased drug efflux:

    • Overexpression of multidrug resistance pumps like MDR1, which can actively transport the degrader out of the cell.

Q3: How can I determine if my cancer cells have developed resistance to this compound?

You can assess resistance by performing a dose-response cell viability assay (e.g., MTT or CCK-8 assay) and comparing the IC50 (or DC50 for degradation) values between your experimental cells and the parental, sensitive cell line. A significant increase in the IC50/DC50 value suggests the development of resistance.

Q4: Are there known biomarkers that can predict sensitivity or resistance to CDK2 degraders?

Amplification or overexpression of Cyclin E1 (CCNE1) is a key biomarker associated with sensitivity to CDK2 inhibition and degradation.[4][8] Conversely, loss or mutation of the Retinoblastoma (RB1) protein, a key substrate of CDK2, can confer resistance. Additionally, the expression levels of CRBN can be a critical determinant of sensitivity to CRBN-recruiting degraders like this compound.

Troubleshooting Guides

Problem 1: Decreased or no degradation of CDK2 observed after treatment with this compound.
Possible Cause Suggested Solution
Suboptimal degrader concentration or treatment time. Perform a dose-response and time-course experiment to determine the optimal concentration and duration for CDK2 degradation in your specific cell line.
Low expression of Cereblon (CRBN) in the cell line. Verify CRBN expression levels by Western blot or qPCR. If CRBN expression is low, consider using a cell line with higher endogenous CRBN levels or engineering your cells to overexpress CRBN.
Mutation in CRBN. Sequence the CRBN gene in your cells to check for mutations that might impair its function or its interaction with the degrader.
Mutation in CDK2. Sequence the CDK2 gene to identify potential mutations in the binding site of the degrader.
Proteasome inhibition. Ensure that other treatments or cellular conditions are not inhibiting the proteasome. As a control, you can co-treat with a known proteasome inhibitor (e.g., MG132) which should block the degradation of CDK2 by the degrader.
Increased drug efflux. Test for the overexpression of drug efflux pumps like MDR1. If present, consider co-treatment with an MDR1 inhibitor.
Problem 2: Cells show reduced sensitivity (higher IC50) to this compound in cell viability assays.
Possible Cause Suggested Solution
Incomplete CDK2 degradation. Confirm the extent of CDK2 degradation at the concentrations used in the viability assay via Western blot. If degradation is incomplete, troubleshoot using the guide for "Decreased or no degradation of CDK2".
Activation of bypass signaling pathways. Investigate the activation status of pathways known to bypass CDK2 dependency, such as the Cyclin E/CDK2 axis itself or the RTK/RAS/E2F pathway.[6][7][9] This can be done by Western blot for key phosphorylated proteins in these pathways.
Loss of Retinoblastoma (RB1) protein. Check for RB1 expression by Western blot. Loss of RB1 can uncouple the cell cycle from CDK2 control.[9]
Selection of a resistant subpopulation. If resistance develops over time, consider single-cell cloning to isolate and characterize the resistant population.

Quantitative Data

Table 1: Efficacy of this compound and its S-enantiomer.

CompoundDC50 (24h)TargetNotes
This compound27.0 nMCDK2Selective molecular glue degrader.[1][2]
(S)-CDK2 degrader 6166.7 nMCDK2S-enantiomer of CDK2 degrader 6, showing lower potency.[10]

Table 2: Comparison of CDK2 Degraders/Inhibitors in Sensitive and Resistant Cell Lines (Representative Data).

CompoundCell LineKey Genetic FeatureIC50 / DC50Reference
CDK2 DegraderCCNE1-amplifiedHigh Cyclin E1Potent (nM range)[4][8]
CDK2 DegraderCCNE1-non-amplifiedNormal Cyclin E1Less potent (µM range)[4]
CDK4/6 InhibitorParental MCF-7ER+, CDK4/6 dependent~87-fold lower than resistant
CDK4/6 InhibitorPalbociclib-resistant MCF-7Acquired resistance~87-fold higher than parental
CDK2 InhibitorPalbociclib-resistant MCF-7CDK2 dependentPotent inhibition

Experimental Protocols

Western Blot for CDK2 Degradation

This protocol is to assess the degradation of CDK2 protein following treatment with this compound.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-CDK2, anti-CRBN, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize the CDK2 signal to the loading control.

Cell Viability Assay (MTT Assay)

This protocol is to determine the IC50 of this compound and assess cellular resistance.

Materials:

  • This compound

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the logarithm of the drug concentration and determine the IC50 value using non-linear regression.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to confirm the formation of the CDK2-(R)-CDK2 degrader 6-CRBN ternary complex.

Materials:

  • This compound

  • Proteasome inhibitor (e.g., MG132)

  • Co-IP lysis buffer (non-denaturing)

  • Anti-CRBN antibody (or anti-CDK2 antibody) for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Primary antibodies: anti-CDK2, anti-CRBN

Procedure:

  • Cell Treatment: Treat cells with this compound and a proteasome inhibitor (to prevent degradation of the complex) for a few hours.

  • Cell Lysis: Lyse the cells in a non-denaturing Co-IP buffer.

  • Immunoprecipitation: Incubate the cell lysate with the anti-CRBN antibody overnight. Then, add protein A/G beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluates by Western blot using antibodies against CDK2 and CRBN. The presence of CDK2 in the CRBN immunoprecipitate (and vice-versa) indicates the formation of the ternary complex.

Visualizations

Signaling Pathways and Experimental Workflows

Resistance_Mechanisms cluster_drug_action Standard Drug Action cluster_resistance Mechanisms of Resistance R_CDK2_Degrader This compound Ternary_Complex Ternary Complex (CDK2-Degrader-CRBN) R_CDK2_Degrader->Ternary_Complex CDK2 CDK2 CDK2->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination recruits Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation CDK2 Degradation Proteasome->Degradation Cell_Survival Cell Survival/ Proliferation Degradation->Cell_Survival inhibits CDK2_mut CDK2 Mutation CDK2_mut->Ternary_Complex prevents binding CRBN_mut CRBN Mutation/ Downregulation CRBN_mut->Ternary_Complex prevents formation Bypass_Pathway Bypass Pathway Activation Bypass_Pathway->Cell_Survival promotes Drug_Efflux Drug Efflux Drug_Efflux->R_CDK2_Degrader

Caption: Mechanisms of action and resistance to this compound.

Bypass_Signaling cluster_cdk2_pathway Normal CDK2 Pathway cluster_resistance_bypass Resistance via Bypass Signaling CyclinE Cyclin E CDK2_active Active Cyclin E/CDK2 CyclinE->CDK2_active CDK2 CDK2 CDK2->CDK2_active Rb Rb CDK2_active->Rb phosphorylates Rb_p p-Rb Rb->Rb_p E2F E2F S_Phase S-Phase Entry E2F->S_Phase promotes Rb_p->E2F releases RTK RTK Activation (e.g., EGFR, HER2) RAS RAS Activation RTK->RAS MAPK_pathway MAPK Pathway RAS->MAPK_pathway PI3K_pathway PI3K/AKT Pathway RAS->PI3K_pathway E2F_up Increased E2F Activity MAPK_pathway->E2F_up activates PI3K_pathway->E2F_up activates E2F_up->S_Phase drives R_CDK2_Degrader This compound R_CDK2_Degrader->CDK2 degrades

Caption: Bypass signaling pathways conferring resistance to CDK2 degraders.

Experimental_Workflow cluster_characterization Mechanism Characterization start Start with Sensitive Parental Cell Line culture Chronic Exposure to Increasing Concentrations of This compound start->culture isolate Isolate and Expand Resistant Colonies culture->isolate confirm_resistance Confirm Resistance (Cell Viability Assay - IC50 shift) isolate->confirm_resistance characterize Characterize Resistance Mechanism confirm_resistance->characterize Resistant western_blot Western Blot: - CDK2 Degradation - CRBN levels - Bypass pathway activation characterize->western_blot sequencing Sequencing: - CDK2 gene - CRBN gene characterize->sequencing co_ip Co-IP: - Ternary complex formation characterize->co_ip

Caption: Workflow for generating and characterizing resistant cell lines.

References

Technical Support Center: Refining Western Blot Conditions for Clear CDK2 Degradation Bands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Western blot analysis of CDK2 degradation. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals obtain clear and reliable results.

Troubleshooting Guide

This section addresses common issues encountered when performing Western blots for CDK2 degradation.

ProblemPossible CauseRecommended Solution
Weak or No Signal Low Target Protein Abundance: CDK2 levels may be low in your specific cell type or experimental condition.- Increase the total protein loaded per well (start with 30-50 µg and optimize).[1] - Consider enriching for CDK2 using immunoprecipitation.[2] - Use a positive control lysate from a cell line known to express high levels of CDK2.
Inefficient Protein Transfer: High molecular weight proteins like CDK2 may not transfer efficiently.- For wet transfers, consider decreasing the methanol concentration in the transfer buffer to 10% and increasing the transfer time.[1] - Add 0.01-0.05% SDS to the transfer buffer to aid in the transfer of high MW proteins.[3] - Confirm successful transfer by staining the membrane with Ponceau S after transfer.[2]
Suboptimal Antibody Concentration: Primary or secondary antibody concentrations may be too low.- Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C). - Ensure the secondary antibody is used at the recommended dilution and is not expired.
Protein Degradation: CDK2 may be degraded during sample preparation.- Always add protease and phosphatase inhibitors to your lysis buffer.[1] - Keep samples on ice at all times and use fresh lysates.[1][4]
High Background Insufficient Blocking: Non-specific antibody binding to the membrane can cause high background.- Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C.[4][5] - Optimize the blocking agent. Try 5% non-fat dry milk or 5% BSA in TBST. For phospho-CDK2, BSA is often preferred.[6][7] - Add 0.05% Tween-20 to the blocking and antibody dilution buffers.[5][6]
Antibody Concentration Too High: Excess primary or secondary antibody can lead to non-specific binding.- Titrate your primary antibody to determine the optimal dilution.[6][8] - Perform a secondary antibody-only control to check for non-specific binding.[4][6]
Inadequate Washing: Insufficient washing can leave unbound antibodies on the membrane.- Increase the number and duration of wash steps (e.g., 3-5 washes of 5-10 minutes each with agitation).[5][8]
Contaminated Buffers or Equipment: - Prepare fresh buffers for each experiment.[3][9] - Ensure all equipment, including gel tanks and incubation trays, are thoroughly cleaned.[3]
Non-Specific Bands Antibody Specificity: The primary antibody may be cross-reacting with other proteins.- Use a CDK2 antibody that has been validated for Western blotting.[10] - Check the antibody datasheet for information on cross-reactivity.[11] - Consider trying a different CDK2 antibody from a different vendor.
Protein Overload: Loading too much protein can lead to non-specific bands.- Reduce the amount of protein loaded per lane.[1][3]
Sample Degradation: Degraded protein fragments can be recognized by the antibody.- As mentioned previously, use fresh samples and always include protease inhibitors.[1][12]
Post-translational Modifications: Phosphorylation or other modifications can cause shifts in band size.- Be aware that CDK2 can be phosphorylated, which may result in multiple bands or a band shift.[13]

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of CDK2?

A1: CDK2 has a predicted molecular weight of approximately 33-34 kDa. However, post-translational modifications can sometimes cause it to migrate slightly differently on an SDS-PAGE gel.[13]

Q2: Which lysis buffer is best for CDK2 extraction?

A2: A common and effective lysis buffer is RIPA buffer supplemented with protease and phosphatase inhibitors. This buffer is efficient at solubilizing nuclear proteins like CDK2.

Q3: What are the recommended primary antibody dilutions for CDK2?

A3: The optimal dilution depends on the specific antibody. Always refer to the manufacturer's datasheet. Typical starting dilutions range from 1:1000 to 1:5000.[14] It is crucial to perform an antibody titration to determine the best dilution for your experimental conditions.[15]

Q4: Should I use a PVDF or nitrocellulose membrane for CDK2 Western blotting?

A4: Both PVDF and nitrocellulose membranes can be used. PVDF membranes are generally more durable and have a higher protein binding capacity, which can be advantageous for detecting lower abundance proteins.[8] However, nitrocellulose may sometimes provide a lower background.[6] For proteins in the size range of CDK2, a 0.45 µm pore size is typically suitable.

Q5: How can I confirm that the bands I am seeing are specific to CDK2 degradation?

A5: To confirm specificity, you can use a positive control (e.g., lysate from cells overexpressing CDK2) and a negative control (e.g., lysate from CDK2 knockout cells). Additionally, treating cells with a known inducer of CDK2 degradation can help verify that the observed decrease in band intensity is specific.

Experimental Protocols

Cell Lysis and Protein Extraction
  • Wash cells with ice-cold PBS.

  • Lyse the cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration using a BCA or Bradford protein assay.

SDS-PAGE and Protein Transfer
  • Prepare protein samples by mixing the lysate with 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load 30-50 µg of protein per lane onto a 12% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF or nitrocellulose membrane. For a wet transfer, perform the transfer at 100V for 90 minutes in a transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol).

Immunoblotting
  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary CDK2 antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

WesternBlotWorkflow cluster_SamplePrep Sample Preparation cluster_Electrophoresis Electrophoresis & Transfer cluster_Immunodetection Immunodetection cluster_Analysis Data Analysis CellCulture Cell Culture & Treatment Lysis Cell Lysis CellCulture->Lysis Quantification Protein Quantification Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Signal Detection SecondaryAb->Detection Imaging Imaging Detection->Imaging Analysis Band Analysis & Quantification Imaging->Analysis

Caption: A streamlined workflow for Western blot analysis of CDK2.

CDK2_Degradation_Pathway cluster_regulation CDK2 Regulation cluster_degradation CDK2 Degradation CyclinE Cyclin E CDK2_active CDK2-Cyclin Complex (Active) CyclinE->CDK2_active CyclinA Cyclin A CyclinA->CDK2_active CDK2_inactive CDK2 (Inactive) CDK2_inactive->CDK2_active Binding E3_Ligase E3 Ubiquitin Ligase (e.g., SCF-Skp2) CDK2_active->E3_Ligase Recognition & Tagging p21_p27 p21/p27 (CKIs) p21_p27->CDK2_active Inhibition Ubiquitin Ubiquitin Ubiquitin->E3_Ligase Proteasome 26S Proteasome E3_Ligase->Proteasome Targeting Degradation Degraded CDK2 Peptides Proteasome->Degradation Proteolysis

Caption: A simplified overview of the CDK2 ubiquitination and degradation pathway.

References

selecting appropriate controls for (R)-CDK2 degrader 6 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-CDK2 Degrader 6

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting experiments with this selective CDK2 molecular glue degrader.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective molecular glue degrader of Cyclin-Dependent Kinase 2 (CDK2)[1][2]. It is the R-enantiomer of CDK2 degrader 6 and exhibits a DC50 (concentration for 50% degradation) of 27.0 nM in 24 hours[1][2]. Unlike traditional inhibitors that only block the kinase activity of a protein, this compound facilitates the targeted degradation of the CDK2 protein. It achieves this by inducing proximity between CDK2 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN) for this class of degraders. This induced proximity leads to the ubiquitination of CDK2, marking it for destruction by the proteasome.

Below is a diagram illustrating the general mechanism of action for a molecular glue degrader.

cluster_0 Mechanism of this compound R_CDK2_Degrader This compound Ternary_Complex Ternary Complex (CDK2 - Degrader - E3) R_CDK2_Degrader->Ternary_Complex Binds to CDK2 CDK2 Protein CDK2->Ternary_Complex Binds to E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Binds to Ubiquitination Ubiquitination of CDK2 Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation CDK2 Degradation Proteasome->Degradation Mediates Start No CDK2 Degradation Observed Check_Expression 1. Verify CDK2 and E3 Ligase Expression in Cell Line Start->Check_Expression Dose_Response 2. Perform Dose-Response Experiment (1 nM - 10 µM) Check_Expression->Dose_Response Expression Confirmed Time_Course 3. Conduct Time-Course Experiment (e.g., 4-24h) Dose_Response->Time_Course No Degradation Success CDK2 Degradation Observed Dose_Response->Success Degradation Observed Check_Compound 4. Verify Compound Integrity and Preparation Time_Course->Check_Compound No Degradation Time_Course->Success Degradation Observed Review_Protocol 5. Review Protein Detection Protocol Check_Compound->Review_Protocol No Degradation Check_Compound->Success Degradation Observed Review_Protocol->Success Degradation Observed

References

interpreting unexpected results from (R)-CDK2 degrader 6 studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-CDK2 degrader 6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this selective CDK2 molecular glue degrader.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and unexpected outcomes that you may encounter while using this compound.

Q1: I am not observing any degradation of my target protein, CDK2. What are the potential reasons?

A1: Lack of CDK2 degradation is a common issue that can stem from several factors. Here is a step-by-step troubleshooting guide:

  • Cellular Permeability: this compound, like many PROTACs and molecular glues, is a relatively large molecule and may have poor cell permeability.[1]

    • Troubleshooting: Consider modifying the linker to improve physicochemical properties or employing prodrug strategies to mask polar groups.[1]

  • Ternary Complex Formation: The efficacy of the degrader is dependent on the formation of a stable ternary complex between CDK2, the degrader, and the E3 ligase (e.g., Cereblon).[2]

    • Troubleshooting: Confirm that the chosen E3 ligase is expressed in your cell line using techniques like Western blot or qPCR.[2] Biophysical assays such as TR-FRET, SPR, or ITC can be used to measure the formation and stability of the ternary complex.[1]

  • Experimental Conditions: The health and state of your cells can significantly impact the ubiquitin-proteasome system.

    • Troubleshooting: Standardize cell culture conditions, including passage number and confluency. Ensure the stability of the degrader in your cell culture medium over the course of the experiment.[1]

  • Compound Integrity: Ensure the this compound you are using is of high purity and has not degraded during storage.

Q2: I am observing a "hook effect" with this compound, where degradation decreases at higher concentrations. Why is this happening and how can I mitigate it?

A2: The "hook effect" is a known phenomenon in PROTAC experiments.[1][2] It occurs at high concentrations where the degrader is more likely to form binary complexes with either CDK2 or the E3 ligase, rather than the productive ternary complex required for degradation.[1]

  • Mitigation Strategies:

    • Dose-Response Curve: Perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation and to visualize the characteristic bell-shaped curve of the hook effect.[1][2]

    • Lower Concentrations: Test this compound at lower concentrations (in the nanomolar to low micromolar range) to find the "sweet spot" for degradation.[1]

    • Enhance Cooperativity: While not a direct experimental manipulation, designing degraders that promote positive cooperativity in ternary complex formation can reduce the hook effect.[1]

Q3: My this compound is causing off-target effects. How can I improve its selectivity?

A3: Off-target effects can occur if the degrader degrades proteins other than CDK2.[1] While this compound is designed for selectivity, off-target degradation can still be a concern.

  • Strategies to Improve Selectivity:

    • Optimize the Target-Binding Warhead: Using a more selective binder for the protein of interest is a key design principle.[1]

    • Modify the Linker: The linker's length and composition are critical for the geometry of the ternary complex and can influence which proteins are presented for ubiquitination.[1][2]

    • Change the E3 Ligase: Different E3 ligases have different substrate specificities, and altering the E3 ligase ligand on the degrader can change the off-target profile.[1]

Q4: I am observing incomplete degradation of CDK2, even at optimal concentrations. What could be the reason?

A4: Incomplete or partial degradation can be due to several factors:

  • Cell Cycle Dependence: The degradation of some CDKs, including CDK2, has been shown to be cell cycle-dependent.[3] Ternary complex formation and subsequent degradation may be most efficient in specific phases of the cell cycle (e.g., G1 phase).[3]

    • Troubleshooting: Synchronize your cells to a specific cell cycle phase before treatment to see if this enhances degradation.

  • Protein Turnover Rate: The native turnover rate of CDK2 in your specific cell line could be high, requiring a more potent or prolonged treatment to achieve complete degradation.

  • Drug Efflux: Cells may actively pump the degrader out, reducing its intracellular concentration. Consider using efflux pump inhibitors to test this possibility.

Quantitative Data

The following tables summarize key quantitative data for this compound and related compounds.

Table 1: Potency of this compound

ParameterValueCell Line/SystemReference
DC5027.0 nMNot Specified[4]
DC50 (racemate)46.5 nMNot Specified[5]

Table 2: Selectivity Profile of a CDK2 Degrader (PROTAC-8)

ProteinDegradationCell LineReference
CDK2YesHEI-OC1[6]
CDK1NoHEI-OC1[6]
CDK5NoHEI-OC1[6]
CDK7NoHEI-OC1[6]
CDK9NoHEI-OC1[6]

Experimental Protocols

Protocol 1: Western Blotting for CDK2 Degradation

  • Cell Treatment: Seed cells at an appropriate density and allow them to attach overnight. Treat cells with varying concentrations of this compound for the desired time course (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against CDK2 overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. Use a loading control like GAPDH or β-actin to normalize the results.[7][8]

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

  • Reagent Preparation: Prepare a master mix containing a fluorescently labeled target protein (e.g., CDK2) and E3 ligase (e.g., Cereblon) at a constant concentration in an appropriate assay buffer.[2]

  • Compound Addition: In a microplate, add serial dilutions of this compound. Include a control well with no degrader.

  • Incubation: Add the master mix to each well and incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.[2]

  • Measurement: Measure the FRET signal on a microplate reader by exciting the donor fluorophore and measuring the emission of the acceptor fluorophore.

  • Data Analysis: Plot the FRET signal as a function of the degrader concentration. An increase in the FRET signal indicates the formation of the ternary complex.[2]

Visualizations

cluster_0 Expected Signaling Pathway CDK2 CDK2 Ternary_Complex Ternary Complex (CDK2-Degrader-E3) CDK2->Ternary_Complex Degrader This compound Degrader->Ternary_Complex E3_Ligase E3 Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ub_CDK2 Ubiquitinated CDK2 Ternary_Complex->Ub_CDK2 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_CDK2->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: Expected mechanism of action for this compound.

cluster_1 Troubleshooting Workflow for Lack of Degradation Start No CDK2 Degradation Observed Check_Permeability Assess Cell Permeability Start->Check_Permeability Check_Ternary_Complex Verify Ternary Complex Formation (e.g., TR-FRET) Check_Permeability->Check_Ternary_Complex Good Permeability_Issue Permeability Issue: Modify Linker/Prodrug Strategy Check_Permeability->Permeability_Issue Poor Check_E3_Ligase Confirm E3 Ligase Expression (e.g., Western Blot) Check_Ternary_Complex->Check_E3_Ligase Efficient Ternary_Complex_Issue Ternary Complex Issue: Optimize Linker/E3 Ligase Check_Ternary_Complex->Ternary_Complex_Issue Inefficient Check_Cell_Health Standardize Cell Culture Conditions Check_E3_Ligase->Check_Cell_Health Present E3_Ligase_Issue E3 Ligase Not Expressed: Select Different Cell Line Check_E3_Ligase->E3_Ligase_Issue Low/Absent Check_Compound Verify Compound Integrity Check_Cell_Health->Check_Compound Consistent Cell_Health_Issue Inconsistent Cell Health: Use Cells at a Defined Passage Check_Cell_Health->Cell_Health_Issue Inconsistent Compound_Issue Compound Degraded: Use Fresh Stock Check_Compound->Compound_Issue Degraded Success Degradation Observed Check_Compound->Success Intact

Caption: A logical workflow for troubleshooting lack of PROTAC activity.

References

enhancing the potency of (R)-CDK2 degrader 6 in resistant cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the use of (R)-CDK2 degrader 6, particularly in the context of resistant cell lines.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments, offering step-by-step guidance to identify and resolve them.

Question: We observe reduced or no CDK2 degradation with this compound in our cell line, which has developed resistance. What are the potential causes and how can we investigate them?

Answer:

Reduced potency of a PROTAC or molecular glue degrader like this compound in resistant cell lines typically points to one of several underlying mechanisms.[1] A systematic approach is crucial to pinpoint the cause.

Initial Workflow for Investigating Resistance:

G cluster_0 Start: Low Potency Observed cluster_1 Step 1: Verify Compound and Target cluster_2 Step 2: Investigate Degradation Machinery cluster_3 Step 3: Evaluate Drug Efflux cluster_4 Step 4: Analyze Target Protein start Reduced CDK2 Degradation in Resistant Cell Line verify_target Confirm CDK2 Expression (Western Blot) start->verify_target verify_compound Check Compound Integrity & Activity in Sensitive Cells start->verify_compound check_e3 Assess E3 Ligase (CRBN) Levels (Western Blot / qPCR) verify_target->check_e3 CDK2 is expressed seq_e3 Sequence CRBN Gene (Sanger Sequencing) check_e3->seq_e3 CRBN protein is low/absent check_efflux Measure ABCB1 Expression (qPCR / Western Blot) check_e3->check_efflux CRBN levels are normal inhibit_efflux Co-treat with Efflux Pump Inhibitor (e.g., Zosuquidar) check_efflux->inhibit_efflux ABCB1 is upregulated seq_target Sequence CDK2 Gene (Sanger/NGS) check_efflux->seq_target ABCB1 levels are normal inhibit_efflux->seq_target Inhibitor restores potency

Caption: Experimental troubleshooting workflow for low degrader potency.

Potential Causes and Solutions:

Potential Cause Key Investigation Method Expected Result if Causal Potential Solution / Next Step
1. Alterations in the E3 Ligase Western Blot, qPCR, and DNA Sequencing of the E3 ligase (Cereblon/CRBN for molecular glues).Decreased or absent CRBN protein/mRNA expression. Mutations in the CRBN gene preventing degrader binding.[2]Switch to a degrader that utilizes a different E3 ligase (e.g., VHL-based).[3]
2. Increased Drug Efflux qPCR or Western Blot for efflux pump proteins (e.g., ABCB1/MDR1).Upregulated expression of ABCB1 mRNA or protein in resistant cells compared to parental cells.[1]Co-treatment with a known efflux pump inhibitor (e.g., Zosuquidar) to see if sensitivity is restored.[1]
3. Target Protein Mutation DNA sequencing of the CDK2 gene.Identification of mutations in or near the degrader's binding site on CDK2 that prevent the formation of a stable ternary complex.[4]Design a new degrader that binds to a different region of CDK2 or can accommodate the mutation.
4. Impaired Ubiquitin-Proteasome System (UPS) Proteasome activity assays (e.g., using a fluorogenic substrate).Reduced proteasomal activity in resistant cells.This is a less common mechanism for specific resistance but can be a factor. Ensure general cell health is not compromised.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound?

This compound is a selective CDK2 molecular glue degrader.[5] Unlike traditional inhibitors that simply block a protein's active site, a molecular glue works by inducing proximity between the target protein (CDK2) and an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[3][6] This induced proximity leads to the tagging of CDK2 with ubiquitin chains, marking it for destruction by the cell's proteasome.[7]

G Degrader This compound TernaryComplex Ternary Complex (CDK2 - Degrader - E3) Degrader->TernaryComplex CDK2 Target Protein (CDK2) CDK2->TernaryComplex E3Ligase E3 Ligase (Cereblon) E3Ligase->TernaryComplex UbCDK2 Ubiquitinated CDK2 TernaryComplex->UbCDK2 Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome UbCDK2->Proteasome Targeting Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of action for a molecular glue degrader.

Q2: What quantitative parameters define the potency of this compound?

The potency of degraders is measured differently from inhibitors. Key parameters include:

  • DC₅₀ (Degradation Concentration 50%): The concentration of the degrader required to reduce the level of the target protein by 50%.

  • Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achievable with the degrader.

CompoundTargetParameterValueCell Line Context
This compoundCDK2DC₅₀27.0 nM (at 24h)Breast cancer research models[5]
CDK2 degrader 6 (racemic)CDK2DC₅₀46.5 nMBreast cancer research models[8]

Q3: Can resistance to CDK4/6 inhibitors affect the potency of a CDK2 degrader?

Yes, indirectly. CDK2 has emerged as a compelling target to overcome resistance to CDK4/6 inhibitors.[6] In many cancers, resistance to CDK4/6 inhibition leads to a dependency on the CDK2/Cyclin E pathway for cell cycle progression. Therefore, cell lines resistant to drugs like palbociclib may show increased sensitivity to CDK2 degradation. A CDK2 degrader can co-deplete both CDK2 and its partner, Cyclin E1, potentially resensitizing CDK4/6i-adapted cells to cell cycle blockade.[9]

Q4: How does a PROTAC differ from a molecular glue like this compound?

Both are heterobifunctional molecules that induce protein degradation. The primary distinction lies in their structure and discovery.

  • PROTACs are typically larger molecules designed with three distinct components: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them.[7][10]

  • Molecular Glues are generally smaller and often discovered through phenotypic screens. They don't have a modular design but rather function by changing the surface of an E3 ligase or target protein to create a new binding interface, "gluing" them together.[8] this compound is classified as a molecular glue.[5]

Key Experimental Protocols

Protocol 1: Western Blot for CDK2 and CRBN Protein Levels

  • Cell Lysis: Treat sensitive and resistant cells with this compound at various concentrations for 24 hours. Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel and run until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against CDK2 (e.g., Cell Signaling Technology #2546), CRBN (e.g., Cell Signaling Technology #73814), and a loading control like β-Actin (e.g., Cell Signaling Technology #4970).

  • Secondary Antibody Incubation: Wash the membrane 3x with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash 3x with TBST. Apply an ECL substrate and visualize bands using a chemiluminescence imager. Quantify band intensity relative to the loading control.

Protocol 2: qPCR for ABCB1 (MDR1) mRNA Expression

  • Cell Treatment: Culture sensitive and resistant cells under standard conditions.

  • RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for ABCB1 and a housekeeping gene (e.g., GAPDH).

    • ABCB1 Forward Primer: 5'-GTCTGGGAACAGGAAGAGATCG-3'

    • ABCB1 Reverse Primer: 5'-GAGCTTCCTGTGAGTCCTGCTC-3'

  • Analysis: Run the reaction on a real-time PCR system. Calculate the relative expression of ABCB1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the resistant line to the sensitive parental line. An increase in expression suggests efflux pump upregulation.[1]

Protocol 3: Cell Viability Assay with Efflux Pump Inhibitor

  • Cell Seeding: Seed resistant cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

  • Treatment: Prepare serial dilutions of this compound. Treat cells with the degrader alone or in combination with a fixed, non-toxic concentration of an ABCB1 inhibitor like Zosuquidar (e.g., 1 µM).

  • Incubation: Incubate the plate for 72-96 hours.

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo® or MTS reagent) and measure luminescence or absorbance according to the manufacturer's protocol.

  • Analysis: Plot the dose-response curves for the degrader with and without the inhibitor. A leftward shift in the curve in the presence of the inhibitor indicates that drug efflux is a significant resistance mechanism.[1]

References

Validation & Comparative

A Comparative Guide to (R)-CDK2 degrader 6 and Other CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (R)-CDK2 degrader 6, a novel molecular glue degrader, with other established CDK2 inhibitors, including traditional small molecule inhibitors and Proteolysis Targeting Chimeras (PROTACs). The information is intended to assist researchers in understanding the evolving landscape of CDK2-targeted therapies.

Introduction to CDK2 Inhibition Strategies

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition. Its aberrant activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. Strategies to modulate CDK2 activity have evolved from traditional enzymatic inhibition to targeted protein degradation.

  • Small Molecule Inhibitors: These compounds typically function by competing with ATP for the kinase's binding site, thereby inhibiting its phosphorylation activity and inducing cell cycle arrest and apoptosis.[1]

  • PROTACs (Proteolysis Targeting Chimeras): These are bifunctional molecules that recruit a target protein (in this case, CDK2) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2]

  • Molecular Glues: These are small molecules that induce a novel interaction between a target protein and an E3 ligase, also resulting in the target's degradation. This compound falls into this category.[2]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and a selection of other CDK2 inhibitors and degraders.

Disclaimer: The data presented below is compiled from various sources and not from a single head-to-head comparative study. Therefore, direct comparisons of potency should be made with caution, as experimental conditions may have varied between studies.

Table 1: CDK2 Degraders - Potency
Compound NameTypeDC50 (nM)Cell Line(s)
This compound Molecular Glue 27.0 Not Specified [3]
CDK2 degrader 1Molecular GlueDmax > 80%Not Specified[4]
CDK2 degrader 7Degrader13MKN1[1]
17TOV21G[1]
TMX-2172PROTACIC50: 6.5Not Specified[1]
PROTAC FLT3/CDKs degrader-1PROTACDC50: 18.73Not Specified

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Traditional CDK2 Inhibitors - Potency
Compound NameTypeIC50 (nM)
RoscovitineSmall Molecule~200-700[5]
DinaciclibSmall MoleculeInhibits CDK1, 2, 5, 9
AT7519Small Molecule44[6]
FlavopiridolSmall Molecule100[6]
P276-00Small Molecule224[6]
BAY-1000394Small Molecule5-25[6]

IC50: Half-maximal inhibitory concentration.

Signaling Pathways and Experimental Workflows

CDK2 Signaling Pathway and Points of Intervention

cluster_G1_S G1/S Transition cluster_inhibition Therapeutic Intervention Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds pRb pRb CDK4/6->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin E Cyclin E E2F->Cyclin E activates transcription S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription CDK2 CDK2 Cyclin E->CDK2 binds CDK2->pRb hyper-phosphorylates Small Molecule Inhibitors Small Molecule Inhibitors Small Molecule Inhibitors->CDK2 inhibit activity PROTACs / Molecular Glues PROTACs / Molecular Glues PROTACs / Molecular Glues->CDK2 induce degradation

Caption: CDK2 signaling at the G1/S checkpoint and intervention points.

Experimental Workflow: Comparing Inhibitors and Degraders

cluster_workflow Comparative Experimental Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment seed cells Assays Assays Treatment->Assays apply compounds Kinase Activity Kinase Activity Assays->Kinase Activity IC50 Protein Levels Protein Levels Assays->Protein Levels DC50 / Dmax Cell Viability Cell Viability Assays->Cell Viability GI50 Cell Cycle Cell Cycle Assays->Cell Cycle arrest Data Analysis Data Analysis Kinase Activity->Data Analysis Protein Levels->Data Analysis Cell Viability->Data Analysis Cell Cycle->Data Analysis

Caption: General workflow for comparing CDK2 inhibitors and degraders.

Logical Relationship of CDK2 Targeting Modalities

cluster_modalities CDK2 Targeting Strategies CDK2 Inhibition CDK2 Inhibition Small Molecule Inhibitors Small Molecule Inhibitors CDK2 Inhibition->Small Molecule Inhibitors Targeted Protein Degradation Targeted Protein Degradation PROTACs PROTACs Targeted Protein Degradation->PROTACs Molecular Glues Molecular Glues Targeted Protein Degradation->Molecular Glues

Caption: Classification of CDK2 targeting therapeutic modalities.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and compounds.

Western Blot for CDK2 Degradation

Objective: To determine the extent of CDK2 protein degradation following treatment with a degrader compound.

Materials:

  • Cell line of interest

  • CDK2 degrader compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-CDK2, anti-loading control e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of the CDK2 degrader for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the CDK2 signal to the loading control to determine the percentage of degradation.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of CDK2 inhibitors on cell proliferation and viability.

Materials:

  • Cell line of interest

  • CDK2 inhibitor compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the CDK2 inhibitor.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

In Vitro Kinase Activity Assay

Objective: To measure the direct inhibitory effect of a compound on CDK2 kinase activity.

Materials:

  • Recombinant active CDK2/Cyclin E or A complex

  • Kinase buffer

  • ATP

  • Substrate (e.g., Histone H1 or a specific peptide)

  • CDK2 inhibitor compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Luminometer

Procedure:

  • Reaction Setup: In a microplate, combine the recombinant CDK2/Cyclin complex, the substrate, and the CDK2 inhibitor at various concentrations in the kinase buffer.

  • Initiate Reaction: Add ATP to start the kinase reaction and incubate at 30°C for a specified time.

  • Stop Reaction & Detect: Add the detection reagent (e.g., ADP-Glo™ reagent) to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

  • Luminescence Reading: Measure the luminescent signal using a luminometer.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of CDK2 inhibitors on cell cycle distribution.

Materials:

  • Cell line of interest

  • CDK2 inhibitor compound

  • Ethanol (for fixation)

  • Propidium Iodide (PI) staining solution (containing RNase)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the CDK2 inhibitor for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C.

  • Staining: Wash the fixed cells and resuspend in PI staining solution.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

References

A Comparative Guide to Cellular Target Engagement of (R)-CDK2 degrader 6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (R)-CDK2 degrader 6 with other selective CDK2-targeting compounds, focusing on the validation of their target engagement in cellular contexts. The information is compiled from publicly available data and is intended to assist researchers in selecting the appropriate tools for their studies on CDK2-dependent cancer biology and drug development.

Introduction to CDK2 Degraders

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly the G1/S phase transition. Its aberrant activity is implicated in the development and progression of various cancers, making it an attractive therapeutic target. While traditional small molecule inhibitors have been developed, a newer modality of "degraders" has emerged. These molecules, which include Proteolysis Targeting Chimeras (PROTACs) and molecular glues, function by inducing the ubiquitination and subsequent proteasomal degradation of the target protein. This approach offers the potential for a more profound and sustained inhibition of the target's function compared to traditional inhibitors. This guide focuses on this compound and compares its cellular performance with other notable CDK2 degraders.

Quantitative Comparison of CDK2 Degraders

The following table summarizes the key quantitative parameters for this compound and other selective CDK2 degraders based on available data. It is important to note that these values are derived from different studies and experimental conditions may vary. A direct head-to-head comparison under identical conditions would be necessary for a definitive assessment of relative potency.

CompoundTypeTarget(s)DC50 (nM)Cell Line(s)E3 Ligase RecruitedReference
This compound Molecular GlueCDK227.0 (24 h)Breast Cancer CellsCereblon (CRBN)[1](--INVALID-LINK--)
TMX-2172 PROTACCDK2, CDK5IC50: 6.5 (CDK2), 6.8 (CDK5)OVCAR8, JurkatCereblon (CRBN)[2](3--INVALID-LINK--
Degrader 37 PROTACCDK2Not explicitly stated, but potentCCNE1-amplified cancer cellsCereblon (CRBN)[4](--INVALID-LINK--)
PROTAC-8 (AZD5438-based) PROTACCDK2DC50 of ~100nMHEI-OC1VHL[5](--INVALID-LINK--)

Experimental Protocols for Target Engagement Validation

Accurate validation of target engagement is crucial for the development and characterization of protein degraders. Below are detailed protocols for key experiments used to assess the cellular activity of compounds like this compound.

Western Blotting for CDK2 Degradation

This protocol allows for the semi-quantitative assessment of the reduction in total CDK2 protein levels following treatment with a degrader.

Materials:

  • Cell culture reagents

  • This compound and other compounds for comparison

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-CDK2, Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells (e.g., a relevant breast cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or other degraders for the desired time points (e.g., 6, 12, 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in 100-200 µL of lysis buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-CDK2 antibody (at the manufacturer's recommended dilution) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Strip the membrane and re-probe with an anti-β-actin antibody as a loading control. Quantify the band intensities using densitometry software and normalize the CDK2 signal to the loading control.

Immunoprecipitation (IP) to Confirm Target Engagement

This protocol can be used to confirm the interaction of the degrader with CDK2 and the E3 ligase, often by detecting the ubiquitination of CDK2.

Materials:

  • Cell lysates from treated and control cells (prepared as for Western blotting)

  • Anti-CDK2 antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., low pH glycine buffer or Laemmli buffer)

  • Primary antibodies for Western blotting: Rabbit anti-ubiquitin, Rabbit anti-CDK2

Procedure:

  • Lysate Preparation: Prepare cell lysates from cells treated with the degrader and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Immunoprecipitation: Incubate the cell lysate with the anti-CDK2 antibody for 2-4 hours or overnight at 4°C with gentle rotation.

  • Bead Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated CDK2. The membrane can also be probed with an anti-CDK2 antibody to confirm the immunoprecipitation of the target protein.

Quantitative Proteomics for Selectivity Profiling

Global quantitative proteomics, such as using Tandem Mass Tags (TMT) or Stable Isotope Labeling by Amino acids in Cell culture (SILAC), provides an unbiased approach to assess the selectivity of a degrader across the entire proteome.

General Workflow:

  • Sample Preparation: Prepare protein lysates from cells treated with the degrader and a vehicle control. For SILAC, cells are metabolically labeled with "heavy" and "light" amino acids prior to treatment.

  • Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.

  • Peptide Labeling (for TMT): Label the peptides from each condition with a different isobaric TMT reagent.

  • LC-MS/MS Analysis: Combine the labeled (TMT) or unlabeled (SILAC) peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. A selective degrader should primarily lead to a significant decrease in the abundance of the target protein (CDK2) with minimal changes to other proteins.

Visualizing Mechanisms and Workflows

Signaling Pathway of CDK2

The following diagram illustrates the central role of CDK2 in cell cycle progression. CDK2, in complex with Cyclin E and Cyclin A, phosphorylates key substrates like the Retinoblastoma protein (pRb), leading to the release of E2F transcription factors and the initiation of DNA replication. Degradation of CDK2 is expected to block this cascade, leading to cell cycle arrest.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_inhibitors cluster_degrader Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6 CDK4/6-Cyclin D Cyclin D->CDK4/6 pRb_p pRb (hypo-phosphorylated) CDK4/6->pRb_p phosphorylates Cyclin E Cyclin E pRb_p->Cyclin E induces expression CDK2_E CDK2-Cyclin E Cyclin E->CDK2_E activates pRb_pp pRb (hyper-phosphorylated) CDK2_E->pRb_pp hyper-phosphorylates E2F E2F pRb_pp->E2F releases DNA Replication DNA Replication E2F->DNA Replication Cyclin A Cyclin A CDK2_A CDK2-Cyclin A Cyclin A->CDK2_A activates CDK2_A->DNA Replication p21/p27 p21/p27 p21/p27->CDK2_E p21/p27->CDK2_A (R)-CDK2_degrader_6 (R)-CDK2_degrader_6 (R)-CDK2_degrader_6->CDK2_E degrades (R)-CDK2_degrader_6->CDK2_A degrades

Caption: CDK2 signaling pathway in cell cycle progression.

Experimental Workflow for Target Engagement Validation

This diagram outlines the key steps involved in validating the cellular target engagement of a CDK2 degrader.

Experimental_Workflow cluster_treatment Cell Treatment cluster_biochemical Biochemical Assays cluster_proteomics Global Proteomics Cell_Culture Cell Seeding and Growth Degrader_Treatment Treatment with CDK2 Degrader Cell_Culture->Degrader_Treatment Cell_Lysis Cell Lysis and Protein Extraction Degrader_Treatment->Cell_Lysis Cell_Lysis_Proteomics Cell Lysis for Proteomics Degrader_Treatment->Cell_Lysis_Proteomics Protein_Quantification BCA Assay Cell_Lysis->Protein_Quantification Immunoprecipitation Immunoprecipitation of CDK2 Cell_Lysis->Immunoprecipitation Western_Blot SDS-PAGE and Western Blot Protein_Quantification->Western_Blot Degradation_Analysis Quantification of CDK2 Levels Western_Blot->Degradation_Analysis Ubiquitination_Analysis Detection of Ubiquitinated CDK2 Immunoprecipitation->Ubiquitination_Analysis Proteomics_Analysis LC-MS/MS Analysis Cell_Lysis_Proteomics->Proteomics_Analysis Selectivity_Profiling Identification of Off-Targets Proteomics_Analysis->Selectivity_Profiling

Caption: Workflow for validating CDK2 degrader target engagement.

Comparative Logic of CDK2 Modulators

This diagram illustrates the fundamental differences in the mechanism of action between a traditional CDK2 inhibitor and a CDK2 degrader.

Degrader_vs_Inhibitor cluster_inhibitor CDK2 Inhibitor cluster_degrader CDK2 Degrader Inhibitor Small Molecule Inhibitor CDK2_Inhibitor_Complex CDK2-Inhibitor Complex Inhibitor->CDK2_Inhibitor_Complex Binds to active site Kinase_Inhibition Transient Blockade of Kinase Activity CDK2_Inhibitor_Complex->Kinase_Inhibition Results in Degrader This compound Ternary_Complex CDK2-Degrader-E3 Ternary Complex Degrader->Ternary_Complex Forms Ubiquitination Poly-ubiquitination of CDK2 Ternary_Complex->Ubiquitination Induces E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Proteasomal_Degradation Elimination of CDK2 Protein Ubiquitination->Proteasomal_Degradation Leads to CDK2 CDK2 CDK2->CDK2_Inhibitor_Complex CDK2->Ternary_Complex

Caption: Mechanism of action: CDK2 inhibitor vs. degrader.

Conclusion

This compound represents a potent and selective molecular glue degrader of CDK2. Validating its target engagement in a cellular context is essential for its characterization and potential therapeutic development. This guide provides a framework for comparing this compound with other CDK2-targeting agents and offers detailed protocols for the necessary experimental validation. The choice of the most suitable compound and experimental approach will depend on the specific research question and the cellular context being investigated. As the field of targeted protein degradation continues to evolve, rigorous and standardized validation of target engagement will remain a cornerstone of successful drug discovery and development.

References

Unveiling CDK2 Ubiquitination: A Comparative Guide to Confirmation by Mass Spectrometry Following (R)-CDK2 Degrader 6 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of methodologies to confirm the ubiquitination of Cyclin-Dependent Kinase 2 (CDK2) induced by the selective molecular glue degrader, (R)-CDK2 degrader 6. While specific experimental data for this compound is emerging, this document outlines the established and expected experimental frameworks based on the known mechanisms of similar CDK2 degraders. We present a comparative analysis of different technological approaches, detailed experimental protocols, and visual workflows to assist researchers in designing and interpreting experiments aimed at validating the mechanism of action for this and other novel protein degraders.

This compound is a potent and selective molecular glue degrader of CDK2 with a reported DC50 of 27.0 nM.[1][2] Molecular glues represent a novel class of therapeutics that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[3] In the case of this compound, it is anticipated to form a ternary complex between CDK2 and the Cereblon (CRBN) E3 ligase, triggering the ubiquitination cascade on CDK2.

Strategies for Inducing CDK2 Degradation: A Comparison

The targeted degradation of CDK2 can be primarily achieved through two main types of small molecules: molecular glues and proteolysis-targeting chimeras (PROTACs). Understanding their distinct mechanisms is crucial for designing appropriate validation studies.

FeatureMolecular Glues (e.g., this compound)PROTACs (e.g., TMX-2172)
Structure Monovalent, small molecule that induces a novel protein-protein interaction.Heterobifunctional molecule with separate ligands for the target protein and an E3 ligase, connected by a linker.[4]
Mechanism of Action Binds to an E3 ligase (e.g., CRBN) and alters its substrate specificity to recognize and bind the target protein (CDK2).Simultaneously binds to CDK2 and an E3 ligase, bringing them into close proximity.
Ternary Complex Formation The degrader induces the formation of a stable ternary complex (E3 ligase-degrader-CDK2).The linker facilitates the formation of a ternary complex (CDK2-degrader-E3 ligase).
Example This compound, CDK2 degrader 1.[3][4]TMX-2172.[4]

Confirming CDK2 Ubiquitination and Degradation: A Methodological Comparison

Several techniques can be employed to confirm the ubiquitination and degradation of CDK2. Each method offers distinct advantages and provides complementary information.

Experimental TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (Ubiquitinomics) - Identification of specific lysine (K) residues on CDK2 that are ubiquitinated. - Quantification of changes in ubiquitination levels at specific sites. - Global proteomic analysis to assess the selectivity of the degrader.[5][6]- Provides site-specific ubiquitination information. - High sensitivity and specificity. - Unbiased, proteome-wide selectivity profiling.- Technically demanding and requires specialized equipment and expertise. - Data analysis can be complex.
Western Blot - Confirms a decrease in the total CDK2 protein levels. - Can detect the appearance of higher molecular weight ubiquitinated CDK2 species.- Widely accessible and relatively simple to perform. - Provides a clear qualitative assessment of protein degradation.[7][8][9][10]- Low sensitivity for detecting ubiquitinated forms. - Does not provide site-specific information. - Quantification can be semi-quantitative.
NanoBRET™ Ubiquitination Assay - Real-time, live-cell measurement of the proximity between CDK2 and ubiquitin.[11][12][13][14] - Quantifies the overall ubiquitination status of CDK2.- Live-cell assay allows for dynamic monitoring. - High-throughput screening compatible. - Can simultaneously monitor protein levels and ubiquitination.[11]- Relies on ectopic expression of tagged proteins, which may not reflect endogenous processes. - Does not provide site-specific ubiquitination data.

Visualizing the Molecular Mechanism and Experimental Workflow

To elucidate the process of CDK2 degradation by this compound and the subsequent analytical confirmation, the following diagrams illustrate the key steps.

CDK2_Degradation_Pathway Mechanism of this compound cluster_0 Cellular Environment Degrader This compound CRBN_E3 CRBN E3 Ligase Degrader->CRBN_E3 binds CDK2 CDK2 Protein Ternary_Complex Ternary Complex (CRBN-Degrader-CDK2) CDK2->Ternary_Complex CRBN_E3->Ternary_Complex Ub_CDK2 Ubiquitinated CDK2 Ternary_Complex->Ub_CDK2 recruits & ubiquitinates Ubiquitin Ubiquitin Ubiquitin->Ub_CDK2 transferred to Proteasome Proteasome Ub_CDK2->Proteasome targeted to Degradation Degraded Peptides Proteasome->Degradation degrades

Caption: Proposed signaling pathway of CDK2 degradation induced by this compound.

Mass_Spec_Workflow Mass Spectrometry Workflow for CDK2 Ubiquitination Analysis cluster_1 Sample Preparation cluster_2 Analysis Cell_Culture 1. Cell Treatment (Control vs. Degrader) Lysis 2. Cell Lysis (Denaturing conditions) Cell_Culture->Lysis Digestion 3. Protein Digestion (Trypsin) Lysis->Digestion Enrichment 4. Ubiquitinated Peptide Enrichment (K-ε-GG antibody) Digestion->Enrichment LC_MS 5. LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis 6. Database Searching & Quantification LC_MS->Data_Analysis Results 7. Identification of Ubiquitinated Sites on CDK2 Data_Analysis->Results

Caption: Experimental workflow for confirming CDK2 ubiquitination using mass spectrometry.

Experimental Protocols

Mass Spectrometry-Based Ubiquitination Analysis of CDK2

This protocol outlines a typical "bottom-up" proteomics approach to identify and quantify ubiquitination sites on CDK2.

1. Cell Culture and Treatment:

  • Plate cancer cells known to express CDK2 (e.g., breast cancer cell lines) at an appropriate density.

  • Treat cells with this compound at various concentrations and time points. Include a vehicle-treated control (e.g., DMSO).

  • To enhance the detection of ubiquitinated proteins, cells can be pre-treated with a proteasome inhibitor (e.g., MG-132) for a short period before harvesting.

2. Cell Lysis and Protein Extraction:

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in a denaturing buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0, with protease and deubiquitinase inhibitors) to inactivate cellular enzymes.

  • Sonicate the lysate to shear DNA and reduce viscosity, followed by centrifugation to pellet cell debris.

3. Protein Digestion:

  • Determine the protein concentration of the supernatant.

  • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).

  • Dilute the urea concentration to less than 2 M to allow for enzymatic activity.

  • Digest the proteins into peptides overnight using sequencing-grade trypsin.

4. Enrichment of Ubiquitinated Peptides:

  • Following tryptic digestion, ubiquitinated lysine residues leave a di-glycine (K-ε-GG) remnant.

  • Use an antibody specific to the K-ε-GG remnant to immunoaffinity purify the ubiquitinated peptides from the complex peptide mixture.

5. LC-MS/MS Analysis:

  • Analyze the enriched peptides using a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled to a liquid chromatography system.

  • Peptides are separated by reverse-phase chromatography and ionized before entering the mass spectrometer.

  • The mass spectrometer acquires MS1 scans to measure peptide masses and MS2 scans (fragmentation spectra) to determine peptide sequences.

6. Data Analysis:

  • Search the acquired MS/MS spectra against a human protein database using a search engine (e.g., MaxQuant, Sequest).

  • Specify the K-ε-GG modification on lysine residues as a variable modification.

  • Identify and quantify the ubiquitinated peptides corresponding to CDK2. Compare the abundance of these peptides between the degrader-treated and control samples to confirm increased ubiquitination.

Western Blot for CDK2 Degradation

1. Sample Preparation:

  • Treat cells with this compound as described above.

  • Lyse cells in RIPA buffer with protease inhibitors.

  • Determine protein concentration using a BCA assay.

2. SDS-PAGE and Transfer:

  • Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody specific for CDK2 overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

NanoBRET™ Ubiquitination Assay

1. Plasmid Transfection:

  • Co-transfect cells (e.g., HEK293) with two plasmids: one encoding CDK2 fused to a NanoLuc® luciferase donor and another encoding ubiquitin fused to a HaloTag® acceptor.[13]

2. Cell Plating and Treatment:

  • Plate the transfected cells in a white, 96-well assay plate.

  • Add the HaloTag® NanoBRET™ 618 Ligand to the cells.

  • Treat the cells with this compound or a vehicle control.

3. Signal Detection:

  • Add the NanoBRET™ Nano-Glo® Substrate.

  • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader capable of filtered luminescence measurements.

4. Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

  • An increase in the BRET ratio indicates an increase in the proximity of CDK2 and ubiquitin, signifying ubiquitination.

This guide provides a framework for the rigorous validation of CDK2 ubiquitination and degradation induced by this compound. By employing a combination of these orthogonal methods, researchers can gain a comprehensive understanding of the degrader's mechanism of action and its cellular effects.

References

Evaluating the Selectivity of (R)-CDK2 Degrader 6 Against Other CDKs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the selectivity of the (R)-CDK2 degrader 6, also identified as compound 7, against other cyclin-dependent kinases (CDKs). The following sections present quantitative data, detailed experimental protocols, and visualizations to support an objective comparison of its performance.

Introduction

This compound is a potent and selective molecular glue degrader of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. Its efficacy and selectivity are critical attributes for its potential as a therapeutic agent, particularly in oncology. This guide focuses on its performance as a degrader, distinguishing it from its inhibitory activity. The R-enantiomer of CDK2 degrader 6, also known as compound 7, has a half-maximal degradation concentration (DC50) of 27.0 nM for CDK2[1].

Quantitative Selectivity Profile

The selectivity of this compound as a degrader against other members of the CDK family is a crucial aspect of its preclinical evaluation. While direct degradation data (DC50 values) for other CDKs by this compound are not extensively available in the public domain, its selectivity as an inhibitor provides valuable insight into its specificity.

The enantiomer, compound 7, has demonstrated significant inhibitory selectivity for CDK2 over other key CDK isoforms. This high degree of selectivity in binding is a strong indicator of its potential for selective degradation.

TargetSelectivity vs. CDK2 (Inhibition)Reference
CDK142-fold[2]
CDK9>5000-fold[2]

Note: The table above reflects the inhibitory selectivity. Further studies are required to fully characterize the degradation selectivity profile across a broader panel of CDKs.

Experimental Protocols

The following are detailed methodologies for key experiments that are typically employed to evaluate the selectivity of CDK degraders.

Western Blotting for Protein Degradation

This method is used to quantify the reduction in the levels of specific CDK proteins following treatment with the degrader.

  • Cell Culture and Treatment:

    • Culture selected cell lines (e.g., human cancer cell lines) in appropriate media and conditions.

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for CDK2 and other CDKs of interest (e.g., CDK1, CDK4, CDK6, CDK9) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control. DC50 values are determined by plotting the percentage of degradation against the logarithm of the degrader concentration and fitting the data to a dose-response curve.

Mass Spectrometry-based Proteomics for Global Selectivity Profiling

This technique provides an unbiased and comprehensive assessment of the degrader's selectivity across the entire proteome.

  • Sample Preparation:

    • Treat cells with this compound and a vehicle control as described for the Western blotting protocol.

    • Lyse the cells and extract the proteins.

  • Protein Digestion and Peptide Labeling:

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

    • Label the peptides from different treatment conditions with isobaric tags (e.g., Tandem Mass Tags™ - TMT™) for multiplexed analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Combine the labeled peptide samples and separate them using high-performance liquid chromatography (HPLC).

    • Analyze the eluted peptides using a high-resolution mass spectrometer. The instrument fragments the peptides and measures the masses of the fragments and the reporter ions from the isobaric tags.

  • Data Analysis:

    • Use specialized software to identify the peptides and proteins and to quantify the relative abundance of each protein across the different treatment conditions based on the reporter ion intensities.

    • Identify proteins that are significantly downregulated in the degrader-treated samples compared to the control. The selectivity of the degrader is determined by the extent to which it reduces the level of the intended target (CDK2) versus other proteins, including other CDKs.

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the proposed mechanism of action for a molecular glue degrader like this compound.

cluster_0 Cellular Environment Degrader This compound Ternary Ternary Complex (CDK2-Degrader-E3) Degrader->Ternary Binds CDK2 CDK2 CDK2->Ternary Recruited E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary Recruited Ub_CDK2 Polyubiquitinated CDK2 Ternary->Ub_CDK2 Polyubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_CDK2->Proteasome Targeted for Degradation Degraded Degraded CDK2 (Peptides) Proteasome->Degraded Degrades

Caption: Mechanism of this compound induced degradation.

CDK2 Signaling Pathway in Cell Cycle Progression

This diagram illustrates the role of CDK2 in the G1/S phase transition of the cell cycle, the point at which this compound exerts its effect.

cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 Promotes Transcription p21 p21/p27 (CDK Inhibitors) p21->CyclinE_CDK2 Inhibits CyclinE_CDK2->Rb Hyperphosphorylates Degrader This compound Degrader->CyclinE_CDK2 Induces Degradation

Caption: Role of CDK2 in the G1/S cell cycle transition.

References

On-Target Validation of (R)-CDK2 degrader 6: A Comparative Guide to Rescue Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental strategies to validate the on-target effects of (R)-CDK2 degrader 6, a potent and selective molecular glue degrader of Cyclin-Dependent Kinase 2 (CDK2). The focus is on the design and interpretation of rescue experiments, a critical step in confirming that the observed cellular phenotype is a direct consequence of CDK2 degradation. We will compare this compound with other CDK2-targeting alternatives and provide the necessary experimental framework for robust on-target validation.

CDK2 Signaling Pathway

CDK2 is a key regulator of cell cycle progression, primarily at the G1/S transition. Its activity is dependent on binding to its regulatory partners, Cyclin E and Cyclin A. The CDK2/Cyclin E complex phosphorylates various substrates, including the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the initiation of DNA replication.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 forms complex Rb Rb CDK4/6->Rb phosphorylates E2F E2F CDK4/6->E2F activates Rb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2 CDK2 Cyclin E->CDK2 forms complex CDK2->Rb hyper-phosphorylates DNA_Replication DNA_Replication CDK2->DNA_Replication promotes Ub Ub CDK2->Ub ubiquitination Growth_Factors Growth_Factors Growth_Factors->Cyclin D p21/p27 p21/p27 p21/p27->CDK2 inhibits R_CDK2_degrader_6 (R)-CDK2 degrader 6 R_CDK2_degrader_6->CDK2 Proteasome Proteasome Ub->Proteasome degradation

Caption: Simplified CDK2 signaling pathway at the G1/S transition.

Performance Comparison of CDK2 Degraders and Inhibitors

The following table summarizes the performance of this compound and selected alternative CDK2-targeting compounds.

CompoundTypeTarget(s)DC50/IC50Notes
This compound Molecular Glue DegraderCDK2DC50: 27.0 nMSelective for CDK2.[1]
Degrader 37 Heterobifunctional DegraderCDK2Sustained >90% degradationOrally bioavailable, selective for CDK2.[2][3]
AZD5438-PROTAC (PROTAC-8) PROTAC DegraderCDK2DC50: ~100 nMSelective for CDK2 over CDK1, 5, 7, and 9.[4][5][6]
TMX-2172 PROTAC DegraderCDK2, CDK5IC50: 6.5 nM (CDK2), 6.8 nM (CDK5)Dual degrader of CDK2 and CDK5.[1]
Flavopiridol Pan-CDK InhibitorCDK1, 2, 4, 6, 7, 9IC50: 170 nM (CDK2)Broad-spectrum CDK inhibitor.
AT7519 Pan-CDK InhibitorCDK1, 2, 4, 5, 9-Potent inhibitor of multiple CDKs.

Experimental Protocols for On-Target Validation

To confirm that the biological effects of this compound are mediated through the degradation of CDK2, a series of rescue experiments should be performed.

General Workflow for a Rescue Experiment

The following diagram illustrates a typical workflow for validating the on-target effects of a protein degrader.

Rescue_Experiment_Workflow cluster_workflow Rescue Experiment Workflow A Treat cells with This compound B Observe Phenotype (e.g., cell cycle arrest, apoptosis) A->B C Perform Rescue Strategy B->C D Assess Phenotype Reversal C->D E Conclusion: On-target effect confirmed D->E F Conclusion: Off-target effects likely D->F No Reversal

Caption: Workflow for a rescue experiment to validate on-target effects.
Proposed Rescue Experiment for this compound

Objective: To demonstrate that the anti-proliferative effect of this compound is specifically due to the degradation of CDK2.

Methodology:

  • Cell Line Selection: Utilize a cancer cell line known to be sensitive to CDK2 inhibition or degradation (e.g., a breast cancer cell line).

  • Generation of a Degrader-Resistant CDK2 Mutant:

    • Introduce a mutation in the CDK2 gene that prevents the binding of this compound without affecting the kinase activity of the CDK2 protein. This could be a point mutation in the binding pocket identified through structural studies.

    • Clone the wild-type (WT) CDK2 and the degrader-resistant (DR) CDK2 mutant into an inducible expression vector (e.g., doxycycline-inducible).

  • Stable Cell Line Generation:

    • Establish stable cell lines expressing either the inducible WT-CDK2 or DR-CDK2.

  • Experimental Setup:

    • Seed the stable cell lines at a low density.

    • Induce the expression of WT-CDK2 or DR-CDK2 by adding doxycycline to the culture medium.

    • Treat the cells with a range of concentrations of this compound.

    • Include a vehicle-treated control group.

  • Endpoint Analysis:

    • Western Blot: After 24-48 hours of treatment, lyse the cells and perform western blotting to assess the levels of total CDK2, phosphorylated Rb (a downstream target of CDK2), and other relevant cell cycle markers.

    • Cell Viability/Proliferation Assay: After 3-5 days of treatment, perform a cell viability assay (e.g., CellTiter-Glo) or a proliferation assay (e.g., colony formation assay) to quantify the anti-proliferative effects.

Expected Results:

  • Western Blot:

    • In cells expressing WT-CDK2, treatment with this compound should lead to a dose-dependent decrease in total CDK2 levels and a corresponding decrease in pRb levels.

    • In cells expressing DR-CDK2, the levels of the mutant CDK2 should remain stable even in the presence of the degrader, and pRb phosphorylation should be maintained.

  • Cell Viability/Proliferation:

    • Cells expressing WT-CDK2 should exhibit a dose-dependent decrease in viability/proliferation upon treatment with this compound.

    • Cells expressing DR-CDK2 should show significantly less sensitivity to the degrader, effectively "rescuing" the anti-proliferative phenotype.

Alternative Rescue Strategies
  • Proteasome Inhibition: Co-treatment of cells with this compound and a proteasome inhibitor (e.g., MG132) should prevent the degradation of CDK2, thereby rescuing the downstream effects. This has been demonstrated for other degraders like AZD5438-PROTAC.

  • E3 Ligase Knockout: If the specific E3 ligase recruited by this compound is known (e.g., Cereblon for many molecular glues), knocking out this E3 ligase in the target cells should render them resistant to the degrader.

Summary of Supporting Experimental Data

Experiment TypeThis compoundDegrader 37AZD5438-PROTAC
Degradation Efficiency DC50 of 27.0 nM in 24h.[1]Sustained >90% degradation of CDK2.[2][3]DC50 of ~100 nM.
Selectivity Selective CDK2 molecular glue degrader.[1]Improved phenotypic selectivity vs. a clinical CDK2 inhibitor.[2][3]Selective for CDK2 over CDK1, 5, 7, and 9.[4][5][6]
Downstream Effects Expected to decrease pRb phosphorylation.Sustained 90% inhibition of Rb phosphorylation.[2][3]Protects against cisplatin-induced ototoxicity.[4][5][6]
Rescue Experiment Data Not yet published.Correlated antitumor activity with sustained CDK2 degradation.[2][3]CDK2 degradation abolished by proteasome inhibitor MG-132.

This guide provides a framework for the rigorous validation of the on-target effects of this compound. By employing well-designed rescue experiments, researchers can confidently attribute the observed biological activities to the specific degradation of CDK2, a crucial step in the development of this promising therapeutic agent.

References

A Comparative Analysis of (R)-CDK2 Degrader 6 and PROTAC-Based CDK2 Degraders in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy and mechanisms of two distinct modalities for targeted protein degradation of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression and a prominent target in oncology.

This guide provides a comprehensive comparison between (R)-CDK2 degrader 6, a novel molecular glue, and various PROTAC-based CDK2 degraders. We will explore their mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols for key assays, offering valuable insights for researchers and drug development professionals.

Unveiling the Mechanisms: Molecular Glues vs. PROTACs

Targeted protein degradation has emerged as a powerful therapeutic strategy, offering the potential to eliminate disease-causing proteins. Two leading approaches in this field are molecular glues and proteolysis-targeting chimeras (PROTACs).

This compound operates as a molecular glue . These are small molecules that induce a novel interaction between an E3 ubiquitin ligase and a target protein that would not normally interact. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

PROTAC-based CDK2 degraders , on the other hand, are bifunctional molecules. They consist of a ligand that binds to CDK2, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination and degradation of CDK2 by the proteasome.

Efficacy Showdown: A Quantitative Comparison

The following table summarizes the reported efficacy of this compound and several notable PROTAC-based CDK2 degraders. The data highlights key performance indicators such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

DegraderTypeTarget(s)DC50DmaxCell Line(s)Key Features
This compound Molecular GlueCDK227.0 nM>80%Breast cancer cell linesOrally active, selective CDK2 molecular glue degrader.
TMX-2172 PROTACCDK2, CDK5IC50: 6.5 nM (CDK2), 6.8 nM (CDK5)Not specifiedOVCAR8 (ovarian cancer)Dual degrader of CDK2 and CDK5 with selectivity over other CDKs.[1]
PROTAC-8 PROTACCDK2~100 nMNot specifiedHEI-OC1 (cochlear cells)AZD5438-based, selective for CDK2 degradation, demonstrates in vivo activity.[2][3]
NKT-3964 PROTACCDK20.54 - 14.6 nMNot specifiedPanel of human cancer cellsOrally bioavailable, selective, and currently in Phase 1 clinical trials.[4][5][6][7][8]
FN-POM PROTACCDK2/Cyclin ENot specifiedNot specifiedTNBC modelsPreferentially degrades Cyclin E and CDK2.[9]

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams were generated using Graphviz.

molecular_glue_mechanism cluster_0 Molecular Glue Mechanism E3_Ligase E3 Ubiquitin Ligase Molecular_Glue (R)-CDK2 degrader 6 E3_Ligase->Molecular_Glue CDK2 CDK2 Molecular_Glue->CDK2 Proteasome Proteasome CDK2->Proteasome Degradation Ub Ubiquitin Ub->CDK2 Ubiquitination protac_mechanism cluster_1 PROTAC Mechanism E3_Ligase E3 Ubiquitin Ligase PROTAC PROTAC E3_Ligase->PROTAC E3 Ligand CDK2 CDK2 PROTAC->CDK2 CDK2 Ligand Proteasome Proteasome CDK2->Proteasome Degradation Ub Ubiquitin Ub->CDK2 Ubiquitination experimental_workflow cluster_2 Experimental Workflow start Cell Culture (e.g., Cancer Cell Line) treatment Treatment with Degrader (this compound or PROTAC) start->treatment protein_analysis Protein Degradation Assessment (Western Blot) treatment->protein_analysis viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis data_analysis Data Analysis and Comparison protein_analysis->data_analysis viability_assay->data_analysis cell_cycle_analysis->data_analysis

References

Validating the Anti-Proliferative Effects of (R)-CDK2 Degrader 6 in 3D Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant focus on targeted protein degradation as a promising modality. Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, and its dysregulation is a hallmark of various cancers. (R)-CDK2 degrader 6 is a selective, orally active molecular glue degrader that potently induces the degradation of CDK2 with a DC50 of 27.0 nM in 24 hours.[1][2][3] While its efficacy has been primarily characterized in traditional 2D cell culture, the translation of these findings to more physiologically relevant three-dimensional (3D) models is a critical step in preclinical validation.

This guide provides a comparative framework for validating the anti-proliferative effects of this compound and other CDK2-targeting compounds in 3D cell culture. It offers a summary of the performance of alternative CDK inhibitors and degraders in 3D models, detailed experimental protocols for assessing anti-proliferative activity in spheroids, and visualizations of the underlying biological pathways and experimental workflows.

Comparative Analysis of CDK Inhibitors and Degraders in 3D Cell Culture

The transition from 2D to 3D cell culture models is crucial as 3D spheroids more accurately recapitulate the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers. The following table summarizes the anti-proliferative effects of various CDK inhibitors and degraders in 3D cell culture models, providing a benchmark for evaluating novel compounds like this compound.

Compound/DrugTarget(s)3D Model SystemCell Line(s)Observed Anti-Proliferative EffectsReference(s)
This compound CDK2Data not yet availableNot applicableA selective CDK2 molecular glue degrader with a DC50 of 27.0 nM in 2D culture.[1][2][3][1][2][3]
Dinaciclib (SCH 727965) CDK1, CDK2, CDK5, CDK9Glioblastoma NeurospheresHROG05, HROG63Significantly reduced cell viability in a dose-dependent manner.[4][4]
MedullospheroidsDAOY, UW228Reduced cell viability, ATP levels, and proliferation rates; induced apoptosis.[5][5]
Clear Cell Renal Cell Carcinoma Spheroids786-O, ACHNEffective at reducing proliferation and viability.[6][6]
Abemaciclib (LY2835219) CDK4, CDK6Glioblastoma NeurospheresHROG05, HROG63Significantly reduced cell viability and induced senescence.[4][4]
Hormone Receptor Positive Breast Cancer SpheroidsMCF-7Led to a decrease in cell proliferation and induced senescence and apoptosis.[7][8][7][8]
Palbociclib (PD-0332991) CDK4, CDK6Glioblastoma NeurospheresHROG05, HROG63Weaker and more cell line-specific effects on viability compared to Dinaciclib and Abemaciclib.[4][4]
Triple Negative Breast Cancer SpheroidsMFM223LAR TNBC cell lines were highly sensitive, while basal-like and mesenchymal subgroups were resistant.[9][9]
PROTAC CDK2/9 Degrader-1 CDK2, CDK9Not specifiedNot specifiedPotent dual degrader of CDK2 (DC50: 62 nM) and CDK9 (DC50: 33 nM) in 2D culture.
AZD5438-PROTAC (PROTAC-8) CDK2Not specifiedHEI-OC1Selectively induced partial CDK2 degradation.[10][10]
MRT-51443 CDK2Not specifiedKelly, MDA-MB-157, KuramochiPotent and highly selective CDK2 degradation leading to G1 phase arrest.[11][11]

Experimental Protocols

To ensure robust and reproducible data, standardized protocols are essential. The following is a detailed methodology for a 3D spheroid formation and viability assay, which can be adapted for testing this compound and other compounds.

3D Spheroid Formation and Viability Assay

1. Spheroid Formation:

  • Cell Seeding: Seed cancer cells in ultra-low attachment round-bottom 96-well plates at a density of 1,000 to 5,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line to achieve spheroids of a desired size (e.g., 300-500 µm in diameter) within 3-4 days.

  • Incubation: Centrifuge the plates at a low speed (e.g., 300 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

  • Spheroid Growth: Monitor spheroid formation and growth daily using a light microscope. Spheroids are typically ready for treatment after 3-4 days when they have formed compact, spherical structures.

2. Compound Treatment:

  • Preparation of Compounds: Prepare a 2X stock solution of this compound and other test compounds in the appropriate culture medium. A dose-response curve with at least 6 concentrations is recommended.

  • Treatment Application: Carefully add 100 µL of the 2X compound stock solution to each well containing a spheroid in 100 µL of medium, resulting in a final volume of 200 µL and the desired final compound concentrations. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the treated spheroids for a period of 3 to 7 days, depending on the cell line and the expected mechanism of action of the compound.

3. Assessment of Anti-Proliferative Effects (Cell Viability):

  • Reagent Preparation: Use a commercially available 3D-specific cell viability reagent, such as CellTiter-Glo® 3D (Promega) or WST-8 (CCK-8) assay kits. Prepare the reagent according to the manufacturer's instructions.

  • Lysis and Luminescence/Absorbance Measurement:

    • For CellTiter-Glo® 3D: Add 100 µL of the reagent to each well. Mix vigorously on an orbital shaker for 5 minutes to induce cell lysis. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

    • For WST-8: Add 10 µL of the WST-8 solution to each well. Incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability data against the compound concentration and determine the IC50 value using a non-linear regression analysis.

Visualizing Key Pathways and Workflows

CDK2 Signaling Pathway in Cell Cycle Progression

The following diagram illustrates the central role of CDK2 in the G1/S phase transition of the cell cycle, a key target for anti-cancer therapies.

CDK2_Signaling_Pathway CDK2 Signaling Pathway in G1/S Transition Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Activates Rb pRb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Releases CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2 CDK2 CyclinE->CDK2 Activates CDK2->Rb Further Phosphorylates S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase Promotes p21p27 p21/p27 (CKIs) p21p27->CDK2 Inhibits R_CDK2_Degrader This compound R_CDK2_Degrader->CDK2 Induces Degradation

Caption: The CDK2 signaling pathway, a critical regulator of the G1/S cell cycle checkpoint.

Experimental Workflow for 3D Spheroid Anti-Proliferation Assay

This workflow diagram outlines the key steps involved in assessing the anti-proliferative effects of a compound in a 3D spheroid model.

Experimental_Workflow 3D Spheroid Anti-Proliferation Assay Workflow Start Start Seed_Cells Seed Cells in Ultra-Low Attachment Plate Start->Seed_Cells Spheroid_Formation Incubate for 3-4 Days for Spheroid Formation Seed_Cells->Spheroid_Formation Compound_Treatment Treat Spheroids with This compound and Controls Spheroid_Formation->Compound_Treatment Incubate_Treatment Incubate for 3-7 Days Compound_Treatment->Incubate_Treatment Viability_Assay Perform 3D Cell Viability Assay Incubate_Treatment->Viability_Assay Data_Analysis Analyze Data and Determine IC50 Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for evaluating compound efficacy in 3D spheroid cultures.

References

assessing the pharmacokinetic profile of (R)-CDK2 degrader 6 versus other degraders

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted cancer therapy, Cyclin-Dependent Kinase 2 (CDK2) has emerged as a critical target, particularly in tumors that have developed resistance to CDK4/6 inhibitors. A novel and promising therapeutic modality to target CDK2 is through targeted protein degradation. This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of different classes of CDK2 degraders, with a focus on available preclinical data.

Two primary strategies for inducing CDK2 degradation have been explored: molecular glue degraders and heterobifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs). While specific pharmacokinetic data for the molecular glue, (R)-CDK2 degrader 6, is not publicly available, recent conference abstracts indicate that lead CDK2 molecular glue degraders are orally bioavailable and demonstrate a correlation between in vitro and in vivo pharmacokinetics and pharmacodynamics, leading to robust anti-tumor activity in mouse models.[1][2]

For a quantitative comparison, this guide will focus on a well-characterized heterobifunctional CDK2 degrader, Degrader 37 , and provide context with other CDK2-targeting compounds where data is available.

Comparative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for the heterobifunctional CDK2 degrader, Degrader 37, in various preclinical species.[3] This data is crucial for predicting the compound's behavior in humans and for designing clinical trial protocols.

ParameterSpeciesIV DoseOral DoseValueUnits
Degrader 37
Half-Life (t½)Rat1 mg/kg5 mg/kg2.8 (IV), 3.5 (PO)hours
Dog0.5 mg/kg2 mg/kg4.0 (IV), 5.6 (PO)hours
Clearance (CL)Rat1 mg/kg-13mL/min/kg
Dog0.5 mg/kg-4mL/min/kg
Volume of Distribution (Vdss)Rat1 mg/kg-2.4L/kg
Dog0.5 mg/kg-1.5L/kg
Oral Bioavailability (%F)Rat-5 mg/kg10%
Dog-2 mg/kg13%

Data for this compound and other specific CDK2 molecular glue degraders are not currently available in the public domain. Data for PROTACs such as TMX-2172 and AZD5438-PROTAC have not been published in a manner that allows for direct comparison of these specific PK parameters.

Mechanism of Action: Molecular Glues vs. Heterobifunctional Degraders

To understand the context of the pharmacokinetic data, it is important to differentiate between the mechanisms of the two major classes of CDK2 degraders.

G cluster_0 Molecular Glue Degrader cluster_1 Heterobifunctional Degrader (PROTAC) MG_Degrader This compound Ternary_MG Ternary Complex (CRBN-Degrader-CDK2) MG_Degrader->Ternary_MG induces binding CRBN_MG CRBN (E3 Ligase) CRBN_MG->Ternary_MG CDK2_MG CDK2 CDK2_MG->Ternary_MG Ub_MG Ubiquitination Ternary_MG->Ub_MG recruits E2 Ligase Proteasome_MG Proteasomal Degradation Ub_MG->Proteasome_MG tags CDK2 PROTAC Degrader 37 (PROTAC) CRBN_P CRBN (E3 Ligase) PROTAC->CRBN_P binds CDK2_P CDK2 PROTAC->CDK2_P binds Ternary_P Ternary Complex (CRBN-PROTAC-CDK2) CRBN_P->Ternary_P CDK2_P->Ternary_P Ub_P Ubiquitination Ternary_P->Ub_P recruits E2 Ligase Proteasome_P Proteasomal Degradation Ub_P->Proteasome_P tags CDK2

Caption: Mechanisms of CDK2 degradation by molecular glue and heterobifunctional degraders.

Experimental Protocols

The pharmacokinetic data presented in this guide were generated using standard preclinical methodologies. Below is a representative protocol for a murine pharmacokinetic study.

1. Animal Models and Housing:

  • Species: Male BALB/c mice (or other relevant strain), typically 8-10 weeks old.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and access to food and water ad libitum.[4]

  • Acclimatization: Mice are acclimatized for at least one week prior to the study.

2. Dosing and Administration:

  • Formulation: The degrader is formulated in a vehicle suitable for the route of administration (e.g., a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for intravenous and oral administration).

  • Intravenous (IV) Administration: The degrader is administered as a single bolus injection into the tail vein.

  • Oral (PO) Administration: The degrader is administered via oral gavage.

  • Dose Levels: Doses are determined based on prior in vitro potency and in vivo tolerability studies.

3. Sample Collection:

  • Blood Sampling: Serial blood samples (approximately 30-50 µL) are collected from each mouse at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[5]

  • Method: Blood is typically collected via submandibular or saphenous vein puncture into tubes containing an anticoagulant (e.g., K2EDTA).[4]

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 2,000g for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.

4. Bioanalysis:

  • Method: The concentration of the degrader in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent such as acetonitrile, followed by centrifugation to remove the precipitated proteins.

  • Quantification: The analyte is separated on a suitable HPLC column and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode. A standard curve is generated using known concentrations of the degrader to quantify the concentrations in the study samples.

5. Pharmacokinetic Analysis:

  • Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.

  • Parameters Calculated: Key parameters include half-life (t½), clearance (CL), volume of distribution at steady state (Vdss), area under the plasma concentration-time curve (AUC), and oral bioavailability (%F).

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.

G start Start: Acclimatized Mice dosing Dosing (IV or PO) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_calc PK Parameter Calculation analysis->pk_calc end End: PK Profile pk_calc->end

Caption: Workflow for a preclinical pharmacokinetic study.

References

Comparative Guide to (R)-CDK2 Degrader 6 and Alternative CDK2 Degraders: A Focus on Downstream Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the downstream signaling effects of the selective CDK2 molecular glue degrader, (R)-CDK2 degrader 6, and other alternative CDK2 degraders. The information presented is based on available experimental data and is intended to assist researchers in evaluating these compounds for their studies.

Introduction to CDK2 Degraders

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly the G1/S phase transition. Its dysregulation is implicated in various cancers, making it an attractive therapeutic target. Targeted protein degradation, utilizing molecules like PROTACs (Proteolysis Targeting Chimeras) and molecular glues, offers a novel approach to inhibit CDK2 function by inducing its proteasomal degradation. This guide focuses on the downstream consequences of this degradation.

This compound: An Overview

This compound is a selective, orally active molecular glue degrader of CDK2. While specific downstream signaling data for this compound is not extensively available in the public domain, its mechanism of action as a CDK2 degrader allows for predicted effects on key cellular pathways controlling cell cycle and proliferation. The primary anticipated downstream effects include:

  • Reduced Phosphorylation of Retinoblastoma Protein (Rb) : CDK2, in complex with Cyclin E, phosphorylates the Retinoblastoma protein (Rb). Phosphorylated Rb (pRb) releases the E2F transcription factor, which then promotes the expression of genes required for S-phase entry. Degradation of CDK2 is expected to decrease pRb levels.

  • Cell Cycle Arrest : By preventing the phosphorylation of Rb and the subsequent activation of E2F-mediated transcription, CDK2 degradation is predicted to cause a G1 phase arrest in the cell cycle.

  • Potential Co-degradation of Cyclin E : Some CDK2 degraders have been shown to also induce the degradation of its binding partner, Cyclin E, which would further potentiate the anti-proliferative effects.

Comparative Analysis of Downstream Signaling Effects

This section compares the reported downstream effects of alternative CDK2 degraders, providing a framework for understanding the potential impact of this compound.

DegraderKey Downstream EffectsSupporting Experimental Evidence
MRT-9643 Potent and highly selective degradation of CDK2. Reduction in E2F pathway proteins. Induction of G1 cell cycle arrest.Western blot analysis showed a dose-dependent degradation of CDK2 and phosphorylated CDK2 (T160) in MDA-MB-157 and T47D cell lines. TMT proteomics confirmed the selective degradation of CDK2 and reduction of E2F target proteins in MCF7 cells. Cell cycle analysis via Click-EdU staining demonstrated G1 arrest in MDA-MB-157 cells.
TMX-2172 Selective dual degradation of CDK2 and CDK5. Antiproliferative activity in cells with high Cyclin E1 expression.[1][2]SILAC quantitative mass spectrometry-based proteomics in OVCAR8 cells identified CDK2 and CDK5 as effectively degraded proteins.[3][4] Immunoblot analysis in Jurkat cells confirmed selective CDK2 degradation.[1] Cell growth inhibition was observed in OVCAR8 cells, which was more potent than a non-degrading control compound.[5]
CDK2 Degrader 37 Sustained degradation of CDK2 (>90%). Sustained inhibition of Rb phosphorylation (90%).[6]In vivo studies in mice with HCC1569 tumors showed a correlation between the antitumor activity of degrader 37 and sustained CDK2 degradation and inhibition of Rb phosphorylation.[6]
FN-POM Preferential degradation of Cyclin E and CDK2. Inhibition of Rb phosphorylation. Suppression of E2F-target genes (Cyclin A, Cyclin B1, CDK1).[7][8]Western blot analysis in MB157 cells showed that FN-POM mediated the degradation of Cyclin E/CDK2 and inhibited the phosphorylation of Rb.[7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition cluster_Degrader_Action Action of this compound Cyclin D-CDK4/6 Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb phosphorylates E2F E2F Rb->E2F inhibits Cyclin E-CDK2 Cyclin E-CDK2 E2F->Cyclin E-CDK2 activates transcription S-Phase Genes S-Phase Genes E2F->S-Phase Genes pRb pRb pRb_hyper pRb (hyperphosphorylated) Cyclin E-CDK2->pRb hyperphosphorylates Proteasome Proteasome Cyclin E-CDK2->Proteasome R_CDK2_degrader_6 This compound R_CDK2_degrader_6->Cyclin E-CDK2 induces degradation

Caption: Simplified CDK2 signaling pathway at the G1/S transition and the point of intervention for this compound.

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (e.g., BCA Assay) A->B C SDS-PAGE Gel Electrophoresis B->C D Protein Transfer to Membrane (e.g., PVDF) C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-pRb, anti-CDK2) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Imaging & Data Analysis H->I

Caption: Standard workflow for Western blot analysis of downstream signaling proteins.

Cell_Cycle_Analysis_Workflow A Cell Seeding & Treatment with CDK2 Degrader B Cell Harvesting & Fixation (e.g., 70% Ethanol) A->B C RNase Treatment B->C D DNA Staining (e.g., Propidium Iodide) C->D E Flow Cytometry Acquisition D->E F Data Analysis (Cell Cycle Modeling) E->F

Caption: General workflow for cell cycle analysis by flow cytometry.

Experimental Protocols

Western Blot Analysis for Phosphorylated Rb (pRb)

This protocol is a general guideline for assessing the phosphorylation status of Rb and the degradation of CDK2 following treatment with a CDK2 degrader.

1. Sample Preparation:

  • Culture cells to the desired confluency and treat with the CDK2 degrader at various concentrations and time points.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

2. Gel Electrophoresis and Transfer:

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against pRb (e.g., Ser807/811), total Rb, CDK2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

4. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the signal using a chemiluminescence imaging system.

  • Quantify band intensities using appropriate software and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing cell cycle distribution after treatment with a CDK2 degrader.

1. Cell Treatment and Harvesting:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with the CDK2 degrader for the desired duration.

  • Harvest the cells by trypsinization and wash with PBS.

2. Fixation:

  • Resuspend the cell pellet in cold PBS.

  • While vortexing gently, add cold 70% ethanol dropwise to fix the cells.

  • Incubate on ice or at -20°C for at least 30 minutes.

3. Staining:

  • Wash the fixed cells with PBS.

  • Resuspend the cells in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

4. Data Acquisition and Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Collect data from at least 10,000-20,000 events per sample.

  • Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases. An increase in the G1 population and a decrease in the S and G2/M populations would indicate a G1 arrest.

Conclusion

While direct experimental evidence for the downstream signaling effects of this compound is limited in publicly accessible sources, its classification as a selective CDK2 degrader strongly suggests it will impact the CDK2-Rb-E2F signaling axis, leading to cell cycle arrest. The provided comparative data from alternative CDK2 degraders and detailed experimental protocols offer a robust framework for researchers to design and execute studies to confirm these effects and further characterize the therapeutic potential of this compound. Proteomics and transcriptomics studies would provide a more comprehensive understanding of the global cellular response to this compound.

References

Safety Operating Guide

Proper Disposal Procedures for (R)-CDK2 degrader 6

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of a novel research compound like (R)-CDK2 degrader 6, a selective molecular glue degrader, is a critical component of laboratory safety and environmental compliance.[1][2] In the absence of a specific, publicly available Safety Data Sheet (SDS), this compound must be treated as a potentially hazardous substance.[1][3][4] The following procedures provide a comprehensive, step-by-step guide for its safe handling and disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Given its nature as a potent bioactive molecule, assume it may be toxic.[4]

  • Personal Protective Equipment (PPE):

    • Gloves: Always wear chemical-resistant gloves (e.g., nitrile rubber).[4]

    • Eye Protection: Safety goggles or a face shield are mandatory.[4]

    • Lab Coat: A flame-resistant lab coat must be worn.[4]

  • Ventilation: All handling and preparation for disposal should occur inside a certified chemical fume hood to prevent inhalation of any dusts or aerosols.[4]

Quantitative and Physical Data

While a complete SDS is not publicly available, the following data has been identified and should be included on all hazardous waste labels.

PropertyDataSource
Chemical Name This compound[5]
Molecular Formula C₂₃H₂₂F₅N₅O₃[5]
Molecular Weight 511.44 g/mol [5]
Known Hazards Not fully validated. Treat as hazardous.[1][5]
Storage Store at -20°C, under nitrogen, away from moisture.[6]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous chemical waste.[2] This procedure applies to the pure compound, solutions, and any contaminated labware.

Step 1: Waste Identification and Classification

  • Classify all forms of this compound waste as "Hazardous Chemical Waste." This includes:

    • Unused or expired pure (solid) compound.

    • Solutions containing the degrader.

    • Contaminated materials such as pipette tips, tubes, vials, gloves, and absorbent pads.[2]

Step 2: Waste Segregation and Collection

  • Dedicated Waste Container: Designate a specific, leak-proof, and chemically compatible container for all this compound waste.[1][4] The container must have a secure, tight-fitting lid.

  • Do Not Mix: Do not mix this waste stream with other chemical wastes unless compatibility is confirmed and explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3][4] Mixing incompatible chemicals can lead to dangerous reactions.

  • Solid Waste: Collect contaminated solid waste (e.g., gloves, pipette tips) in a separate, sealed, and clearly labeled hazardous waste bag or container.[4]

  • Liquid Waste: Collect liquid waste in a designated, leak-proof container. Leave at least 10% headroom to allow for expansion.[1]

Step 3: Labeling and Documentation

  • Immediate Labeling: Affix a "Hazardous Waste" label to the container as soon as the first item of waste is added.[1]

  • Complete Information: The label must be filled out completely and legibly, including:

    • The words “Hazardous Waste”.[4]

    • The full chemical name: "this compound". Avoid using abbreviations or formulas.[7]

    • List all components and their estimated percentages if it is a solution.[1]

    • The accumulation start date (the date waste was first added).

    • The name of the principal investigator and the laboratory location.

Step 4: Storage of Waste

  • Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[1]

  • The storage area must be at or near the point of generation and away from general lab traffic.[1]

  • Ensure the area has secondary containment, such as a plastic tub, to contain potential leaks.

Step 5: Scheduling Waste Pickup

  • Contact your institution’s EHS or hazardous waste management office to schedule a pickup.[1]

  • Provide them with all available information about the compound and the waste stream.[4] The ultimate disposal must be handled by a licensed hazardous waste disposal company.[4]

Step 6: Record Keeping

  • Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of generation. This is a crucial component of good laboratory practice and regulatory compliance.[1]

Experimental Protocols

As this compound is a novel research compound, specific experimental protocols involving its use would be developed by the individual research institution. However, research involving such a compound would typically include experiments like cell viability assays, protein degradation analysis (e.g., Western Blotting or proteomics), and cell cycle analysis, for which detailed methodologies would need to be established.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_record Documentation start Start: Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood classify Classify as Hazardous Chemical Waste fume_hood->classify segregate Segregate Waste (Solid vs. Liquid) classify->segregate container Use Dedicated, Compatible, Leak-Proof Container segregate->container labeling Label Container: 'Hazardous Waste' + Full Chemical Name + Date & PI Info container->labeling store Store in Designated Satellite Accumulation Area labeling->store contact_ehs Contact EHS for Pickup store->contact_ehs log_waste Maintain Waste Log contact_ehs->log_waste end End: Disposal Complete log_waste->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (R)-CDK2 degrader 6

Author: BenchChem Technical Support Team. Date: December 2025

(R)-CDK2 degrader 6 is a potent, orally active molecular glue degrader intended for research purposes. [1][2] As with any potent pharmaceutical compound, stringent adherence to safety protocols is paramount to protect researchers and the laboratory environment. This guide provides essential safety and logistical information for handling this compound, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Disclaimer: This document provides general guidance based on best practices for handling potent chemical compounds.[3] Researchers must consult the specific Safety Data Sheet (SDS) for this compound to obtain comprehensive hazard information and safety recommendations before commencing any work. A thorough risk assessment should be conducted for all procedures involving this compound.[4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The selection of PPE should be based on a comprehensive risk assessment of the specific tasks being performed.[3][5]

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves
Handling of Powders/Solids • Chemical splash goggles or face shield• Chemical-resistant lab coat or coveralls• Double-gloving with nitrile gloves• Respiratory protection (e.g., N95 respirator or a higher level of protection as determined by risk assessment)• Head covering• Shoe covers
Handling of Liquids/Solutions • Chemical splash goggles and face shield• Chemical-resistant gloves (e.g., nitrile)• Chemical-resistant apron over lab coat• Elbow-length gloves for mixing and loading larger volumes
Equipment Cleaning & Decontamination • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Respirator (if aerosols or vapors may be generated)
Waste Disposal • Chemical splash goggles• Chemical-resistant gloves• Lab coat• Face shield and respirator if there is a risk of splashes or aerosol generation

Note: Always inspect PPE for integrity before use and follow the manufacturer's instructions for proper donning, doffing, and maintenance.[3]

Experimental Protocols: Safe Handling and Disposal

A designated handling area, such as a certified chemical fume hood, is mandatory for all manipulations of this compound to minimize inhalation exposure.

Preparation and Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area Designate Handling Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe Proceed to handling gather_materials Assemble Equipment & PPE gather_materials->prep_area Proceed to handling review_sds Review Safety Data Sheet review_sds->gather_materials Proceed to handling weighing Weigh Compound (in fume hood) don_ppe->weighing Experimental Steps solubilizing Prepare Solution (add solvent slowly) weighing->solubilizing Experimental Steps experiment Conduct Experiment solubilizing->experiment Experimental Steps decontaminate_surfaces Decontaminate Work Surfaces experiment->decontaminate_surfaces Cleanup decontaminate_equipment Decontaminate Reusable Equipment decontaminate_surfaces->decontaminate_equipment dispose_waste Dispose of Waste decontaminate_equipment->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Workflow for the safe handling of potent compounds.

Step-by-Step Handling Procedures:

  • Preparation:

    • Designate a specific area for handling, preferably a certified chemical fume hood.[3]

    • Ensure proper ventilation.

    • Assemble all necessary equipment, including PPE, before handling the compound.

    • Minimize the quantity of the compound to be handled.[3]

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.[3]

  • Handling:

    • Always wear the appropriate PPE as outlined in the table above.

    • Weighing: When weighing the solid form of the degrader, perform this task within the fume hood. Use a disposable weigh boat to prevent cross-contamination.[3]

    • Solution Preparation: If preparing a solution, add the solvent to the compound slowly to avoid splashing.

    • Experimental Procedure: Conduct all manipulations of the compound within the designated handling area.

  • Decontamination and Cleaning:

    • Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent. The effectiveness of cleaning procedures for potent compounds should be validated.[6]

    • Equipment: Decontaminate all reusable equipment according to established laboratory procedures.

    • PPE Removal: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.[3]

Disposal Plan:

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, weigh boats, pipette tips, and empty vials, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Disposal Method: Do not dispose of this compound down the drain. High-temperature incineration is often the recommended disposal method for potent pharmaceutical compounds. Follow all local, state, and federal regulations for hazardous waste disposal.

  • Container Disposal: Before disposing of empty containers, they should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Obliterate or remove all labels from the empty container before disposal.[3]

By implementing these safety measures and fostering a culture of safety consciousness, researchers can handle this compound with the necessary precautions to ensure personal and environmental safety.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。